1-Chloro-3-methyl-2-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQKGNGJVZKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060120 | |
| Record name | 2-Butene, 1-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | 1-Chloro-3-methyl-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2868 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
109 °C @ 760 MM HG | |
| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN CHLOROFORM | |
| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9273 @ 20 °C/4 °C | |
| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
503-60-6 | |
| Record name | 1-Chloro-3-methyl-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-methyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-chloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 1-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-methylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMT7V9LLBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-3-methyl-2-butene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methyl-2-butene, also commonly known as prenyl chloride, is a versatile monofunctional halogenated alkene. Its unique structural features, namely a primary allylic chloride, render it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols relevant to its application in research and development, particularly in the synthesis of complex organic molecules and potential pharmaceutical intermediates.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic odor.[1] It is a highly flammable substance and should be handled with appropriate safety precautions.[2] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉Cl | [2][3] |
| Molecular Weight | 104.58 g/mol | [2][3] |
| Boiling Point | 58-59 °C at 120 mmHg | [3][4] |
| Density | 0.928 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.4488 | [2][4] |
| Flash Point | 13 °C (56 °F) | [3][4] |
| Solubility | Miscible with chloroform, acetone, diethyl ether, and alcohol. Immiscible with water. | [3][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Storage Temperature | 2-8 °C | [4][6] |
| CAS Number | 503-60-6 | [2] |
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the presence of the allylic chloride functional group. This structural motif makes the compound susceptible to both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
As a primary allylic halide, this compound readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under certain conditions due to the formation of a resonance-stabilized allylic carbocation.
S(_N)2 Pathway: Strong, unhindered nucleophiles will favor a direct bimolecular displacement of the chloride ion. This reaction proceeds with an inversion of configuration if the carbon were chiral, though in this case, it is prochiral.
S(_N)1 Pathway and Allylic Rearrangement: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an S(_N)1 mechanism. The departure of the chloride ion leads to the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the nucleophile at two different positions, leading to a mixture of products, including the product of allylic rearrangement.[7]
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions, typically following an E2 mechanism, to yield isoprene (B109036). The gas-phase elimination of this compound has been studied and is known to produce isoprene and hydrogen chloride.[8]
Experimental Protocols
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the hydrochlorination of isoprene.[9] The reaction typically yields a mixture of this compound and its isomer, 3-chloro-3-methyl-1-butene, which can be isomerized to the desired product.
Materials:
-
Isoprene
-
Concentrated Hydrochloric Acid
-
Cuprous Chloride (catalyst, optional)
-
Anhydrous Calcium Chloride (for drying)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place cooled isoprene.
-
Slowly add concentrated hydrochloric acid dropwise while maintaining the reaction temperature between 0 and 5 °C with an ice bath.
-
After the addition is complete, continue stirring for an additional 2-3 hours at the same temperature.
-
Allow the mixture to warm to room temperature and stir for another 1-2 hours to promote the isomerization of the tertiary chloride to the primary chloride.
-
Separate the organic layer, wash it with cold water, a saturated sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
The crude product can be purified by fractional distillation under reduced pressure.
References
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. EP0679438A1 - Catalyst for the preparation of this compound - Google Patents [patents.google.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. This compound | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties and Hazards of Prenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyl chloride, systematically known as 1-chloro-3-methyl-2-butene, is a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its utility is underscored by its reactive allylic chloride functional group, which allows for a variety of chemical transformations. However, its practical application is intrinsically linked to a thorough understanding of its physical properties and a stringent adherence to safety protocols due to its inherent hazards. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of prenyl chloride, detailed experimental methodologies for their determination, and an in-depth analysis of its associated hazards, including flammability, toxicity, and reactivity. The information is presented to ensure safe handling, appropriate storage, and effective use in a laboratory setting.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of prenyl chloride is fundamental for its safe handling and use in experimental design. These properties are summarized in the tables below.
Table 1: General and Physical Properties of Prenyl Chloride
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Prenyl chloride, 3,3-Dimethylallyl chloride | [4][5] |
| CAS Number | 503-60-6 | [1][4][5] |
| Molecular Formula | C₅H₉Cl | [1][4][5] |
| Molecular Weight | 104.58 g/mol | [2][6][7] |
| Appearance | Colorless to light yellow liquid | [1][8] |
| Boiling Point | 58-59 °C at 120 mmHg | [2][3][7] |
| Density | 0.928 g/mL at 25 °C | [2][3][7] |
| Refractive Index (n²⁰/D) | 1.4488 | [2][3][7] |
Table 2: Solubility Profile of Prenyl Chloride
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [2][3][6] |
| Chloroform | Miscible | [2][3] |
| Acetone | Miscible | [2][3] |
| Diethyl Ether | Miscible | [2][3] |
| Ethanol | Soluble | [2][3] |
| Dichloroethane | Soluble | [9] |
Table 3: Fire Hazard Data for Prenyl Chloride
| Property | Value | Reference(s) |
| Flash Point | 13 °C (55.4 °F) - closed cup | [7][8] |
| Flammability | Highly flammable liquid and vapor | [10][11] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized methodologies for determining the key physical properties of volatile, flammable organic liquids like prenyl chloride.
Boiling Point Determination (OECD TG 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Principle: A common method involves distillation. The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.
-
Procedure:
-
The prenyl chloride sample is placed in the distillation flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the neck of the flask, just below the side arm leading to the condenser.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This steady temperature is the boiling point.
-
Density Determination (ASTM D4052)
Density is the mass of a substance per unit volume.
-
Principle: A digital density meter is used, which measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid.
-
Apparatus: Digital density meter with a thermostatically controlled cell.
-
Procedure:
-
The instrument is calibrated using a certified reference standard of known density.
-
The sample cell is rinsed with a suitable solvent and dried.
-
The prenyl chloride sample is introduced into the sample cell, ensuring no air bubbles are present.
-
The instrument measures the oscillation period and calculates the density at the specified temperature.
-
Flash Point Determination (ASTM D56 - Tag Closed-Cup Tester)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
-
Principle: The sample is heated in a closed cup at a slow, constant rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.
-
Apparatus: Tag Closed-Cup Tester, which includes a sample cup, a lid with an ignition source port, and a temperature-controlled bath.
-
Procedure:
-
The sample cup is filled with prenyl chloride to the specified level.
-
The lid is secured, and the sample is heated at a controlled rate.
-
At regular temperature intervals, the ignition source is applied.
-
The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.
-
Solubility Determination (OECD TG 105 - Flask Method)
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
-
Principle: A known amount of the substance is added to a known volume of the solvent. The mixture is agitated at a constant temperature until saturation is reached. The concentration of the dissolved substance in the solution is then determined analytically.
-
Apparatus: Flask with a stirrer, constant temperature bath, and an appropriate analytical instrument (e.g., GC, HPLC) for concentration measurement.
-
Procedure:
-
An excess amount of prenyl chloride is added to a flask containing the solvent (e.g., water).
-
The flask is sealed and placed in a constant temperature bath, and the mixture is agitated for a sufficient time to reach equilibrium.
-
The mixture is allowed to stand to separate the undissolved portion.
-
A sample of the supernatant is carefully removed, and its concentration is determined using a suitable analytical method.
-
Hazards and Safety Precautions
Prenyl chloride is a hazardous substance that requires careful handling to minimize risks. The primary hazards are summarized below, followed by a diagram illustrating the relationship between its properties and the necessary safety measures.
Table 4: Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement | Reference(s) |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [6][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][10] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [6][10] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Toxicological Information
-
Acute Toxicity: The lethal concentration (LC50) for rats upon inhalation has been reported as 3,580 mg/m³.[12] Ingestion can cause severe and permanent damage to the digestive tract.[13]
-
Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[6][10] It is described as a lachrymator and can cause chemical conjunctivitis and corneal damage.[13]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, or suffocation.[11][13]
-
Chronic Effects: No specific data on the chronic effects of prenyl chloride were found. However, given its reactivity as an alkylating agent, prolonged exposure should be avoided.
Reactivity and Stability
-
Stability: Prenyl chloride is stable under normal temperatures and pressures.[13] However, it may be stabilized with potassium carbonate to prevent degradation.[10]
-
Reactivity: As an allylic chloride, it is a reactive alkylating agent and is susceptible to nucleophilic substitution reactions. It is incompatible with strong oxidizing agents.[10][13]
-
Hazardous Decomposition Products: Upon combustion, it may produce irritating and toxic fumes and gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[10][13]
Logical Workflow for Safe Handling
The following diagram illustrates the logical relationship between the physical properties of prenyl chloride and the necessary safety precautions and handling procedures.
Caption: Logical workflow from physical properties to hazards and control measures for prenyl chloride.
Conclusion
Prenyl chloride is a valuable chemical intermediate whose safe and effective use is contingent upon a comprehensive understanding of its physical properties and associated hazards. This guide has provided a detailed summary of its key characteristics, outlined standardized experimental protocols for their determination, and offered an in-depth analysis of its hazardous nature. By adhering to the safety precautions and handling procedures derived from these properties, researchers, scientists, and drug development professionals can mitigate the risks associated with prenyl chloride and harness its synthetic potential in a safe and controlled laboratory environment. Continuous consultation of up-to-date Safety Data Sheets and relevant safety literature is strongly recommended.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 503-60-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Prenyl chloride | 503-60-6 - BuyersGuideChem [buyersguidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-クロロ-3-メチル-2-ブテン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. PRENYL CHLORIDE [chembk.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. This compound (503-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
1-Chloro-3-methyl-2-butene (CAS 503-60-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Chloro-3-methyl-2-butene (also known as prenyl chloride), a versatile reagent in organic synthesis with applications in the pharmaceutical and fragrance industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis, key reactions, and safety information. Detailed experimental methodologies, where available, and reaction mechanisms are also presented to support research and development activities.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It is a halogenated aliphatic, unsaturated hydrocarbon that is miscible with many organic solvents but immiscible with water.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 503-60-6 | [3][4] |
| Molecular Formula | C₅H₉Cl | [5] |
| Molecular Weight | 104.58 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 58-59 °C at 120 mmHg | [4] |
| Density | 0.928 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.4488 | [4] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [2] |
| Solubility | Miscible with chloroform, acetone (B3395972), diethyl ether, and alcohol. Immiscible with water. | [2] |
| InChI | InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3 | [3] |
| InChIKey | JKXQKGNGJVZKFA-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)=CCCl | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Source |
| ¹H NMR | Data available in spectral databases. | [3][6] |
| ¹³C NMR | Data available in spectral databases. | [3] |
| IR Spectroscopy | Data available in spectral databases. | [7] |
| Mass Spectrometry (GC-MS) | m/z top peak: 69; m/z 2nd highest: 41; m/z 3rd highest: 104. | [3] |
Synthesis
This compound is primarily synthesized through the hydrochlorination of isoprene (B109036). This reaction typically yields a mixture of this compound and its isomer, 3-chloro-3-methyl-1-butene.[8] The ratio of these products can be influenced by reaction conditions and the use of catalysts.
Experimental Protocol: Synthesis from Isoprene and HCl
The following is a generalized procedure based on patent literature.[8][9] Specific conditions may vary.
Materials:
-
Isoprene
-
Hydrogen chloride (gas or concentrated aqueous solution)
-
Catalyst (e.g., copper(I) chloride complex with a trialkyl or triaryl phosphite) (optional)[8]
-
Inert solvent (e.g., cyclohexane) (optional)[9]
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and cooling system, isoprene is dissolved in an inert solvent if used.
-
The reaction mixture is cooled to the desired temperature, typically between -30 °C and 30 °C.[8]
-
Hydrogen chloride gas is bubbled through the solution, or concentrated hydrochloric acid is added. The molar ratio of HCl to isoprene is typically maintained at or slightly below 1:1 to minimize the formation of dichlorinated byproducts.[8]
-
If a catalyst is used, it is introduced into the reaction mixture prior to the addition of HCl.
-
The reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of isoprene and the product distribution.
-
Upon completion, the reaction mixture is worked up. This may involve neutralization of excess acid, washing with water and brine, and drying over an anhydrous salt (e.g., magnesium sulfate).
-
The final product is purified by fractional distillation under reduced pressure.
Reaction Workflow:
Chemical Reactions and Mechanisms
This compound is a reactive molecule that participates in a variety of organic reactions, most notably nucleophilic substitution and elimination reactions.
Reaction with Potassium Iodide in Acetone
This reaction is a classic example of a Finkelstein reaction, proceeding via an Sₙ2 mechanism. The iodide ion is a good nucleophile and the use of acetone as a solvent drives the reaction forward by precipitating the less soluble sodium chloride.
Reaction Mechanism:
Reaction with Sodium Ethoxide in Ethanol
The reaction with sodium ethoxide, a strong base and nucleophile, can lead to both substitution (Sₙ2) and elimination (E2) products. The reaction conditions, such as temperature, can influence the product ratio.
Reaction Pathways:
Applications in Drug Development and Organic Synthesis
This compound serves as a key building block in the synthesis of various organic molecules.
-
Synthesis of Terpenoids: It is a precursor for the synthesis of terpenoids like geraniol.[2]
-
Prenylating Agent: The 3-methyl-2-butenyl (B1208987) (prenyl) group is a common structural motif in natural products with biological activity. This compound can be used to introduce this group. For instance, it has been utilized as a reagent in the synthesis of hyperforin, a constituent of St. John's wort.[2][10]
-
Pharmaceutical Intermediates: Its reactivity makes it a useful intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
-
Reported Biological Activity: There are general reports of it being used as an antibiotic to inhibit the growth of tumor cells, though specific details on the mechanism and cell lines are limited in the readily available literature.[2]
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| 🔥 | Danger | H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| ❕ | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Keep in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Use personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Handle in a fume hood to avoid inhalation of vapors.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 503-60-6 [chemicalbook.com]
- 3. This compound | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-氯-3-甲基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound (503-60-6) 1H NMR spectrum [chemicalbook.com]
- 7. This compound (503-60-6)IR [chemicalbook.com]
- 8. EP0679438A1 - Catalyst for the preparation of this compound - Google Patents [patents.google.com]
- 9. CN105481634A - Preparing method for chloro-isopentene - Google Patents [patents.google.com]
- 10. Hyperforin | Opinion | Chemistry World [chemistryworld.com]
An In-depth Technical Guide to 1-Chloro-3-methyl-2-butene: Structure, Nomenclature, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-methyl-2-butene, also widely known as prenyl chloride, is a pivotal organic compound with significant applications in synthetic chemistry. Its bifunctional nature, possessing both a reactive allylic chloride and a double bond, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including terpenes, pharmaceutical intermediates, and other specialty chemicals. This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its potential biological significance as a prenylating agent, a crucial post-translational modification in cellular signaling. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical application in a laboratory setting.
Structure and Nomenclature
This compound is a halogenated alkene. The presence of a chlorine atom on a carbon adjacent to a carbon-carbon double bond classifies it as an allylic chloride, which is key to its reactivity.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-chloro-3-methylbut-2-ene .[1] The numbering of the carbon chain begins at the carbon atom bonded to the chlorine, giving it the lowest possible locant.
Common Synonyms
In scientific literature and commercial contexts, this compound is frequently referred to by several other names, including:
-
Prenyl chloride[1]
-
3,3-Dimethylallyl chloride[1]
-
3-Methyl-2-butenyl chloride[1]
-
Isoprenyl chloride[1]
-
γ,γ-Dimethylallyl chloride[1]
Chemical Structure
The chemical structure of this compound is characterized by a four-carbon butene chain with a chlorine atom at position 1 and a methyl group at position 3.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.
Physical Properties
This compound is a colorless to light yellow, volatile liquid with a pungent odor.[2] Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 104.58 g/mol | [1][2] |
| Boiling Point | 58-59 °C at 120 mmHg | [2][3] |
| Density | 0.928 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.4488 | [2][3] |
| Flash Point | 13 °C (56 °F) | [2][3] |
| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, and chloroform. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopy Type | Key Features and Data | Reference(s) |
| ¹H NMR | Spectra available for reference. | [1] |
| ¹³C NMR | Spectra available for reference. | [1] |
| Infrared (IR) | Spectra available for reference. | [1] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 104. Key Fragments: m/z 69, 41. | [1] |
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound is the hydrochlorination of isoprene (B109036).[1] This reaction can lead to a mixture of products, including the desired this compound and its isomer, 3-chloro-3-methyl-1-butene. The reaction conditions can be optimized to favor the formation of the desired product.
General Synthesis Reaction
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Isoprene
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet. Place the flask in an ice bath to maintain a low temperature.
-
Addition of Reactants: Charge the flask with isoprene. Slowly add concentrated hydrochloric acid dropwise from the dropping funnel while stirring vigorously. Maintain the reaction temperature at or below 0 °C. The reaction of 100 mL of isoprene with approximately 0.55 molar equivalents of hydrochloric acid at 0°C has been reported to yield a mixture containing 32% this compound and 63% 3-chloro-3-methyl-1-butene.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate the desired this compound from its isomer and any unreacted starting materials.
Reactivity and Potential Biological Significance
The chemical reactivity of this compound is dominated by its allylic chloride functionality, making it a potent alkylating agent.
Chemical Reactivity
This compound readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a variety of nucleophiles. It is also susceptible to elimination reactions. Its use in the total synthesis of geraniol (B1671447) highlights its importance as a synthetic intermediate.
Biological Significance: A Potential Prenylating Agent
While specific signaling pathways directly involving this compound are not well-documented in the current literature, its chemical nature as a "prenyl" group donor suggests a potential role in biological systems through protein prenylation.
Protein Prenylation is a post-translational modification that involves the attachment of isoprenoid groups, such as farnesyl or geranylgeranyl moieties, to cysteine residues of proteins.[4][5] This modification is crucial for mediating protein-protein and protein-membrane interactions.[5] Enzymes such as farnesyltransferase and geranylgeranyltransferase catalyze these reactions.[5]
Given that this compound is a reactive form of the prenyl group, it has the potential to act as an alkylating agent in biological systems, potentially modifying proteins and other biomolecules. This could, in principle, affect various signaling pathways that are regulated by prenylated proteins, such as the Ras signaling pathway, which is critical in cell proliferation and is often dysregulated in cancer.[6] However, it is important to note that the direct interaction of this compound with cellular signaling components has not been extensively studied. Its use as an antibiotic to inhibit the growth of tumor cells has been reported, suggesting some form of biological activity.[3]
Caption: Hypothetical role of this compound in protein prenylation.
Safety and Handling
This compound is a flammable liquid and a skin and eye irritant.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its well-defined structure and predictable reactivity make it an important tool for the construction of complex molecular architectures. While its direct role in biological signaling pathways remains an area for further investigation, its potential as a prenylating agent suggests that it could be a useful probe for studying post-translational modifications and their impact on cellular function. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this important chemical compound.
References
- 1. This compound | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 503-60-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Prenylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Spectroscopic Profile of 1-Chloro-3-methyl-2-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-methyl-2-butene (CAS No. 503-60-6), a valuable reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. Predicted ¹H NMR data suggests the following assignments:
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~5.5 | Triplet (t) | 1H | =CH- |
| b | ~4.1 | Doublet (d) | 2H | -CH₂Cl |
| c | ~1.8 | Singlet (s) | 3H | =C-CH₃ |
| d | ~1.7 | Singlet (s) | 3H | =C-CH₃ |
Note: Predicted data. Actual experimental values may vary slightly.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A known source for the ¹³C NMR spectrum of this compound is from the publication by P. Crews and E. K. Wiseman in the Journal of Organic Chemistry (1977, 42, 2812).[1] Predicted chemical shifts are as follows:
| Carbon Atom | Chemical Shift (ppm) |
| C1 (-CH₂Cl) | ~46 |
| C2 (=CH-) | ~122 |
| C3 (=C(CH₃)₂) | ~138 |
| C4/C5 (-CH₃) | ~18, ~26 |
Note: Predicted data. For experimentally determined values, refer to the cited literature.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A dilute solution of this compound (typically 5-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 10-12 ppm is used.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm is used.
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
IR Absorption Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its alkene and alkyl halide functionalities.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3040 | Medium | =C-H | Stretch |
| ~2970, ~2915, ~2860 | Strong | C-H | Stretch (sp³) |
| ~1670 | Medium | C=C | Stretch |
| ~1450, ~1375 | Medium | C-H | Bend (CH₃) |
| ~840 | Strong | =C-H | Bend (out-of-plane) |
| ~750 | Strong | C-Cl | Stretch |
Note: These are typical ranges and the exact peak positions may vary.
Experimental Protocol for FTIR Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Acquisition Parameters:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Abundance | Proposed Fragment |
| 104/106 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 69 | High | [M - Cl]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: The presence of the M+2 peak at m/z 106 with approximately one-third the intensity of the m/z 104 peak is characteristic of a compound containing one chlorine atom.
Experimental Protocol for GC-MS
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is the standard instrument for analyzing volatile organic compounds like this compound.
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 35-350.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern can be compared with library spectra for confirmation.
Structural Elucidation Workflow
The logical workflow for the structural elucidation of this compound using the spectroscopic data presented is outlined below.
Caption: Workflow for the structural elucidation of this compound.
References
Understanding the reactivity of the allyl chloride group
An In-Depth Technical Guide to the Reactivity of the Allyl Chloride Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl chloride, systematically named 3-chloroprop-1-ene, is a highly versatile and reactive organic compound with the formula CH₂=CHCH₂Cl.[1] Its bifunctional nature, possessing both a reactive carbon-chlorine bond and a carbon-carbon double bond, makes it a valuable precursor in the synthesis of a wide array of chemicals.[2] It serves as a critical building block in the production of polymers, resins, pharmaceuticals, pesticides, and most notably, epichlorohydrin—a key component in epoxy resins.[2][3] This guide provides a detailed examination of the structural features that govern the reactivity of the allyl chloride group, explores its primary reaction pathways—including nucleophilic substitution and radical reactions—and presents quantitative data and detailed experimental protocols for key transformations.
Structural and Electronic Properties Influencing Reactivity
The unique reactivity of allyl chloride stems from the interaction between the sp³-hybridized carbon bearing the chlorine atom and the adjacent sp²-hybridized carbons of the double bond.[4] This arrangement leads to several key effects:
-
Weakened C-Cl Bond: The C-Cl bond in allyl chloride is significantly weaker than in its saturated analogue, n-propyl chloride. This is attributed to the stabilization of the resulting allyl radical or cation upon bond cleavage.[5]
-
Stabilization of Intermediates: Both radical and cationic intermediates at the allylic position are stabilized by resonance, where the unpaired electron or positive charge is delocalized over the C1 and C3 positions of the allyl system.[6] This delocalization lowers the activation energy for reactions involving these intermediates.[7]
-
Reactive Allylic Hydrogens: The C-H bonds on the carbon adjacent to the double bond in the parent molecule, propene, are weaker than typical primary alkyl C-H bonds, making them susceptible to abstraction by radicals.[8][9][10]
Nucleophilic Substitution Reactions
Allyl chloride is an excellent substrate for nucleophilic substitution reactions, exhibiting enhanced reactivity in both Sₙ1 and Sₙ2 pathways compared to saturated primary alkyl halides.[11]
Sₙ2 Mechanism
Primary allylic halides like allyl chloride readily undergo Sₙ2 reactions.[11] The rate is accelerated due to the stabilization of the trigonal bipyramidal transition state.[12] The p-orbitals of the double bond overlap with the p-orbital of the reacting carbon, delocalizing electron density and lowering the transition state energy.[13] Furthermore, the lowest unoccupied molecular orbital (LUMO) of allyl chloride is lower in energy than that of propyl chloride, allowing for more effective overlap with the highest occupied molecular orbital (HOMO) of the nucleophile.[11] It has been demonstrated that allyl chloride reacts with sodium iodide in acetone (B3395972) over 800 times faster than propyl chloride.[11]
Sₙ1 Mechanism
While less common for primary halides, the Sₙ1 pathway is accessible to allyl chloride, particularly with weak nucleophiles in polar protic solvents.[13] This is due to the exceptional stability of the intermediate allyl carbocation, which is stabilized by resonance.[12] The positive charge is shared between the primary (C1) and secondary (C3) carbons, meaning the subsequent nucleophilic attack can occur at either position, potentially leading to a mixture of products, including rearranged isomers (an Sₙ1' reaction).
Sₙ2' Mechanism
A third pathway, the Sₙ2' reaction, is also possible for allylic systems.[14] In this concerted mechanism, the nucleophile attacks the γ-carbon (C3) of the double bond, which simultaneously causes the π-bond to shift and the leaving group to be ejected from the α-carbon (C1).[14][15] This pathway becomes more competitive when the α-carbon is sterically hindered.[14]
Radical Reactions
The presence of the allylic position makes allyl chloride central to several important radical reactions.
Synthesis via Free-Radical Chlorination
The principal industrial method for synthesizing allyl chloride is the high-temperature (400-510 °C) chlorination of propene.[10][16] At these temperatures, free-radical substitution at the allylic position is favored over electrophilic addition to the double bond.[10][17] The mechanism proceeds through a classic radical chain reaction:
-
Initiation: The chlorine molecule undergoes homolytic cleavage to form two chlorine radicals (Cl•).[3][10]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the allylic position of propene, forming HCl and a resonance-stabilized allyl radical.[10] This allyl radical then reacts with another molecule of Cl₂ to form allyl chloride and a new chlorine radical, which continues the chain.[10]
-
Termination: The reaction terminates when two radicals combine.[10]
Other Key Reactions
-
Grignard Reagent Formation: Allyl chloride reacts with magnesium metal in a dry ether solvent to form allylmagnesium chloride, a versatile Grignard reagent.[18][19] This reagent is a potent nucleophile used extensively in organic synthesis for forming new carbon-carbon bonds.[2][20]
-
Electrophilic Addition: While substitution is favored at high temperatures, at lower temperatures and in the absence of radical initiators, allyl chloride can undergo electrophilic addition across the double bond.[17]
-
Polymerization: Allyl chloride can be polymerized to form poly(allyl chloride), a resin used in adhesives and coatings.
Quantitative Reactivity Data
The enhanced reactivity of the allyl group can be quantified through thermochemical and kinetic data.
| Parameter | Species / Bond | Value (kcal/mol) | Value (kJ/mol) | Significance |
| Bond Dissociation Energy (BDE) | Allylic C-H in Propene | 89[8] | 372 | Weaker than primary C-H (~101 kcal/mol), facilitating radical abstraction.[9] |
| Allylic C-Cl in Allyl Chloride | 68[5] | 285 | Weaker than primary C-Cl (~84 kcal/mol), facilitating Sₙ1 and Sₙ2 reactions.[5] | |
| Stabilization Energy | Allyl Radical Resonance Energy | 12 - 16[21][9][22] | 50 - 67 | Accounts for the stability of the radical intermediate.[21] |
| Ionization & Appearance Energy | Ionization Energy of Allyl Chloride | 232 | 969 | Energy to remove an electron.[23] |
| Appearance Energy of Allyl Cation | 255 | 1065 | Energy to form C₃H₅⁺ + Cl from allyl chloride.[23] |
Table 1: Thermochemical data related to allyl chloride reactivity.
| Reaction Comparison | Reaction Type | Relative Rate (Allyl Chloride vs. Analogue) | Conditions |
| Allyl chloride vs. n-Propyl chloride | Sₙ2 | > 800 : 1 | NaI in Acetone |
| Allyl chloride vs. Benzyl chloride | Sₙ2 | ~ 1 : 30 | KI in Acetone |
Table 2: Comparative kinetic data for Sₙ2 reactions.[11][24]
Experimental Protocols
Protocol 1: Sₙ2 Nucleophilic Substitution (Finkelstein Reaction)
Objective: To synthesize allyl iodide from allyl chloride via an Sₙ2 reaction, demonstrating the high reactivity of the allylic system.
Materials:
-
Allyl chloride
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
In the flask, dissolve 15.0 g of anhydrous sodium iodide in 75 mL of anhydrous acetone with stirring.[25]
-
To this solution, add 7.65 g (0.1 mol) of allyl chloride dropwise at room temperature.
-
A white precipitate of sodium chloride (NaCl) should begin to form, as it is insoluble in acetone.[26][27]
-
After the addition is complete, gently heat the mixture to reflux using a heating mantle and maintain reflux with stirring for 45-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated NaCl.
-
The filtrate contains the product, allyl iodide, in acetone. The solvent can be removed by rotary evaporation to yield the crude product, which can be further purified by distillation.
Protocol 2: High-Temperature Radical Chlorination of Propene
Objective: To synthesize allyl chloride from propene and chlorine gas, illustrating the industrial free-radical substitution process. (Note: This reaction is hazardous and requires specialized equipment and safety precautions).
Materials:
-
Propene gas
-
Chlorine gas
-
High-temperature flow reactor (e.g., quartz tube) capable of reaching 500 °C
-
Gas flow controllers
-
Condensation trap cooled with a dry ice/acetone bath
-
Scrubber system for acidic off-gases (e.g., NaOH solution)
Procedure:
-
Assemble the flow reactor system, ensuring all connections are secure and the system is purged with an inert gas (e.g., nitrogen).
-
Heat the reactor to the target temperature of 500 °C.[16]
-
Introduce a controlled flow of propene and chlorine gas into the reactor. An excess of propene is typically used to minimize the formation of dichlorinated byproducts.[16] A molar ratio of propene to chlorine of 2:1 to 3:1 is common.[28]
-
The gases react in the hot zone of the reactor. The residence time is typically short, on the order of seconds.
-
The product stream exits the reactor and passes through a series of condensers. A cold trap (-78 °C) is used to condense the allyl chloride (boiling point: 45 °C) and unreacted propene, separating them from the gaseous HCl byproduct.[1]
-
The unreacted gases and HCl are passed through a scrubber containing a basic solution to neutralize the acid before venting.
-
The collected condensate is a mixture of allyl chloride, propene, and chlorinated byproducts. This crude product is purified by fractional distillation.
Protocol 3: Formation of Allylmagnesium Chloride (Grignard Reagent)
Objective: To prepare a solution of allylmagnesium chloride for use in subsequent synthetic steps.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, dropping funnel, and reflux condenser
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Flame-dry all glassware (three-neck flask, dropping funnel, condenser) and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Place 2.67 g (0.11 mol) of magnesium turnings into the flask. Add a single small crystal of iodine.[2]
-
Fit the flask with the dropping funnel, condenser (with a drying tube), and a gas inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Add 20 mL of anhydrous THF to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 7.65 g (0.1 mol) of allyl chloride in 40 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the allyl chloride solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a slight warming of the flask. The disappearance of the iodine color also signals initiation.[19] If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction if it becomes too vigorous.[19]
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish, slightly cloudy solution is the Grignard reagent, ready for use.[18]
Conclusion
The reactivity of the allyl chloride group is a cornerstone of its utility in chemical synthesis. The interplay between its alkene and alkyl halide functionalities, governed by the principles of resonance stabilization and electronic effects, allows it to participate in a diverse range of transformations. Its enhanced susceptibility to nucleophilic substitution via multiple pathways (Sₙ1, Sₙ2, Sₙ2') and its role in free-radical processes make it a uniquely powerful and versatile reagent. A thorough understanding of these reaction mechanisms, supported by quantitative data and robust experimental protocols, is essential for researchers aiming to effectively harness the synthetic potential of allyl chloride in drug development and materials science.
References
- 1. Allyl chloride - Wikipedia [en.wikipedia.org]
- 2. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 3. Propylene into allyl chloride give chemical reaction | Filo [askfilo.com]
- 4. reddit.com [reddit.com]
- 5. Problem #3The C-Cl bond dissociation energy of | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allyl chloride is more reactive than n-propyl chloride towards nucleo - askIITians [askiitians.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Radical Substitution: Allylic Chlorination [jove.com]
- 11. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. globallcadataaccess.org [globallcadataaccess.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 20. m.youtube.com [m.youtube.com]
- 21. fiveable.me [fiveable.me]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Allyl chloride [webbook.nist.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. degloorcollege.in [degloorcollege.in]
- 26. amherst.edu [amherst.edu]
- 27. cactus.utahtech.edu [cactus.utahtech.edu]
- 28. DE1960158A1 - Allyl chloride by chlorination of propylene - Google Patents [patents.google.com]
The Advent of a Versatile Reagent: Unraveling the Discovery and First Synthesis of Prenyl Chloride
For researchers, scientists, and professionals in drug development, a deep understanding of the foundational building blocks of complex molecules is paramount. Prenyl chloride (1-chloro-3-methyl-2-butene), a key intermediate in the synthesis of numerous natural products and pharmaceuticals, has a history rooted in the mid-20th century. This technical guide delves into the initial discovery and pioneering synthetic routes of this indispensable chemical entity.
The first comprehensive report on the synthesis and characterization of prenyl chloride appeared in a 1949 publication in the Journal of the American Chemical Society by L. F. Hatch and L. S. Gerhardt.[1] Their work laid the groundwork for the utilization of this versatile reagent in organic synthesis. The primary method for its preparation involves the hydrochlorination of isoprene (B109036), a reaction that can proceed through different pathways depending on the conditions employed.
Early Synthetic Approaches: A Tale of Two Isomers
The reaction of isoprene with hydrogen chloride (HCl) can yield two primary isomeric products: the desired primary chloride, prenyl chloride (this compound), and the tertiary chloride, 3-chloro-3-methyl-1-butene (B3368806) (isoprenyl chloride). The initial challenge for chemists was to develop methods that favored the formation of the more synthetically useful primary chloride.
Two principal strategies emerged from early investigations:
-
Low-Temperature Hydrochlorination followed by Isomerization: This approach involves the reaction of isoprene with HCl at low temperatures, which kinetically favors the formation of the tertiary chloride. Subsequently, the reaction mixture is warmed, often in the presence of a catalyst, to induce an allylic rearrangement to the thermodynamically more stable primary prenyl chloride.
-
Direct High-Temperature Hydrochlorination: This method involves reacting isoprene with HCl at higher temperatures, which directly favors the formation of prenyl chloride. This approach often requires careful control of reaction conditions to minimize the formation of byproducts.
Subsequent research, particularly within the patent literature, has focused on optimizing these fundamental approaches to improve yield, selectivity, and process efficiency. Key innovations include the use of catalysts and additives to steer the reaction towards the desired product.
Quantitative Data from Early Syntheses
The following tables summarize quantitative data extracted from various early and notable synthetic protocols for prenyl chloride.
| Method | Reactants | Catalyst/Additive | Temperature (°C) | Yield of Prenyl Chloride (%) | Key Observations | Reference |
| Low-Temperature Isomerization | Isoprene, Anhydrous HCl | None | Low, then warmed | Not specified in early reports | Primarily forms the tertiary chloride initially, which then rearranges. | General principle from early studies |
| Direct High-Temperature | Isoprene, Anhydrous HCl | None | Higher temperatures | Moderate | Formation of byproducts is a significant issue. | General principle from early studies |
| Patent Method 1 | Isoprene, Aqueous HCl | Alkali Metal Chloride (e.g., NaCl) | 0-30 | High | The presence of the salt enhances the yield and selectivity. | Patent Literature |
| Patent Method 2 | Isoprene, Gaseous HCl | Copper(I) Chloride (CuCl) | >10 (under pressure) | High | The catalyst promotes the formation of the primary chloride. | Patent Literature |
Experimental Protocols
General Procedure for the Hydrochlorination of Isoprene (Conceptualized from early reports)
This protocol represents a generalized procedure based on the principles outlined in early literature. Specific details may vary based on the exact publication.
Materials:
-
Isoprene
-
Anhydrous Hydrogen Chloride gas or concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride (for drying)
-
Reaction vessel with a gas inlet tube and a cooling bath
-
Distillation apparatus
Procedure:
-
A reaction vessel is charged with isoprene and cooled to the desired temperature using a cooling bath (e.g., ice-salt bath).
-
Anhydrous hydrogen chloride gas is bubbled through the cooled isoprene, or concentrated hydrochloric acid is added dropwise with vigorous stirring. The temperature is carefully monitored and maintained.
-
After the addition is complete, the reaction mixture is stirred for a specified period. For low-temperature reactions followed by isomerization, the cooling bath is removed, and the mixture is allowed to warm to room temperature or gently heated.
-
The crude reaction mixture is then washed with water, a dilute solution of sodium bicarbonate to neutralize excess acid, and finally with brine.
-
The organic layer is separated and dried over anhydrous calcium chloride.
-
The dried product is then purified by fractional distillation under reduced pressure to yield pure prenyl chloride.
Reaction Workflow and Logic
The synthesis of prenyl chloride from isoprene and HCl can be visualized as a process with a key branching point leading to two isomers, with conditions favoring the formation of the desired product.
Caption: Reaction workflow for prenyl chloride synthesis.
The development of reliable methods for the synthesis of prenyl chloride was a significant milestone in organic chemistry, opening up new avenues for the construction of complex molecules. The principles established in these early investigations continue to inform modern synthetic strategies, highlighting the enduring legacy of this foundational work.
References
An In-depth Technical Guide to the Solubility of 1-Chloro-3-methyl-2-butene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-chloro-3-methyl-2-butene (also known as prenyl chloride) in various organic solvents. Due to its role as a key intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and fragrances, a thorough understanding of its solubility is critical for reaction design, purification, and formulation.
Core Data Presentation: Qualitative Solubility
While precise quantitative solubility data for this compound is not extensively available in published literature, qualitative assessments consistently indicate its solubility profile. The compound is generally considered miscible with or soluble in a range of common organic solvents and is insoluble in water.[1][2][3] This behavior is consistent with its molecular structure as a halogenated aliphatic hydrocarbon.[1]
For clarity and ease of comparison, the available qualitative solubility data is summarized in the table below. The term "miscible" implies that the two substances are soluble in each other in all proportions.
| Organic Solvent | Qualitative Solubility | Citation(s) |
| Chloroform (CHCl₃) | Miscible / Very Soluble | [1][2][3] |
| Acetone (C₃H₆O) | Miscible / Soluble | [1][2][3] |
| Diethyl Ether (C₄H₁₀O) | Miscible / Soluble | [1][2][3] |
| Alcohol (e.g., Ethanol) | Miscible / Soluble | [1][2][3] |
| Dichloroethane (C₂H₄Cl₂) | Soluble | [2] |
| Water (H₂O) | Insoluble | [1][2][3] |
Experimental Protocols: Determination of Solubility
To ascertain the quantitative solubility of this compound in a specific organic solvent at a given temperature, a standardized experimental protocol can be employed. The following methodology outlines a general procedure for determining the solubility of a liquid solute in a liquid solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled water bath or shaker
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
In a series of sealed glass vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The presence of a distinct second phase of the solute is necessary to ensure saturation.
-
Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved layer.
-
To remove any suspended micro-droplets, pass the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed volumetric flask.
-
Determine the mass of the collected saturated solution.
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.
-
Analyze the standard solutions using a suitable analytical method, such as GC-FID, to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to Prenyl Chloride: Molecular Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of prenyl chloride (1-chloro-3-methyl-2-butene), a key reactive intermediate in organic synthesis. The document details its fundamental molecular and physical properties, provides explicit experimental protocols for its synthesis and characterization, and illustrates its structural properties through a logical diagram.
Core Molecular and Physical Properties
Prenyl chloride is a colorless to light yellow liquid known by several synonyms, including this compound and 3,3-dimethylallyl chloride.[1][2] Its high reactivity makes it a valuable precursor for the synthesis of various organic compounds, including pharmaceuticals, fragrances, and vitamins.[2][3]
Quantitative Data Summary
The essential quantitative data for prenyl chloride are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Identifiers | ||
| IUPAC Name | 1-chloro-3-methylbut-2-ene | - |
| CAS Number | 503-60-6 | - |
| Molecular Formula | C₅H₉Cl | - |
| Physical Properties | ||
| Molecular Weight | 104.58 | g·mol⁻¹ |
| Density | 0.928 | g/mL at 25 °C |
| Boiling Point | 58-59 | °C at 120 mmHg |
| Flash Point | 56 (13) | °F (°C) |
| Refractive Index | 1.4488 | n20/D |
| Solubility | ||
| Water | Immiscible | - |
| Organic Solvents | Miscible with chloroform (B151607), acetone, diethyl ether, alcohol | - |
[Sources: 1, 2, 3, 8]
Experimental Protocols
The following sections provide detailed methodologies for the laboratory-scale synthesis and characterization of prenyl chloride.
Synthesis of Prenyl Chloride from Isoprene
This protocol is based on the hydrochlorination of isoprene, a common and effective method for producing prenyl chloride.[1][2] The reaction proceeds via an electrophilic addition of HCl to isoprene.[1] The use of sodium chloride has been shown to increase reaction yields.[2]
Materials:
-
Isoprene
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Chloride (NaCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-salt bath to maintain a reaction temperature between 0°C and 10°C.[1]
-
Reagent Addition: Charge the flask with isoprene. While stirring vigorously, slowly add concentrated hydrochloric acid over a period of approximately 2 hours, ensuring the temperature remains within the specified range.[1][2]
-
Co-reagent Addition: Concurrently with the hydrochloric acid, add portions of sodium chloride to the reaction mixture at regular intervals (e.g., every 15 minutes).[1][2]
-
Reaction Maturation: Once the addition of all reagents is complete, allow the mixture to stir for an additional 3 hours. During this time, the temperature can be allowed to rise to between 10°C and 15°C.[1]
-
Workup - Phase Separation: Transfer the entire reaction mixture to a separatory funnel. Allow the aqueous and organic layers to separate fully.
-
Washing: Carefully wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine to neutralize any remaining acid and remove water-soluble impurities.[1]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate, then filter to remove the solid.[1]
-
Purification: Concentrate the crude product under reduced pressure. For high purity, the resulting crude prenyl chloride can be purified by distillation.[1]
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the structure and assessing the purity of synthesized prenyl chloride.
Materials and Equipment:
-
Prenyl Chloride sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (clean and dry)
-
Pasteur pipette
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure: Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-25 mg of the purified prenyl chloride in about 0.7 mL of deuterated chloroform (CDCl₃) in a small vial.[4][5]
-
Transfer: Using a glass Pasteur pipette, transfer the solution into a clean NMR tube. If any solid particles are present, filter the solution through a small cotton wool plug in the pipette during transfer.[4][5]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent.[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus should be used.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet corresponding to the two equivalent methyl groups (CH ₃)₂C=.
-
A triplet for the vinyl proton (-CH =).
-
A doublet for the methylene (B1212753) protons (-CH ₂Cl) adjacent to the chlorine atom.
-
-
¹³C NMR: The carbon NMR spectrum will display four signals, one for each chemically non-equivalent carbon atom:
Logical Structure Diagram
The following diagram illustrates the logical relationship between the structural representation of prenyl chloride and its fundamental molecular properties.
References
- 1. benchchem.com [benchchem.com]
- 2. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]
- 3. Synthesis of Prenyl Alcohol from Isoprene | Atlantis Press [atlantis-press.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemconnections.org [chemconnections.org]
A Technical Guide to 1-Chloro-3-methyl-2-butene: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 1-Chloro-3-methyl-2-butene, also known as prenyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the development of new therapeutic agents. This document outlines its key physical constants, detailed experimental procedures for their determination, and a visualization of its synthesis pathway.
Physicochemical Data
The boiling point and density of this compound are crucial parameters for its handling, purification, and use in chemical reactions. The following table summarizes these properties as reported in the literature. It is important to note that the boiling point is highly dependent on the ambient pressure.
| Property | Value | Conditions |
| Boiling Point | 109-110 °C | at 760 mmHg (Standard Pressure)[1][2][3][4] |
| 58-59 °C | at 120 mmHg[5][6][7][8][9] | |
| Density | 0.928 g/mL | at 25 °C[5][6][7][9] |
| 0.9273 g/cm³ | at 20 °C[4][10] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination, a distillation method is commonly employed.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
-
Thermometer
Procedure:
-
Place a small volume of this compound into the round-bottom flask, and add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Begin to heat the flask gently using the heating mantle or oil bath.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling. Record this steady temperature.
-
Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.
Determination of Density
The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific volume, is used for precise measurements.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper that has a capillary tube)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., at 20°C or 25°C) until the water reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with a small amount of water in the capillary of the stopper. Carefully dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water and record the mass (m2).
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.
-
Dry the outside and weigh the pycnometer filled with the sample, recording the mass (m3).
-
The density of the sample is calculated using the following formula: Density of sample = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.
Synthesis Pathway
This compound is commonly synthesized via the hydrochlorination of isoprene. This electrophilic addition reaction yields a mixture of products, with this compound being one of the major isomers.
Caption: Synthesis of this compound from isoprene.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS#:503-60-6 | Chemsrc [chemsrc.com]
- 3. This compound [stenutz.eu]
- 4. echemi.com [echemi.com]
- 5. This compound | 503-60-6 [chemicalbook.com]
- 6. 1-クロロ-3-メチル-2-ブテン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, CAS No. 503-60-6 - iChemical [ichemical.com]
- 8. zhonglanindustry.com [zhonglanindustry.com]
- 9. China this compound 503-60-6 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 10. This compound (503-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
The Dualistic Reactivity of Prenyl Chloride: A Guide to Nucleophilic Substitution Mechanisms
Abstract
Prenyl chloride (1-chloro-3-methyl-2-butene) is a valuable building block in organic synthesis, particularly in the construction of terpenes, cannabinoids, and other natural products. Its reactivity in nucleophilic substitution reactions is complex, governed by a delicate interplay of substrate structure, nucleophile strength, and solvent effects. This technical guide provides an in-depth analysis of the competing mechanistic pathways—SN1, SN2, and their allylic rearrangement counterparts (SN1', SN2')—that dictate the product distribution in reactions involving prenyl chloride. We present quantitative data from key studies, detailed experimental protocols for kinetic analysis, and visual diagrams to elucidate the underlying principles of its reactivity.
Introduction: The Allylic System of Prenyl Chloride
Prenyl chloride is a primary allylic halide. While its primary nature might suggest a predisposition towards the SN2 mechanism, the substitution at the double bond significantly influences its reaction pathways. The key to understanding its chemistry lies in the stability of the potential carbocation intermediate, which is both allylic and tertiary through resonance. This dual character allows prenyl chloride to react via multiple mechanisms, often leading to a mixture of products arising from direct substitution and allylic rearrangement. This guide will dissect these competing pathways to provide a predictive framework for its synthetic applications.
Mechanistic Pathways
Nucleophilic substitution on prenyl chloride can proceed through four primary pathways, which can be broadly categorized into unimolecular and bimolecular mechanisms.
Unimolecular Mechanisms (SN1 and SN1')
Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), prenyl chloride readily undergoes substitution via an SN1 mechanism. The rate-determining step is the ionization of the C-Cl bond to form a resonance-stabilized allylic carbocation. This intermediate is a hybrid of a primary allylic and a more stable tertiary allylic carbocation.
Crucially, this same carbocation intermediate is formed from the isomeric tertiary halide, 3-chloro-3-methyl-1-butene.[1] The nucleophile can then attack either of the two electrophilic carbons (C1 or C3) of this common intermediate. Attack at the primary carbon (C1) leads to the "direct" substitution product, while attack at the tertiary carbon (C3) results in the rearranged or "allylic shift" product. This process is termed the SN1' mechanism.[1]
Bimolecular Mechanisms (SN2 and SN2')
With strong nucleophiles and polar aprotic solvents that suppress carbocation formation, bimolecular pathways become competitive.
-
SN2 Mechanism: This is a concerted, single-step reaction where the nucleophile attacks the carbon bearing the leaving group (C1) from the backside, leading to inversion of stereochemistry. This pathway is subject to steric hindrance.
-
SN2' Mechanism: In this concerted pathway, the nucleophile attacks the γ-carbon (C3) of the double bond. This attack is synchronized with the shift of the π-electrons and the departure of the leaving group from the α-carbon (C1). The SN2' reaction is also a single-step process that results in an allylic rearrangement.
The choice between SN2 and SN2' is influenced by the steric hindrance at the α- and γ-carbons and the nature of the nucleophile.
Quantitative Analysis of Product Distribution
The most definitive evidence for the dominant SN1/SN1' mechanism comes from solvolysis studies. When either prenyl chloride or its tertiary isomer, 3-chloro-3-methyl-1-butene, is treated with silver oxide in water, they both produce the identical mixture of alcohol products.[1] The silver ion (Ag+) assists in the removal of the chloride leaving group, forcing the formation of the carbocation.
The product distribution is overwhelmingly in favor of the tertiary alcohol, formed from nucleophilic attack on the more stable tertiary carbocation center.[1]
| Reactant | Conditions | Primary Alcohol Product | Tertiary Alcohol Product | Inferred Mechanism |
| Prenyl Chloride | Ag₂O, H₂O | 15% (3-Methyl-2-buten-1-ol) | 85% (2-Methyl-3-buten-2-ol) | SN1 / SN1' |
| 3-Chloro-3-methyl-1-butene | Ag₂O, H₂O | 15% (3-Methyl-2-buten-1-ol) | 85% (2-Methyl-3-buten-2-ol) | SN1 / SN1' |
The relative rates of reaction also provide insight. The solvolysis of prenyl chloride in ethanol (B145695) is significantly faster than that of unsubstituted allyl chloride, highlighting the stabilizing effect of the two methyl groups on the carbocation intermediate.
| Substrate | Relative Rate in Ethanol | Factor of Increase |
| Allyl Chloride | 1 | - |
| Prenyl Chloride | ~6,000 | 6,000x |
Data derived from qualitative statements in the literature indicating a significant rate enhancement.[2]
Experimental Protocols: Kinetic Analysis of Solvolysis
To determine the reaction order and rate constant for the solvolysis of prenyl chloride, a kinetics experiment can be performed by monitoring the production of hydrochloric acid over time. The following protocol is a representative method adapted from the study of SN1 solvolysis of tert-butyl chloride.[3]
Objective: To measure the first-order rate constant (k) for the solvolysis of prenyl chloride in an aqueous ethanol solution.
Materials:
-
Prenyl chloride
-
Acetone (reagent grade)
-
Ethanol (95%)
-
Deionized water
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks (50 mL), burette (50 mL), pipettes, stopwatch
Procedure:
-
Solution Preparation: Prepare a 0.2 M stock solution of prenyl chloride in acetone. Prepare the desired solvent mixture (e.g., 50:50 v/v ethanol:water).
-
Reaction Setup: In an Erlenmeyer flask, pipette 20.0 mL of the 50:50 ethanol:water solvent. Add 3-4 drops of bromothymol blue indicator.
-
Initiation and Titration:
-
Using a burette, add a small, precise volume (e.g., 0.50 mL) of 0.01 M NaOH to the flask. The solution will turn blue.
-
To initiate the reaction, rapidly add 0.5 mL of the 0.2 M prenyl chloride stock solution and immediately start the stopwatch. This is time t=0.
-
Swirl the flask continuously. The solvolysis reaction produces HCl, which will neutralize the added NaOH.
-
Record the exact time when the solution turns from blue to yellow.
-
Immediately add the next 0.50 mL aliquot of NaOH, and the solution will turn blue again.
-
Record the time for the second color change. Repeat this process for 8-10 aliquots.
-
-
Data Analysis: The reaction is expected to follow first-order kinetics. The integrated rate law for a first-order reaction is ln[A]t = -kt + ln[A]₀. A plot of ln(V∞ - Vt) versus time (t) will yield a straight line with a slope of -k, where Vt is the volume of NaOH added at time t, and V∞ is the volume required for complete reaction.
Conclusion
The mechanism of nucleophilic substitution on prenyl chloride is dominated by the SN1/SN1' pathway in most common synthetic conditions, particularly those involving polar protic solvents or weak nucleophiles. This is a direct consequence of the substrate's ability to form a highly stable, resonance-delocalized tertiary allylic carbocation. This intermediate dictates the product distribution, leading to a mixture of primary (direct substitution) and tertiary (rearranged) products, with the tertiary product being heavily favored (approx. 85:15 ratio) .
While SN2 and SN2' mechanisms are theoretically possible under conditions favoring bimolecular reactions (strong nucleophiles, polar aprotic solvents), the high propensity for carbocation formation makes these pathways less competitive and less documented for this specific substrate. For drug development professionals and synthetic chemists, understanding this inherent bias towards the SN1/SN1' manifold is critical for predicting and controlling the outcomes of reactions involving the versatile prenyl moiety.
References
Potential for Natural Occurrence of 1-Chloro-3-methyl-2-butene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-methyl-2-butene, commonly known as prenyl chloride, is a valuable reagent in organic synthesis, utilized in the production of pharmaceuticals and agrochemicals. While it is widely considered a synthetic compound, this whitepaper explores the theoretical potential for its natural occurrence. Drawing upon established principles of natural product biosynthesis and the known functions of halogenating enzymes, we propose a plausible biosynthetic pathway for this compound. This document summarizes the existing knowledge of enzymatic halogenation of terpenoid precursors and presents a hypothesis for the formation of prenyl chloride in biological systems, particularly within marine environments. While direct evidence of its natural isolation remains elusive, the information presented herein is intended to stimulate further research into the expanding world of halogenated natural products.
Introduction
This compound is a halogenated organic compound that serves as a key building block in the synthesis of various complex molecules.[1] Historically, it has been produced through industrial chemical processes.[1] The assertion that it is not known to occur naturally in significant quantities is prevalent in chemical literature.[1] However, the vast and ever-growing diversity of natural products, coupled with the discovery of a wide array of halogenating enzymes in various organisms, prompts a re-evaluation of this assumption.
This whitepaper will delve into the possibility of this compound being a yet-to-be-discovered natural product. We will examine the key enzymatic machinery known to be involved in the biosynthesis of halogenated compounds and explore how these enzymes could potentially act on common isoprenoid precursors to yield prenyl chloride.
Enzymatic Halogenation: The Key to Natural Organochlorines
The biosynthesis of halogenated natural products is primarily mediated by a class of enzymes known as halogenases. These enzymes are capable of incorporating halogen atoms (chlorine, bromine, iodine) into organic molecules under physiological conditions.[2][3][4] The two major classes of halogenating enzymes are:
-
Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (e.g., Cl⁻) to a more electrophilic halogenating species, which then reacts with the substrate.[5] They are further subdivided into heme-dependent and vanadium-dependent haloperoxidases.[5]
-
Flavin-dependent Halogenases (FDHs): These enzymes use reduced flavin adenine (B156593) dinucleotide (FADH₂) and molecular oxygen to generate a reactive halogenating species.[6][7][8]
These enzymes have been identified in a wide range of organisms, including bacteria, fungi, marine algae, and some terrestrial plants.[4][9][10]
Terpenoids: A Class of Potentially Chlorinated Natural Products
This compound belongs to the family of C5 isoprenoids, the fundamental building blocks of terpenes. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units.[11] The biosynthesis of all terpenoids proceeds through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which generate the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The existence of chlorinated terpenes is well-documented, particularly in marine organisms.[12] Marine algae, for instance, are known to produce a variety of halogenated monoterpenes, sesquiterpenes, and diterpenes.[10] This precedent strongly suggests that the enzymatic machinery for chlorinating isoprenoid structures exists in nature.
Proposed Biosynthetic Pathway for this compound
We propose a hypothetical biosynthetic pathway for this compound originating from the universal isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP). This pathway could be catalyzed by a halogenase capable of acting on this small, activated substrate.
The key steps in the proposed pathway are as follows:
-
Generation of DMAPP: DMAPP is synthesized via the MVA or MEP pathway.
-
Enzymatic Chlorination: A halogenase, likely a haloperoxidase or a flavin-dependent halogenase, catalyzes the chlorination of the terminal methyl group of the double bond in DMAPP.
-
Hydrolysis/Elimination: The resulting chlorinated intermediate could then undergo enzymatic or spontaneous hydrolysis and elimination of the pyrophosphate group to yield this compound.
The following diagram illustrates this proposed logical relationship:
Caption: Proposed biosynthetic pathway for this compound.
Potential Natural Sources and Ecological Roles
Given that many halogenated terpenes are found in marine organisms, it is plausible that marine algae, fungi, or bacteria could be potential natural sources of this compound.[10] In these environments, the compound could play a role in chemical defense against predators, pathogens, or competing organisms. Halogenated compounds are often more lipophilic and can exhibit enhanced biological activity compared to their non-halogenated counterparts.
Experimental Approaches for Detection and Verification
To investigate the natural occurrence of this compound, a targeted metabolomics approach could be employed on extracts from diverse marine organisms, particularly those known to produce other halogenated compounds. The following experimental workflow is proposed:
Caption: Workflow for detecting this compound in natural samples.
Experimental Protocols:
-
Sample Collection and Extraction: Collect various species of marine algae and invertebrates. Homogenize the samples and extract with a mixture of dichloromethane (B109758) and methanol.
-
Fractionation: The crude extract can be fractionated using column chromatography over silica (B1680970) gel.
-
GC-MS/LC-MS Analysis: Fractions should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile components. A synthetic standard of this compound would be used for comparison of retention time and mass spectrum.
-
Structure Elucidation: If a candidate peak is identified, preparative chromatography would be used to isolate the compound for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biosynthetic Studies: If the compound is confirmed, isotopic labeling studies could be performed to elucidate the biosynthetic pathway.
Quantitative Data on Related Halogenated Natural Products
While no quantitative data exists for the natural abundance of this compound, the following table summarizes the concentrations of some known halogenated monoterpenes found in marine algae to provide a reference for potential natural concentrations.
| Halogenated Monoterpene | Source Organism | Concentration (µg/g dry weight) | Reference |
| Halomon | Portieria hornemannii | up to 800 | Fuller et al., 1992 |
| Plocoralide A | Plocamium coral | 150 | T. Okino et al., 2005 |
| (3E)-1,6-dichloro-2-methyl-3-heptene | Plocamium cartilagineum | 50-200 | D. J. Faulkner, 1977 |
Conclusion and Future Outlook
The potential for the natural occurrence of this compound is a compelling hypothesis rooted in our understanding of natural product biosynthesis. The existence of halogenating enzymes and chlorinated terpenes provides a strong rationale for its potential formation in certain biological systems, most likely of marine origin. The experimental framework outlined in this whitepaper provides a roadmap for researchers to investigate this possibility. The discovery of naturally occurring this compound would not only expand our knowledge of halogenated natural products but could also open new avenues for the biocatalytic production of this important chemical intermediate. Future research should focus on the targeted screening of marine organisms and the characterization of novel halogenases with activity towards small isoprenoid precursors.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Methodological & Application
Protocol for using prenyl chloride in geraniol synthesis
Application Notes and Protocols for Geraniol (B1671447) Synthesis
Introduction
Geraniol, an acyclic monoterpene alcohol, is a key component in the flavor and fragrance industries, prized for its characteristic rose-like scent. It also serves as a vital precursor in the synthesis of other terpenes and vitamins. While a direct, one-step protocol for the synthesis of geraniol using prenyl chloride as a primary reactant is not prominently documented in standard chemical literature, several established and industrially relevant methods exist for its production from other precursors. This document details the prevalent and effective protocols for geraniol synthesis from linalool (B1675412), myrcene (B1677589), and citral (B94496), providing comprehensive experimental procedures, quantitative data summaries, and visual representations of the chemical pathways and workflows. Prenyl chloride is recognized as a valuable intermediate in the broader synthesis of various terpenoid alcohols.[1]
Established Protocols for Geraniol Synthesis
The industrial and laboratory-scale synthesis of geraniol is most commonly achieved through the isomerization of linalool, the hydrochlorination of myrcene followed by hydrolysis, or the reduction of citral. Each method offers distinct advantages in terms of precursor availability, reaction conditions, and product yield.
Synthesis of Geraniol from Linalool via Isomerization
The isomerization of linalool to a mixture of geraniol and its Z-isomer, nerol (B1678202), is a widely practiced method. This transformation is typically catalyzed by transition metal complexes or acid catalysts.
Data Presentation: Comparison of Catalytic Systems for Linalool Isomerization
| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Linalool Conversion (%) | Geraniol/Nerol Selectivity (%) |
| Vanadium Complex & Boric Acid Ester | Not Specified | Not Specified | Not Specified | 70.8 | 98.2 |
| Transition Metal Oxide & Boric Acid Polyethylene (B3416737) Glycol Ester | 50 - 250 | 0.01 - 1.0 | 3 - 12 | >45 | >95 |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Room Temp. | Atmospheric | 4 | Variable | Isomerization to linalool and cyclization to α-terpineol observed |
Experimental Protocols
Protocol 1.1: Isomerization using Vanadium Catalyst
This protocol outlines the synthesis of geraniol and nerol from linalool using a vanadium derivative catalyst.
Materials:
-
L-linalool
-
Tetrabutyl titanate
-
Vanadium derivative catalyst
-
Reaction kettle with heating and stirring capabilities
-
Distillation apparatus
Procedure:
-
Charge the reaction kettle with L-linalool, tetrabutyl titanate, and the vanadium derivative catalyst. A typical weight ratio is 0.8-1.0 parts L-linalool, 0.7-0.9 parts tetrabutyl titanate, and 0.008-0.02 parts vanadium catalyst.
-
Heat the mixture to a temperature of 160-180°C with continuous stirring.
-
Maintain the reaction at this temperature for 10-16 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Perform hydrolysis to decompose the catalyst and any intermediate compounds.
-
The crude product is then purified by rectification under reduced pressure to separate geraniol and nerol from unreacted linalool and byproducts.[2]
Protocol 1.2: Isomerization using Transition Metal Oxide Catalyst
This method employs a transition metal oxide with a boric acid ester as an auxiliary agent.
Materials:
-
L-linalool
-
Transition metal oxide catalyst (e.g., chromium oxide)
-
Boric acid polyethylene glycol ester (molecular weight 5000-10000)
-
Pressurized reaction vessel
-
Distillation apparatus
Procedure:
-
Charge the pressurized reaction vessel with L-linalool, the transition metal oxide catalyst, and the boric acid polyethylene glycol ester. The catalyst amount is typically 0.1-1.0% of the mass of linalool, and the auxiliary agent is 30-150% of the mass of linalool.
-
Pressurize the reactor to 0.01-1.0 MPa.
-
Heat the reaction mixture to a temperature between 50°C and 250°C.
-
Maintain these conditions for 3 to 12 hours with continuous stirring.
-
Upon completion, cool the reactor and depressurize. The catalyst and auxiliary agent can often be separated for reuse.
-
Purify the product mixture by fractional distillation to isolate geraniol and nerol.
Reaction Pathway and Workflow
Synthesis of Geraniol from Myrcene
An industrial-scale method for producing geraniol involves the hydrochlorination of myrcene, which is obtained from the pyrolysis of β-pinene.[3] The resulting mixture of chlorides is then hydrolyzed to yield a mixture of geraniol and nerol.
Experimental Protocol
Protocol 2.1: Hydrochlorination of Myrcene and Subsequent Hydrolysis
This two-step process begins with the addition of hydrogen chloride to myrcene, followed by hydrolysis of the resulting chlorides.
Materials:
-
Myrcene
-
Hydrogen chloride (gas or concentrated aqueous solution)
-
Sodium acetate
-
Sodium hydroxide (B78521)
-
Reaction vessel
-
Distillation apparatus
Procedure:
-
Hydrochlorination: Introduce hydrogen chloride gas into myrcene at a controlled temperature, typically between 30-35°C, for approximately 3 hours.[2] This step produces a mixture of geranyl chloride, neryl chloride, and linalyl chloride.
-
Esterification: The resulting chloride mixture is then esterified with sodium acetate. This step is followed by the removal of excess reagents by rotary evaporation to yield a crude ester.
-
Saponification: The crude ester is saponified by heating with an aqueous solution of sodium hydroxide (e.g., 30% NaOH) in a water bath for about 6 hours.
-
Work-up and Purification: After saponification, the mixture is filtered, and the ethanol (B145695) is removed by distillation. The remaining solution is washed with water until neutral. The crude alcohol is then subjected to fractional distillation under reduced pressure to separate geraniol and nerol.[2]
Reaction Pathway
Synthesis of Geraniol from Citral
The reduction of citral, which is a mixture of the isomers geranial and neral, provides a direct route to geraniol and nerol.
Experimental Protocol
Protocol 3.1: Reduction of Citral using Sodium Borohydride (B1222165)
This protocol describes the reduction of citral to a mixture of geraniol and nerol.
Materials:
-
Citral
-
Sodium borohydride (NaBH₄)
-
Suitable solvent (e.g., ethanol)
-
Distillation apparatus
Procedure:
-
Dissolve citral in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Gradually add sodium borohydride to the cooled solution while stirring.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Perform a work-up procedure, which typically involves the addition of water to quench the excess sodium borohydride, followed by extraction of the product into an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed.
-
The resulting mixture of geraniol and nerol is purified by rectification.[2]
Reaction Pathway
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and parameters provided are based on published literature and may require optimization for specific laboratory setups and desired outcomes.
References
Application Notes and Protocols for Terpene Synthesis Using 1-Chloro-3-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-methyl-2-butene, commonly known as prenyl chloride, is a versatile and highly valuable C5 building block in the synthesis of a diverse array of terpenes and terpenoids. Its electrophilic nature allows for the facile introduction of the isoprenyl unit into various molecular scaffolds, enabling the construction of complex natural products and their analogs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key terpenes such as geraniol (B1671447), lavandulol (B192245), and prenylated phenols. The protocols are designed to be reproducible and are supported by quantitative data and reaction workflows to aid researchers in the efficient synthesis of these important compounds.
Introduction: The Role of this compound in Terpene Synthesis
Terpenes are a large and structurally diverse class of natural products derived from the five-carbon isoprene (B109036) unit. They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical, fragrance, and flavor industries. This compound serves as a synthetic equivalent of the biological isoprenyl pyrophosphate, the fundamental building block of all terpenes in nature. Its reactivity as an alkylating agent allows for the formation of carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool for the construction of hemiterpenes, monoterpenes, and for the prenylation of various substrates.[1]
This document outlines key synthetic applications of this compound, providing detailed methodologies for the synthesis of representative terpenes. The presented protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.
Synthesis of Monoterpenes: Geraniol and Lavandulol
Monoterpenes (C10) are composed of two isoprene units and are widely recognized for their aromatic and therapeutic properties. The following sections detail the synthesis of two prominent acyclic monoterpene alcohols, geraniol and lavandulol, utilizing this compound.
Synthesis of Geraniol
Geraniol is a primary component of rose oil and is a key intermediate in the biosynthesis of other terpenes. Its synthesis can be achieved through the coupling of two C5 units, where this compound acts as a key electrophile. The following protocol describes a potential synthetic route.
Experimental Protocol: Synthesis of Geraniol via Grignard Reagent
This protocol outlines the synthesis of geraniol from a C5 Grignard reagent and a C5 epoxide, which can be conceptually linked to the use of prenyl-derived synthons.
Materials:
-
Magnesium turnings
-
Prenyl chloride (this compound)
-
Dry diethyl ether
-
Isoprene oxide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Prenyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of this compound in dry diethyl ether dropwise to the magnesium turnings with gentle warming to initiate the Grignard reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Isoprene Oxide: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of isoprene oxide in dry diethyl ether dropwise to the stirred Grignard solution.
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield geraniol.
Quantitative Data:
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Prenyl Grignard Reagent | Isoprene Oxide | Geraniol | ~60-70 | [2] |
Reaction Workflow:
Caption: Workflow for the synthesis of Geraniol.
Synthesis of Lavandulol
Lavandulol is an isomeric monoterpene alcohol with a characteristic lavender aroma. Its synthesis often involves the coupling of two isoprenyl units in a non-head-to-tail fashion.
Experimental Protocol: Synthesis of Lavandulol Intermediate
This protocol describes a key step in a potential synthesis of a lavandulol precursor.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry tetrahydrofuran (B95107) (THF)
-
Ethyl isovalerate
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Generation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in dry THF. Cool the suspension to 0 °C and add diisopropylamine dropwise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Enolate Formation: Cool the LDA solution to -78 °C. Add ethyl isovalerate dropwise to the stirred LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add this compound to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, an ester precursor to lavandulol, is purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Ethyl Isovalerate | This compound | Ethyl 2-isobutyl-4-methyl-3-pentenoate | ~50-60 | [3] |
Reaction Workflow:
Caption: Workflow for the synthesis of a Lavandulol precursor.
Synthesis of Prenylated Phenols
Prenylated phenols are a class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The direct introduction of a prenyl group onto a phenolic ring is a key synthetic transformation.
Experimental Protocol: Prenylation of 2-Methylphenol
This protocol details the Lewis acid-catalyzed prenylation of 2-methylphenol (o-cresol) with this compound.
Materials:
-
2-Methylphenol (o-cresol)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the stirred solution, add this compound followed by the dropwise addition of boron trifluoride etherate.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the prenylated 2-methylphenol derivatives.
Quantitative Data for Phenol Prenylation:
| Phenol Substrate | Product(s) | Yield (%) | Reference |
| 2-Methylphenol | 2-Methyl-4-prenylphenol, 2-Methyl-6-prenylphenol | 40-60 | [4] |
Logical Relationship of Prenylation:
References
Safe handling and storage procedures for 1-Chloro-3-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of 1-Chloro-3-methyl-2-butene (Prenyl Chloride), a versatile reagent in organic synthesis. Due to its hazardous properties, strict adherence to the following protocols is essential to ensure personnel safety and experimental integrity.
Safety and Hazard Information
This compound is a highly flammable, corrosive, and irritating compound.[1] It is crucial to be fully aware of its properties and potential hazards before handling.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 503-60-6 | [1][2] |
| Molecular Formula | C₅H₉Cl | [1][2][3] |
| Molecular Weight | 104.58 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 109 °C @ 760 mmHg | [1] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [5] |
| Density | 0.928 g/mL at 25 °C | [6] |
| Solubility | Immiscible with water. Miscible with chloroform, acetone, diethyl ether, and alcohol. | [6][7] |
GHS Hazard Classification
| Hazard Class | Category |
| Flammable Liquids | 2 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 |
Data sourced from multiple safety data sheets.
Safe Handling and Storage Procedures
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling this compound.
| PPE | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. |
Storage
Proper storage is critical to prevent accidents and degradation of the chemical.
| Storage Condition | Requirement |
| Temperature | Refrigerate at 2-8°C.[8] |
| Atmosphere | Store in a cool, dry, and well-ventilated area.[2] |
| Container | Keep container tightly closed.[2][9] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[2][9] Ground and bond containers during transfer.[2] |
| Incompatibilities | Store away from strong oxidizing agents.[2] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Experimental Protocols
This compound is a common alkylating agent, particularly in Friedel-Crafts reactions.[10][11] The following is a generalized protocol for the alkylation of an aromatic compound.
General Protocol: Friedel-Crafts Alkylation of Benzene (B151609)
Objective: To synthesize tert-amylbenzene (B1361367) via the alkylation of benzene with this compound.
Materials:
-
This compound
-
Benzene (in excess)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Diethyl Ether
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in excess benzene. Cool the mixture in an ice bath with stirring.
-
Addition of Alkylating Agent: Dissolve this compound in a small amount of anhydrous diethyl ether and place it in the addition funnel. Add the solution dropwise to the stirred, cooled suspension of aluminum chloride in benzene over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by 1M hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired alkylated product.
Spill and Emergency Procedures
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., dry sand, earth, or vermiculite) and place it in a sealed container for chemical waste disposal.[2]
-
Large Spills: Evacuate the area immediately. Remove all sources of ignition.[2] Ventilate the area and contain the spill. Use a spark-proof tool for cleanup.[2] A vapor-suppressing foam may be used to reduce vapors.[2]
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.[2] Do not allow the victim to rub their eyes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. All procedures should be carried out by trained personnel in a properly equipped laboratory.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. scbt.com [scbt.com]
- 3. GSRS [precision.fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. homework.study.com [homework.study.com]
- 7. EP0679438A1 - Catalyst for the preparation of this compound - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Reactions Involving Prenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with prenyl chloride. It is intended for use by qualified researchers and professionals in a laboratory setting. Due to the hazardous nature of prenyl chloride, all procedures must be performed with strict adherence to safety protocols in a well-ventilated fume hood, utilizing appropriate personal protective equipment.
Safety Precautions and Handling
Prenyl chloride (1-chloro-3-methyl-2-butene) is a highly flammable, volatile, and irritating compound.[1] Proper safety measures are critical to ensure safe handling and to prevent exposure.
General Safety:
-
Ventilation: All work with prenyl chloride must be conducted in a certified chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield may be necessary for splash hazards.[1][2][3]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[1][2][4]
-
Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[2][4]
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated area away from oxidizing agents.[2] Recommended storage temperature is 2-8°C.[1][3] Prenyl chloride may be stabilized with potassium carbonate.[2]
In Case of Exposure:
-
Inhalation: Move the victim to fresh air and keep at rest. Seek medical attention if you feel unwell.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water.[1][2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[3]
Physicochemical Data
A summary of the key physicochemical properties of prenyl chloride is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C5H9Cl | [1] |
| Molar Mass | 104.58 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.928 g/mL at 25 °C | [1] |
| Boiling Point | 58-59 °C at 120 mmHg | [1] |
| Flash Point | 13 °C (56 °F) | [1] |
| Refractive Index | n20/D 1.4488 | [1] |
| Solubility | Insoluble in water; miscible with chloroform, acetone, diethyl ether, and alcohol.[1] |
Experimental Protocols
Prenyl chloride is a versatile reagent for introducing the prenyl group into various molecules, a common motif in many natural products and biologically active compounds.[5] Below are detailed protocols for common reactions involving prenyl chloride.
Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts reaction is a classic method for the C-alkylation of aromatic rings.[6][7][8] In the context of prenylation, a Lewis acid catalyst is typically employed to facilitate the electrophilic substitution of a hydrogen atom on the aromatic ring with the prenyl group.[5]
Workflow for Friedel-Crafts Alkylation:
Caption: General workflow for the Friedel-Crafts alkylation of aromatic compounds with prenyl chloride.
Protocol:
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain the flask under an inert atmosphere.
-
Catalyst Suspension: Suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), in a suitable anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or carbon disulfide (CS₂)). Cool the suspension to 0-5 °C in an ice bath.[9]
-
Addition of Prenyl Chloride: Dissolve prenyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled catalyst suspension via the dropping funnel. Stir the mixture for 15-30 minutes at 0-5 °C.[9]
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 - 1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Then, let it warm to room temperature and continue stirring for an additional 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts dissolve.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the reaction solvent.[9]
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data for Friedel-Crafts Type Prenylations:
| Aromatic Substrate | Prenylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Phenol (B47542) | Prenyl Alcohol | BF₃·OEt₂ | Diethyl ether/CH₂Cl₂ | 15-29 | [10] |
| 2-Iodophenol | Prenyl Acetate | Pd(OAc)₂ | DMF | 76 (major product) | [5] |
| Tryptophol | tert-Prenol | AlCl₃ | - | Reasonable | |
| Melatonin | tert-Prenol | Nafion resin | - | - | |
| Resveratrol | Prenyl Alcohol | Fe(OTf)₃ | - | Modest | [11] |
Note: The table includes data from reactions with prenyl precursors other than prenyl chloride to provide a broader context for prenylation yields.
Williamson Ether Synthesis for O-Prenylation of Phenols
The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[12][13][14] This reaction is particularly useful for the O-prenylation of phenols.
Logical Flow of Williamson Ether Synthesis:
Caption: Logical steps in the Williamson ether synthesis for O-prenylation of phenols.
Protocol:
-
Reaction Setup: In a fume hood, place the phenol (1.0 equivalent) and a suitable solvent (e.g., acetone, DMF, or ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add a base (1.1 equivalents), such as potassium carbonate, sodium hydroxide, or sodium hydride, to the flask. Stir the mixture at room temperature until the phenol is completely deprotonated to form the corresponding phenoxide.
-
Addition of Prenyl Chloride: Add prenyl chloride (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Analytical Methods for Reaction Monitoring
The progress of reactions involving prenyl chloride can be monitored by various analytical techniques.[15][16] The choice of method depends on the specific reaction and available instrumentation.
| Analytical Method | Application | Sample Preparation | Notes |
| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. | Spot a small aliquot of the reaction mixture directly onto a silica gel plate. | Use a suitable mobile phase (e.g., hexane/ethyl acetate) and visualize spots under UV light or with a staining agent.[16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis and identification of volatile products. | Quench a small aliquot of the reaction mixture and dilute with a suitable solvent. | Use a deactivated liner and a low-bleed MS-certified column to avoid degradation of the analyte.[15] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of less volatile compounds. | Quench a small aliquot and dilute with the mobile phase. | A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is often suitable.[15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and intermediates. | Evaporate the solvent from a reaction aliquot and dissolve the residue in a deuterated solvent (e.g., CDCl₃). | Provides detailed structural information.[16][17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the disappearance of starting materials and appearance of products by observing characteristic functional group absorptions. | Analyze a small aliquot directly (if liquid) or after solvent removal. | Useful for real-time monitoring.[15][16] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and regulatory guidelines.
References
- 1. chembk.com [chembk.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.no [fishersci.no]
- 5. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.icdst.org [dl.icdst.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic prenylation of natural polyphenols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04371A [pubs.rsc.org]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: The Use of 1-Chloro-3-methyl-2-butene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methyl-2-butene, commonly known as prenyl chloride, is a highly valuable and reactive alkylating agent used extensively in organic synthesis.[1][2] Its primary utility lies in its function as a precursor for the introduction of the five-carbon isoprenoid (prenyl) group into various molecular scaffolds. This process, known as prenylation, is of significant interest in pharmaceutical development because the addition of the lipophilic prenyl moiety can substantially enhance the biological activity of a parent molecule.[3][4]
Prenylation can improve a compound's membrane permeability, facilitate crucial protein-protein interactions, and increase affinity for biological targets.[4] Consequently, many naturally occurring compounds with potent therapeutic properties, including flavonoids, alkaloids, and cannabinoids, feature prenyl groups.[3][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on C-alkylation of phenols, N-alkylation of indoles, and the synthesis of bioactive flavonoids.
Reagent Profile and Safety
This compound is a colorless to light yellow, volatile, and flammable liquid.[6][7] Proper handling and storage are critical for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 503-60-6 | [1] |
| Molecular Formula | C₅H₉Cl | [8] |
| Molecular Weight | 104.58 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [7] |
| Density | 0.928 g/mL at 25 °C | [1] |
| Boiling Point | 58-59 °C at 120 mmHg | [1] |
| Solubility | Miscible with chloroform, acetone, diethyl ether, alcohol. Immiscible with water. | [1] |
| Refractive Index | n20/D 1.4488 | [1] |
Table 2: Hazard Information and Safety Precautions
| Category | Description | Reference(s) |
| GHS Pictograms | 🔥 GHS02 (Flammable), ⚠️ GHS07 (Irritant) | N/A |
| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | N/A |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames. P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep in a flammables area. | N/A |
Core Reaction Principles and Workflow
The utility of this compound as a prenylating agent stems from its ability to form a resonance-stabilized allylic carbocation. This electrophile readily reacts with various nucleophiles, including activated aromatic rings, phenols, and heteroatoms like nitrogen.
References
- 1. This compound | 503-60-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Prenylnaringenin—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [txlchem.com]
- 8. GSRS [precision.fda.gov]
Application Notes and Protocols: Prenylation of Phenolic Compounds with 1-Chloro-3-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylation, the attachment of a prenyl group (3-methyl-2-butenyl), is a critical modification of phenolic compounds that often enhances their biological activity. The introduction of this lipophilic moiety can increase the affinity of these compounds for biological membranes and target proteins, leading to improved therapeutic potential. Prenylated phenolics exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, making them promising candidates for drug discovery and development.[1][2]
This document provides detailed application notes and experimental protocols for the prenylation of phenolic compounds using 1-chloro-3-methyl-2-butene or its close chemical precursors, such as prenyl alcohol (3-methyl-2-buten-1-ol). The primary method described is the Lewis acid-catalyzed Electrophilic Aromatic Substitution (EAS), a common and effective strategy for C-prenylation.
Reaction Mechanism and Regioselectivity
The prenylation of phenols with a prenyl halide or alcohol in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), proceeds through an Electrophilic Aromatic Substitution (EAS) mechanism.[3][4][5] The Lewis acid activates the prenylating agent, generating a prenyl carbocation. This electrophile is then attacked by the electron-rich aromatic ring of the phenol (B47542).
The reaction can result in either C-prenylation (attachment to a carbon atom of the aromatic ring) or O-prenylation (attachment to the phenolic oxygen). C-prenylation is generally favored under acidic conditions, while O-prenylation can be more prevalent under basic conditions.[1] The regioselectivity of C-prenylation (ortho vs. para substitution) is influenced by the steric and electronic properties of the substituents on the phenolic ring. In some cases, intramolecular cyclization can occur between the newly introduced prenyl group and the hydroxyl group, leading to the formation of chroman rings.[3][4][5]
Experimental Protocols
While protocols specifically detailing the use of this compound are not abundantly available in the reviewed literature, the following procedure for the closely related and commonly used 3-methyl-2-buten-1-ol (B147165) with a Lewis acid catalyst is provided as a representative and adaptable method.[3] The reactivity of this compound is expected to be similar, although reaction times and temperatures may require optimization.
Protocol 1: Lewis Acid-Catalyzed Prenylation of Phenols
This protocol is adapted from the synthesis of prenylated phenol derivatives using 3-methyl-2-buten-1-ol and boron trifluoride etherate.[3]
Materials:
-
Phenolic substrate (e.g., phloroglucinol, resorcinol, etc.)
-
3-methyl-2-buten-1-ol (or this compound)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Milled ice
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), petroleum ether)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (4.5 mmol) and 3-methyl-2-buten-1-ol (9.0 mmol, 2 equivalents) in a 1:1 mixture of anhydrous diethyl ether and anhydrous dichloromethane (25 mL).
-
Inert Atmosphere: Flush the flask with nitrogen gas.
-
Catalyst Addition: While stirring vigorously, cool the solution to 0–5 °C using an ice bath. Add a solution of BF₃·OEt₂ (0.9 mmol, 0.2 equivalents) in a 1:1 mixture of anhydrous Et₂O/CH₂Cl₂ (10 mL) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take up to 48 hours.[3]
-
Quenching: Upon completion, quench the reaction by adding milled ice to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired prenylated phenolic compound(s).[3]
Data Presentation: Reaction Yields
The following table summarizes the yields of prenylation reactions for various phenolic substrates under different conditions, as reported in the literature. This data can serve as a reference for expected outcomes.
| Phenolic Substrate | Prenylating Agent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| Phloroglucinol | 3-methyl-2-buten-1-ol | BF₃·OEt₂, Et₂O/CH₂Cl₂ | Mono-prenylated | 15% | [3] |
| Di-prenylated | 11% | [3] | |||
| Chroman | 15% | [3] | |||
| Resorcinol | 3-methyl-2-buten-1-ol | BF₃·OEt₂, Et₂O/CH₂Cl₂ | Mono-prenylated | 29% | [3] |
| Di-prenylated | 3% | [3] | |||
| Chroman | 24% | [3] | |||
| 2-Methylresorcinol | 3-methyl-2-buten-1-ol | BF₃·OEt₂, Et₂O/CH₂Cl₂ | Mono-prenylated | 18% | [3] |
| Hydroquinone | 2-methyl-but-3-en-2-ol | Amberlyst 15, THF, 60°C | Mono-prenylated | 46% | [6] |
| Catechol | 2-methyl-but-3-en-2-ol | Amberlyst 15, THF, 60°C | Mono-prenylated | 58% | [6] |
| 4-Methylcatechol | 2-methyl-but-3-en-2-ol | Amberlyst 15, THF, 60°C | Mono-prenylated | 52% | [6] |
| 3-Methoxyphenol | 2-methyl-but-3-en-2-ol | Amberlyst 15, THF, 60°C | Mono-prenylated | 55% | [6] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of prenylated phenolic compounds is depicted below.
Caption: General experimental workflow for the synthesis and purification of prenylated phenols.
Signaling Pathways Modulated by Prenylated Phenolic Compounds
Prenylated phenolic compounds exert their biological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and cell survival.
1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Certain prenylated flavonoids and stilbenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[4][7]
Caption: Inhibition of the NF-κB signaling pathway by prenylated phenolic compounds.
2. MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are crucial for cell proliferation, survival, and inflammation. Various prenylated flavonoids have demonstrated the ability to modulate these pathways, contributing to their anticancer and anti-inflammatory effects.[2][8][9][10][11][12][13]
Caption: Modulation of MAPK and PI3K/Akt signaling pathways by prenylated flavonoids.
Conclusion
The prenylation of phenolic compounds is a valuable strategy for the synthesis of novel bioactive molecules with potential applications in drug development. The use of this compound and related prenylating agents, in conjunction with Lewis acid catalysis, provides a straightforward method for accessing these compounds. The ability of prenylated phenolics to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores their therapeutic potential. The protocols and data presented herein serve as a guide for researchers in the synthesis and exploration of this important class of natural product derivatives.
References
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 1-Chloro-3-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Chloro-3-methyl-2-butene, commonly known as prenyl chloride, via a copper-catalyzed hydrochlorination of isoprene (B109036). The synthesis is based on a copper(I) catalyst system, which facilitates the efficient conversion of isoprene and hydrogen chloride into the desired allylic chloride. This protocol is intended for laboratory-scale synthesis and offers guidance on catalyst preparation, reaction execution, product purification, and characterization.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Its bifunctional nature, possessing both a reactive chloride and a double bond, allows for diverse subsequent chemical transformations. The copper-catalyzed synthesis from readily available isoprene and hydrogen chloride presents an efficient and scalable route to this important building block. The reaction proceeds via an allylic substitution mechanism, where the copper catalyst plays a crucial role in controlling the regioselectivity of the hydrochlorination reaction.
Reaction Scheme
Experimental Protocols
Materials and Equipment:
-
Isoprene (freshly distilled)
-
Copper(I) chloride (CuCl)
-
Triethyl phosphite (B83602) (P(OEt)3)
-
Hydrogen chloride (gas)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel, gas inlet tube)
-
Magnetic stirrer with heating mantle
-
Schlenk line or inert gas (Nitrogen or Argon) supply
-
Rotary evaporator
-
Distillation apparatus
Catalyst Preparation: Copper(I) Chloride-Triethyl Phosphite Complex
This procedure is adapted from the patent literature and should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite and the copper(I) salt.
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) chloride (1.34 g, 13.5 mmol) and triethyl phosphite (8.66 g, 52.1 mmol).
-
Flush the flask with nitrogen and heat the mixture to 150 °C with stirring until a clear, colorless solution is obtained.
-
Allow the catalyst solution to cool to room temperature under a nitrogen atmosphere before use.
Synthesis of this compound
This is a representative protocol for a laboratory-scale batch synthesis.
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet tube, and a dropping funnel. Maintain a nitrogen atmosphere.
-
To the flask, add anhydrous diethyl ether (100 mL) and the prepared copper(I) chloride-triethyl phosphite catalyst solution (2.0 mmol of CuCl complex per mole of isoprene).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add freshly distilled isoprene (6.81 g, 100 mmol) to the stirred solution via the dropping funnel over 15 minutes.
-
Slowly bubble hydrogen chloride gas through the reaction mixture via the gas inlet tube. The flow rate should be controlled to ensure efficient absorption. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete (typically 1-2 hours), stop the HCl flow and allow the mixture to warm to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
Data Presentation
Table 1: Reaction Parameters for the Copper-Catalyzed Synthesis of this compound
| Parameter | Value/Condition |
| Catalyst | Copper(I) chloride-triethyl phosphite complex |
| Reactants | Isoprene, Hydrogen Chloride |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C |
| Pressure | Atmospheric |
| Reactant Ratio (Isoprene:HCl) | ~1:1 |
| Catalyst Loading | 0.02 - 2.0 mmol per mol of isoprene |
Table 2: Characterization Data for this compound
| Data Type | Value |
| Appearance | Colorless liquid |
| Molecular Formula | C5H9Cl |
| Molecular Weight | 104.58 g/mol |
| Boiling Point | 111-112 °C at 760 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.45 (t, J=8.0 Hz, 1H), 4.10 (d, J=8.0 Hz, 2H), 1.75 (s, 3H), 1.70 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 140.0, 120.5, 45.0, 25.8, 18.2 |
| Yield | High conversion and selectivity reported in the literature |
Mandatory Visualizations
Caption: Proposed catalytic cycle for the synthesis of this compound.
Caption: Step-by-step workflow for the laboratory synthesis of this compound.
Application Notes and Protocols for the Formation of 3-Methyl-2-butenylmagnesium chloride from 1-Chloro-3-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent 3-methyl-2-butenylmagnesium chloride, also known as prenylmagnesium chloride, is a valuable organometallic compound in organic synthesis. Its prenyl moiety is a key building block in the construction of a wide array of natural products and biologically active molecules, particularly in the field of drug development. This reagent allows for the introduction of the isoprenoid unit, which is a fundamental component of many terpenes and cannabinoids. This document provides detailed application notes on its significance and comprehensive protocols for its formation from 1-chloro-3-methyl-2-butene (prenyl chloride), including considerations for optimizing yield and minimizing side reactions.
Application Notes
The primary application of 3-methyl-2-butenylmagnesium chloride lies in its ability to act as a nucleophilic prenylating agent. This reactivity is harnessed in the synthesis of complex molecules with diverse pharmacological activities.
Key Applications in Drug Development:
-
Terpenoid Synthesis: Terpenoids represent a large and structurally diverse class of natural products with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The prenyl Grignard reagent is instrumental in the synthesis of these compounds by introducing the fundamental five-carbon isoprene (B109036) unit.
-
Cannabinoid Synthesis: The burgeoning field of cannabinoid-based therapeutics relies on the synthesis of various cannabinoid analogues. The prenylation of resorcinol (B1680541) derivatives is a key step in the synthesis of cannabinoids like cannabigerol (B157186) (CBG), a precursor to other major cannabinoids such as THC and CBD. While enzymatic methods for prenylation are being developed, chemical synthesis using Grignard reagents remains a crucial tool for accessing novel cannabinoid structures for pharmacological evaluation.[1][2][3]
-
Modification of Bioactive Molecules: The introduction of a prenyl group to a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. Prenylation can enhance membrane permeability, protein binding, and metabolic stability, thus offering a strategy for lead optimization in drug discovery.
Challenges and Considerations:
The formation of Grignard reagents from allylic halides such as this compound can be challenging due to the potential for side reactions, most notably Wurtz coupling, where the Grignard reagent reacts with the starting halide to form a dimer. Careful control of reaction conditions is crucial to maximize the yield of the desired Grignard reagent.
Experimental Protocols
Protocol 1: Standard Synthesis of 3-Methyl-2-butenylmagnesium chloride
This protocol describes a standard laboratory procedure for the preparation of 3-methyl-2-butenylmagnesium chloride in diethyl ether.
Materials:
-
Magnesium turnings
-
This compound (Prenyl chloride)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Nitrogen or Argon gas (inert atmosphere)
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the chloride solution to the magnesium suspension. The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize the formation of the Wurtz coupling byproduct (2,7-dimethyl-2,6-octadiene).
-
Completion and Use: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish solution of 3-methyl-2-butenylmagnesium chloride is ready for use in subsequent reactions.
Protocol 2: Titration of the Grignard Reagent
To determine the exact concentration of the prepared Grignard reagent, a titration is necessary. A common method involves titration against a known amount of a proton source, often using an indicator.
Materials:
-
Salicylaldehyde (B1680747) phenylhydrazone (indicator)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standardized secondary butanol in xylene solution
-
Syringes and needles
Procedure:
-
Dry a small flask and add a magnetic stir bar.
-
Add a small amount of the indicator, salicylaldehyde phenylhydrazone, to the flask and dissolve it in anhydrous THF.
-
Using a syringe, add a precise volume (e.g., 1.0 mL) of the prepared Grignard solution to the indicator solution. The solution should turn a distinct color.
-
Titrate this solution with a standardized solution of secondary butanol in xylene until the color disappears, indicating the endpoint.
-
Calculate the molarity of the Grignard reagent based on the volume of the titrant used.
Data Presentation
The yield of the Grignard reagent is influenced by several factors. The following table summarizes expected outcomes based on different reaction conditions.
| Parameter | Condition | Expected Yield of Grignard Reagent | Wurtz Coupling Byproduct | Notes |
| Solvent | Diethyl Ether | Good | Low to Moderate | Standard solvent, good for initiation. |
| Tetrahydrofuran (THF) | Good to Excellent | Moderate to High | Higher boiling point can increase Wurtz coupling. | |
| Temperature | Room Temperature | Good | Moderate | A balance between reaction rate and side reactions. |
| 0 °C | Moderate | Low | Slower reaction rate, but minimizes Wurtz coupling. | |
| Addition Rate | Slow (dropwise) | Good to Excellent | Low | Minimizes local high concentrations of the halide. |
| Fast | Poor to Moderate | High | Increases the likelihood of Wurtz coupling. | |
| Magnesium | Turnings | Good | Low to Moderate | Standard form of magnesium. |
| Powder | Good to Excellent | Moderate | Higher surface area can lead to a more vigorous reaction. |
Note: The yields are qualitative estimates. Actual yields should be determined by titration.
Mandatory Visualizations
Grignard Reagent Formation Pathway
Caption: Reaction pathway for the formation of 3-methyl-2-butenylmagnesium chloride and the competing Wurtz coupling side reaction.
Experimental Workflow for Grignard Synthesis
Caption: Step-by-step workflow for the synthesis of 3-methyl-2-butenylmagnesium chloride.
References
Application Notes and Protocols for the Synthesis of Insect Attractants Using Prenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenyl chloride (1-chloro-3-methyl-2-butene) is a versatile and valuable intermediate in the synthesis of various terpenoid compounds.[1] Many of these terpenoids function as insect attractants or pheromones, playing a crucial role in the chemical communication of insects for behaviors such as mating and aggregation.[2] The synthetic production of these attractants is essential for their application in integrated pest management (IPM) strategies, which offer an environmentally benign alternative to traditional pesticides.[3][4] These synthetic attractants can be used in traps for monitoring and controlling insect populations.[5]
This document provides detailed protocols for the synthesis of insect attractants derived from prenyl chloride, summarizes quantitative data on their efficacy, and illustrates the relevant synthetic and biological pathways.
Data Presentation
Table 1: Synthesis of Prenyl Chloride - Reaction Yields
The synthesis of prenyl chloride from isoprene (B109036) and hydrochloric acid can be optimized by the addition of sodium chloride. The following table summarizes the impact of NaCl on the reaction yield.
| Molar Ratio (Isoprene:HCl) | NaCl added (g per 10g isoprene) | Conversion of Isoprene (%) | Yield of Prenyl Chloride (%) |
| 1:2.4 | 0 | - | 42.33 |
| 1:2.4 | 1.2 | - | 64.36 |
| 1:2.4 | 2.0 | - | 68.59 |
| 1:2.4 | 2.4 | - | 70.68 |
| 1:3.6 | 1.2 | - | 76.62 |
| 1:3.6 | 2.4 | 93 | 78.88 |
| 1:3.6 | 3.0 | - | 78.16 |
Data adapted from a study on the synthesis of prenyl alcohol, where prenyl chloride is a key intermediate. The yield of the final alcohol product is reported, which is directly related to the yield of the intermediate prenyl chloride.[6] A patent for the synthesis of prenyl chloride reported a 93% conversion of isoprene with a 75% yield of prenyl chloride.[1]
Table 2: Field Attractiveness of Synthetic Terpenoid Insect Attractants
This table presents data from field studies on the attractiveness of various synthetic compounds, including terpenoids derivable from prenyl chloride, to different insect species. The data is presented as the mean number of insects captured in traps baited with the respective compounds.
| Attractant | Target Insect Species | Mean No. of Insects Captured (±SE) | Control (Unbaited Trap) Mean No. of Insects Captured (±SE) | Reference |
| Methyl Salicylate | Geocoris pallens (Bigeyed Bug) | 1.8 ± 0.3 | 0.8 ± 0.2 | [7] |
| Methyl Salicylate | Syrphidae (Hoverflies) | 10.5 ± 1.5 | 2.5 ± 0.5 | [7] |
| (Z)-3-Hexenyl Acetate | Deraeocoris brevis (Predatory Mirid) | 2.5 ± 0.4 | 1.2 ± 0.2 | [7] |
| (Z)-3-Hexenyl Acetate | Orius tristicolor (Minute Pirate Bug) | 3.2 ± 0.5 | 1.5 ± 0.3 | [7] |
| Geraniol | Braconidae (Parasitoid Wasps) | ~3.5 | ~1.0 | [2] |
| Geraniol | Sarcophagidae (Flesh Flies) | ~2.5 | ~0.8 | [2] |
Table 3: Electroantennogram (EAG) Responses of Insects to Terpenoid Compounds
Electroantennography is a technique used to measure the olfactory response of an insect's antenna to volatile compounds. The following table shows the relative EAG responses of the tea slug moth (Iragoides fasciata) to various terpenoids.
| Compound | Relative EAG Response (Male) | Relative EAG Response (Female) |
| Linalool | 100 (Standard) | 100 (Standard) |
| Geraniol | ~110 | ~105 |
| Nerol | ~90 | ~85 |
| α-terpineol | ~75 | ~70 |
| β-ocimene | ~60 | ~55 |
Data adapted from a study on the electroantennogram responses of the tea slug moth.[8]
Experimental Protocols
Protocol 1: Synthesis of Prenyl Chloride from Isoprene
This protocol describes the synthesis of prenyl chloride, the key starting material.
Materials:
-
Isoprene
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Chloride
-
Anhydrous Potassium Carbonate
-
5L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place 1020 g (15 moles) of isoprene into a 5L flask and cool to approximately 0°C.
-
Slowly add 2500 g of concentrated hydrochloric acid to the stirred isoprene over a period of 2 hours, maintaining the temperature between 0°C and 10°C.
-
During the addition of hydrochloric acid, portion-wise add 350 g (6.84 moles) of sodium chloride.
-
After the addition is complete, allow the reaction mixture to stir for an additional 3 hours while maintaining the temperature between 10°C and 15°C.
-
Cool the reaction mixture to 5°C and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by a water wash.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Purify the crude prenyl chloride by vacuum distillation. Collect the fraction boiling at 58-59°C/120 mmHg.[1][9]
Protocol 2: Synthesis of a Terpenic Alcohol (Lavandulol Precursor) via a Grignard Reagent from Prenyl Chloride
This protocol details the formation of a Grignard reagent from prenyl chloride and its subsequent reaction to form a C10 terpenic alcohol, a precursor to the insect attractant lavandulol.[10]
Materials:
-
Prenyl Chloride (synthesized as per Protocol 1)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Isoprene
-
Oxygen (or dry air)
-
Aqueous solution of Ammonium (B1175870) Chloride
-
Three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings.
-
Add a small amount of a solution of prenyl chloride in anhydrous THF to initiate the reaction.
-
Once the reaction starts (as indicated by bubbling and heat generation), add the remaining prenyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Isoprene:
-
To the freshly prepared prenylmagnesium chloride solution, slowly add an equimolar amount of isoprene while maintaining the reaction temperature at the reflux of THF.
-
Stir the reaction mixture for several hours to ensure complete reaction.
-
-
Oxidation and Hydrolysis:
-
Cool the reaction mixture in an ice bath.
-
Bubble a stream of dry oxygen or air through the solution to oxidize the Grignard reagent.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude terpenic alcohol by fractional distillation under vacuum.
-
Mandatory Visualizations
Caption: Synthesis workflow for a terpene alcohol insect attractant.
Caption: A typical insect pheromone signaling pathway.[7]
References
- 1. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. annualreviews.org [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
Application Notes and Protocols for the Disposal of 1-Chloro-3-methyl-2-butene Waste in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and compliant disposal of 1-chloro-3-methyl-2-butene (also known as prenyl chloride) waste generated in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties
This compound is a colorless to light yellow, volatile, and flammable liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This information is essential for understanding its behavior and for designing appropriate handling and storage procedures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉Cl[2] |
| Molecular Weight | 104.58 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 58-59 °C at 120 mmHg[3] |
| Density | 0.928 g/mL at 25 °C[3] |
| Flash Point | 13 °C (55.4 °F) - closed cup[3] |
| Refractive Index | n20/D 1.4488[3] |
| Water Solubility | Immiscible |
| Vapor Pressure | 29.6 mmHg at 25 °C |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical. It is a highly flammable liquid and vapor, and it can cause skin and eye irritation.[4] Inhalation may lead to respiratory irritation.
Key Hazards:
-
Flammable: Highly flammable liquid and vapor.[4]
-
Irritant: Causes skin and eye irritation.[4]
-
Inhalation Hazard: May cause respiratory irritation.
Personal Protective Equipment (PPE):
When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Experimental Protocol for Waste Disposal
The primary and most critical step for the disposal of this compound in a laboratory setting is proper segregation and collection for subsequent treatment by a licensed hazardous waste disposal service. Chemical treatment or neutralization at the laboratory scale is not recommended without specific, validated procedures due to the potential for hazardous reactions.
Materials:
-
Designated hazardous waste container for halogenated organic compounds (clearly labeled).
-
Personal Protective Equipment (PPE) as specified above.
-
Chemical fume hood.
Procedure:
-
Segregation:
-
Collect all waste containing this compound, including unreacted starting material, contaminated solvents, and reaction byproducts, in a designated and clearly labeled waste container.
-
This container must be specifically for "Halogenated Organic Waste."
-
Crucially, do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste streams.[2]
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," "Halogenated Organic Solvents," and list all chemical constituents, including "this compound" and any solvents present, with their approximate concentrations.
-
Include the date of waste generation and the name of the responsible researcher or lab.
-
-
Storage:
-
Keep the halogenated waste container tightly sealed when not in use to prevent the escape of flammable and irritating vapors.[2]
-
Store the container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.[2]
-
Ensure the storage area is compliant with all institutional and local regulations for hazardous waste accumulation.
-
-
Disposal:
-
Once the waste container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for its collection by a licensed and approved hazardous waste disposal company.
-
Follow all institutional procedures for hazardous waste manifest and pickup.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in the designated halogenated organic waste container.
-
Clean the spill area thoroughly.
-
Diagrams
Caption: Workflow for the safe disposal of this compound waste.
References
Troubleshooting & Optimization
How to prevent polymerization during 1-Chloro-3-methyl-2-butene synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of 1-Chloro-3-methyl-2-butene.
Troubleshooting Guide
Issue 1: Rapid increase in viscosity or solidification of the reaction mixture.
| Question | Answer |
| What is causing the sudden thickening of my reaction? | This is a strong indication of uncontrolled polymerization of this compound or the isoprene (B109036) starting material. Polymerization can be initiated by heat, light, or the presence of radical species.[1] |
| How can I prevent this from happening? | Immediate corrective actions include ensuring the presence of a suitable polymerization inhibitor from the start of the reaction, maintaining a consistently low temperature, and protecting the reaction from light.[1] |
| What should I do if polymerization has already started? | In most cases, once significant polymerization has occurred, the reaction is difficult to salvage. It is safer to stop the reaction, discard the material following appropriate safety protocols, and restart the synthesis with stricter adherence to preventative measures. |
Issue 2: Formation of insoluble byproducts.
| Question | Answer |
| My final product contains insoluble materials. What are they? | These are likely polymers formed during the reaction or workup. This can be due to localized "hot spots" within the reaction vessel, insufficient mixing, or gradual polymerization over time.[1] |
| How can I avoid the formation of these insoluble polymers? | Ensure vigorous and consistent stirring throughout the reaction to maintain a uniform temperature.[1] Using an appropriate solvent that fully dissolves the reactants can also prevent the formation of concentrated pockets of the monomer, which are more prone to polymerization.[1] |
| Can I remove the polymer from my product? | Filtration can be used to remove solid polymer, but dissolved oligomers may be more challenging to separate from the desired product and may require purification techniques such as distillation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most effective inhibitors for preventing the polymerization of this compound? | While specific data for this exact compound is limited, inhibitors effective for other reactive alkenes and allylic compounds are recommended. Phenolic compounds, such as hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) (TBC), and certain amines are effective radical scavengers that can prevent polymerization.[] For storage of similar reactive monomers, a concentration of 10-50 ppm of an inhibitor like TBC is often used.[1] |
| What is the optimal temperature for the synthesis of this compound to minimize polymerization? | The hydrochlorination of isoprene is typically conducted at low temperatures, ranging from -30°C to +30°C.[3] Maintaining the temperature around 0°C, particularly between -5°C and +5°C, is often preferred to keep the reaction rate sufficiently high while minimizing isoprene loss and side reactions like polymerization.[3][4] |
| How does the ratio of reactants affect polymerization? | An excess of hydrogen chloride should be avoided, as it can lead to the formation of undesired dichlorinated byproducts.[3] A molar ratio of HCl to isoprene not exceeding 1:1 is recommended, with a slight excess of isoprene (e.g., HCl:isoprene of 0.95:1 to 1:1) being preferable to ensure complete consumption of HCl.[3] |
| Should the reaction be performed under an inert atmosphere? | Yes, conducting the synthesis under an inert atmosphere, such as nitrogen or argon, is a standard practice to prevent radical polymerization initiated by oxygen. While some inhibitors have a synergistic effect with oxygen, in a controlled synthesis, excluding oxygen is generally advisable to minimize unwanted side reactions.[] |
| How should I prepare my glassware to prevent polymerization? | All glassware should be meticulously cleaned and dried to remove any impurities that could potentially initiate polymerization.[1] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale & Citation |
| Reaction Temperature | -30°C to +30°C (Preferred: -5°C to +5°C) | Balances reaction rate with minimizing polymerization and isoprene loss.[3][4] |
| HCl:Isoprene Molar Ratio | ≤ 1:1 (Preferred: 0.95:1 to 1:1) | Avoids the formation of dichloromethylbutane byproducts.[3] |
| Inhibitor Concentration (e.g., TBC) | 10 - 50 ppm (for storage) | Effective concentration for preventing polymerization in similar reactive monomers.[1] For synthesis, empirical optimization may be needed. |
| Reaction Pressure | Atmospheric to 5 bar | The reaction can be effectively carried out within this pressure range.[3] |
Experimental Protocol: Synthesis of this compound with Polymerization Prevention
This protocol describes the synthesis of this compound from isoprene and hydrogen chloride, incorporating measures to prevent polymerization.
Materials:
-
Isoprene
-
Hydrogen chloride (gas or concentrated aqueous solution)
-
Copper(I) chloride (catalyst)
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
-
Anhydrous sodium carbonate or sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
An appropriate solvent (e.g., a non-polar organic solvent)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Thermometer
-
Gas inlet adapter
-
Condenser (if using gaseous HCl)
-
Dropping funnel
-
Cooling bath (e.g., ice-water or cryocooler)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Glassware and System Preparation:
-
Ensure all glassware is clean and thoroughly dried.
-
Assemble the reaction apparatus and purge the system with an inert gas (nitrogen or argon) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Wrap the reaction flask with aluminum foil to protect it from light.[1]
-
-
Catalyst and Inhibitor Addition:
-
To the reaction flask, add the copper(I) chloride catalyst.
-
If using a solvent, add it to the flask.
-
Add the polymerization inhibitor to the solvent or directly to the isoprene.
-
-
Reaction Setup:
-
Place the reaction flask in a cooling bath and bring the internal temperature to between -5°C and +5°C.
-
Begin vigorous stirring to ensure efficient mixing and temperature homogeneity.[1]
-
-
Addition of Reactants:
-
Add the isoprene to the reaction flask.
-
Slowly introduce the hydrogen chloride. If using gaseous HCl, bubble it through the reaction mixture at a controlled rate. If using concentrated HCl, add it dropwise via a dropping funnel.[5]
-
Monitor the temperature closely and adjust the addition rate to maintain the desired temperature range.
-
-
Reaction Monitoring:
-
Workup:
-
Once the reaction is complete, quickly separate the organic layer.
-
Wash the organic layer with a cold, dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid.
-
Wash with cold water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove any unreacted isoprene and low-boiling side products by distillation at atmospheric pressure.
-
The desired product, this compound, can then be purified by vacuum distillation.
-
Visualizations
Caption: Troubleshooting flowchart for polymerization during synthesis.
Caption: Mechanism of radical polymerization and inhibition.
References
Technical Support Center: Optimizing Prenylation with Prenyl Chloride
Welcome to the technical support center for optimizing reaction conditions for prenylation with prenyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My prenylation reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in prenylation reactions can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
-
Inactive Reagents or Catalyst: Ensure the purity and activity of your prenyl chloride and catalyst. Prenyl chloride can degrade over time, and it is often stabilized with potassium carbonate.[1][2] Always use freshly distilled or high-purity reagents.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. It is recommended to perform small-scale screening experiments to determine the optimal conditions for your specific substrate.[3]
-
Side Reactions: Competing side reactions such as O-prenylation, bis-prenylation, and para-prenylation can significantly reduce the yield of the desired product.[4]
-
Poor Solubility: Ensure that your starting material is fully dissolved in the chosen solvent to allow for an efficient reaction.[3]
-
Atmospheric Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates through oxidation.[3]
Q2: I am observing significant O-prenylation instead of the desired C-prenylation on my phenolic substrate. How can I improve C-alkylation selectivity?
A2: O-prenylation is a common side reaction when working with phenolic compounds due to the nucleophilicity of the hydroxyl group's oxygen atom.[3] Here are several strategies to favor C-prenylation:
-
Use of Protecting Groups: Temporarily protecting the hydroxyl groups can direct the prenylation to the desired carbon position. Common protecting groups include benzyl (B1604629) ethers or methoxymethyl (MOM) ethers.[3]
-
Choice of Catalyst: The use of Lewis acids such as AlCl₃, BF₃·OEt₂, or InCl₃ can promote Friedel-Crafts-type C-alkylation.[5][6][7]
-
Reaction Conditions Optimization: Fine-tuning the solvent and temperature can influence the C/O selectivity.[3] For instance, some protocols utilize low temperatures to achieve better selectivity.[4]
-
Claisen Rearrangement: An alternative strategy involves performing an O-prenylation reaction followed by a Claisen rearrangement to transfer the prenyl group from the oxygen to a carbon atom.[3][6]
Q3: My reaction is producing a mixture of ortho- and para-prenylated products. How can I control the regioselectivity?
A3: Achieving high regioselectivity between the ortho and para positions can be challenging. The following factors can influence the outcome:
-
Steric Hindrance: Bulky protecting groups on the substrate can sterically hinder one position, thereby favoring substitution at the other.[3]
-
Catalyst System: The choice of catalyst and any additives can play a crucial role. For example, in some systems, a combination of AlCl₃ and AgOTf has been used to influence regioselectivity.[5]
-
Blocking the Para Position: If the para position of your substrate is already substituted, the reaction will be directed to the ortho positions.[4]
Q4: What are the best practices for handling and storing prenyl chloride?
A4: Prenyl chloride is a reactive and flammable liquid that requires careful handling.[2][8]
-
Storage: Store prenyl chloride in a cool, dark, and well-ventilated place, away from incompatible materials like oxidizing agents.[2] It is often supplied stabilized with potassium carbonate (K₂CO₃) to prevent decomposition.[2]
-
Handling: Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] Keep away from heat, sparks, and open flames.[2] Take measures to prevent the buildup of electrostatic charge.[2]
-
Inert Atmosphere: For reactions, it is advisable to handle prenyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the prenylation of phenolic compounds, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Optimization of Catalysts for the Prenylation of Resveratrol [5][6]
| Entry | Catalyst | Additive | Solvent | Yield (%) |
| 1 | (acac)₂MoCl₂ | AgOTf | CH₃CN | 40 |
| 2 | Fe(OTf)₃ | — | CH₃CN | 60 |
| 3 | In(OAc)₃ | — | CH₃CN | No Reaction |
| 4 | InCl₃ | — | CH₃CN | No Reaction |
| 5 | InCl₃ | AgOTf | CH₃CN | 58 |
| 6 | AlCl₃ | — | CH₃CN | 45 |
| 7 | AlCl₃ | AgOTf | CH₃CN | 62 |
| 8 | AlCl₃ | AgOTf | Et₂O | Trace |
| 9 | AlCl₃ | AgOTf | MeOH | No Reaction |
| 10 | AlCl₃ | AgOTf | DCM | Trace |
| 11 | AlCl₃ | AgOTf | Acetone (B3395972) | 55 |
| 12 | AlCl₃ | AgOTf | EtOAc | 61 |
Table 2: Prenylation of Phenols with Isoprene using Amberlyst 15 Catalyst [9]
| Phenolic Substrate | Product | Yield (%) |
| Hydroquinone | 2,2-dimethyl-6-hydroxychroman | 72 |
| Resacetophenone | 2,2-dimethyl-6-acetyl-7-hydroxychroman | 31 |
| 2,2-dimethyl-6-acetyl-5-hydroxychroman | 24 | |
| Phloroacetophenone | Mixture of mono-prenylated products | - |
| 2,6-Dihydroxy acetophenone | 2,2-dimethyl-7-acetyl-8-hydroxychroman | 69 |
| Phloropropiophenone | 2,2-dimethyl-6-propionyl-5,7-dihydroxychroman | 26 |
| 2,2-dimethyl-8-propionyl-5,7-dihydroxychroman | 26 |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Prenylation of Polyphenols [6]
-
To a solution of AlCl₃ (10 mol%) and AgOTf (10 mol%) in acetone (20 mL), add the polyphenol (1 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add a solution of prenyl alcohol (2 mmol) in acetone (4 mL) dropwise to the mixture.
-
Continue stirring the reaction overnight under a nitrogen atmosphere.
-
Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques.
Protocol 2: ortho-Prenylation of Phenols via Directed ortho-Metalation (DoM) [4]
-
To a solution of a carbamate-protected phenol (B47542) (1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add sec-butyllithium (B1581126) (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to facilitate ortho-lithiation.
-
Add prenyl bromide (1.2 eq) to the aryl anion solution and stir for an additional 2-4 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
Reduce the carbamate (B1207046) moiety using a suitable reducing agent like LiAlH₄ to obtain the ortho-prenylated phenol.
Visual Guides
The following diagrams illustrate key workflows and relationships to aid in experimental design and troubleshooting.
Caption: A troubleshooting workflow for addressing low yields in prenylation reactions.
Caption: Decision pathway for favoring C-prenylation over O-prenylation.
References
- 1. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Catalytic prenylation of natural polyphenols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04371A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Chloro-3-methyl-2-butene
Welcome to the technical support center for the synthesis of 1-chloro-3-methyl-2-butene (prenyl chloride). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the hydrochlorination of isoprene (B109036) to produce this compound.
Q1: My reaction produced a significant amount of a side product. How do I identify it?
A1: The most common side product in the synthesis of this compound from isoprene and hydrogen chloride (HCl) is its isomer, 3-chloro-3-methyl-1-butene. [1][2][3]This occurs because the reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the chloride ion at two different positions (C1 or C3).
-
This compound is the product of 1,4-addition.
-
3-chloro-3-methyl-1-butene is the product of 1,2-addition.
These isomers can be identified and quantified using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: How can I control the product ratio to favor the desired this compound?
A2: The product distribution is governed by kinetic versus thermodynamic control. [4][5][6][7][8]
-
Kinetic Control (Favors 3-chloro-3-methyl-1-butene): At lower temperatures (e.g., 0 °C or below), the reaction is irreversible, and the major product is the one that forms fastest. [2][7]The 1,2-adduct, 3-chloro-3-methyl-1-butene, is typically the kinetic product because the tertiary carbocation intermediate is more stable, leading to a lower activation energy for its formation. [8]* Thermodynamic Control (Favors this compound): At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate. The more stable product, this compound (a more substituted alkene), will predominate. [5][7][8]This is the thermodynamic product.
To maximize the yield of this compound, allow the reaction mixture to warm to room temperature or slightly above after the initial addition of HCl, or let it stand for an extended period, which facilitates the isomerization of the kinetic product to the more stable thermodynamic product. [1] Q3: What are other potential side products I should be aware of?
A3: Besides the isomeric monochloride, other side products can form, especially under non-ideal conditions:
-
Dichloromethylbutane: If an excess of HCl is used, further addition to the products can occur, leading to the formation of dichlorinated compounds like 2,4-dichloro-2-methylbutane. [1]It is crucial to maintain a molar ratio of HCl to isoprene of 1:1 or slightly less. [1]* Isoprene Dimers/Polymers: Isoprene can dimerize or polymerize, especially if the starting material is not fresh or properly stored. Using freshly distilled isoprene is recommended.
Q4: My reaction is very slow, or the conversion of isoprene is low. What could be the cause?
A4: Low reaction rates can be due to several factors:
-
Insufficient HCl: Ensure a sufficient amount of HCl gas is bubbled through the reaction mixture. An equimolar amount relative to isoprene is ideal. [1]* Low Temperature: While low temperatures are used to control the initial exothermic reaction, prolonged reaction at very low temperatures may slow the conversion.
-
Catalyst Absence: While the reaction can proceed without a catalyst, the presence of a catalyst like copper(I) chloride (CuCl) can increase the reaction rate and influence the isomerization towards the desired product. [1]
Quantitative Data Summary
The ratio of the main product to the side product is highly dependent on the reaction conditions. The following table summarizes typical product distributions from the reaction of isoprene with HCl.
| Temperature | Reaction Control | Major Product | Typical Product Ratio (this compound : 3-chloro-3-methyl-1-butene) | Reference |
| 0 °C | Kinetic | 3-chloro-3-methyl-1-butene | 32% : 63% | [2] |
| Room Temp (after standing) | Thermodynamic | This compound | Can shift to >70% : <20% | [1] |
Note: Ratios are approximate and can vary based on specific reaction time, solvent, and catalytic conditions.
Experimental Protocols
Synthesis of this compound via Hydrochlorination of Isoprene
This protocol is designed to favor the formation of the thermodynamically stable product, this compound.
Materials:
-
Isoprene (freshly distilled)
-
Hydrogen chloride gas (or concentrated hydrochloric acid)
-
Anhydrous calcium chloride or sodium sulfate (B86663) (for drying)
-
Ice-salt bath
-
Round-bottom flask equipped with a gas inlet tube and a magnetic stirrer
Procedure:
-
Setup: Place a known amount of freshly distilled isoprene into the round-bottom flask. Cool the flask to approximately -10 °C to 0 °C using an ice-salt bath.
-
HCl Addition: Slowly bubble dry hydrogen chloride gas through the stirred isoprene solution. Monitor the reaction temperature and ensure it does not rise significantly. If using concentrated HCl, add it dropwise. The molar ratio of isoprene to HCl should be approximately 1:0.95 to avoid the formation of dichlorinated byproducts. [9]3. Reaction & Equilibration: After the addition is complete (typically determined by weight gain of the flask or cessation of HCl absorption), remove the cooling bath and allow the mixture to slowly warm to room temperature. Let the mixture stir at room temperature for several hours or stand for an extended period (e.g., 10-24 days) to allow the kinetic product (3-chloro-3-methyl-1-butene) to isomerize to the more stable thermodynamic product (this compound). [1]4. Workup: Wash the resulting mixture with cold water and a dilute sodium bicarbonate solution to remove excess HCl.
-
Drying: Dry the organic layer over an anhydrous drying agent like CaCl₂ or Na₂SO₄.
-
Purification: Filter off the drying agent. The product mixture can be purified by fractional distillation. This compound has a boiling point of approximately 58-59 °C at 120 mmHg.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the electrophilic addition of HCl to isoprene, showing the formation of the resonance-stabilized carbocation and the subsequent pathways to the kinetic and thermodynamic products.
Caption: Reaction pathway of isoprene hydrochlorination.
Troubleshooting Workflow
This flowchart provides a logical guide for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. EP0679438A1 - Catalyst for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN105481634A - Preparing method for chloro-isopentene - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Chloro-3-methyl-2-butene
This guide provides detailed troubleshooting and frequently asked questions for the purification of crude 1-chloro-3-methyl-2-butene (prenyl chloride) by distillation, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Vacuum fractional distillation is the recommended method. This technique is ideal for separating the desired product from its common, close-boiling isomeric impurity, 3-chloro-3-methyl-1-butene, which is often present from the synthesis.[1][2]
Q2: Why is distillation under reduced pressure (vacuum) necessary?
A2: this compound is an allylic chloride and is susceptible to thermal decomposition and isomerization at elevated temperatures.[3] Its atmospheric boiling point is approximately 109 °C.[1][4] Distillation at this temperature can lead to the elimination of HCl to form isoprene (B109036), or isomerization to the more stable tertiary chloride.[3] Vacuum distillation significantly lowers the boiling point, minimizing these side reactions and preventing product loss and contamination.[5][6]
Q3: What are the primary impurities in crude this compound?
A3: The crude product, especially from the reaction of isoprene with HCl, typically contains:
-
3-chloro-3-methyl-1-butene: A tertiary chloride isomer.[1]
-
Unreacted starting materials.
-
Isoprene and HCl: Products of thermal decomposition.[3]
-
Minor polymeric or dimeric materials.
Q4: My product is turning dark or black in the distillation flask. What is causing this?
A4: A dark coloration is a strong indicator of thermal decomposition. This is likely caused by excessive heating. To mitigate this, you should lower the distillation temperature by improving the vacuum (i.e., reducing the pressure). The presence of acidic impurities can also catalyze decomposition; pre-washing the crude material with a mild base can help.
Q5: Can I use simple distillation instead of fractional distillation?
A5: Simple distillation is generally not recommended if high purity is required. It is ineffective at separating liquids with boiling points that differ by less than 25 °C, which is often the case for the isomeric chlorides present in the crude mixture.[2] Fractional distillation provides the necessary theoretical plates for an efficient separation.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Fractions | 1. Distillation rate is too fast.2. Insufficient column efficiency.3. Unstable vacuum during distillation. | 1. Reduce the heating rate to allow vapor-liquid equilibrium to be established in the column.2. Use a more efficient fractionating column (e.g., Vigreux or packed column) of appropriate length.3. Check the system for leaks and ensure the vacuum pump is operating correctly. |
| Product Decomposes in Pot | 1. Distillation temperature is too high.2. Presence of acidic or metallic impurities.3. Extended heating time. | 1. Decrease the system pressure to lower the boiling point.2. Wash the crude product with a cold, dilute solution of sodium bicarbonate, followed by a brine wash before drying.3. Add a small amount of a non-volatile stabilizer, such as powdered potassium carbonate or a hindered phenol, to the distillation flask. |
| Low Product Yield | 1. Significant decomposition.2. Product hold-up within the distillation column.3. Inefficient collection of fractions. | 1. Address decomposition by lowering the temperature and considering stabilizers.2. Ensure the column is properly insulated to prevent premature condensation and reflux down the walls.3. Monitor the distillation head temperature closely to make precise cuts between forerun, product, and residue. |
| Pressure Fluctuates or is Too High | 1. Leaks in the distillation apparatus.2. Outgassing of volatile impurities or decomposition products (HCl).3. Inefficient vacuum pump. | 1. Check all glass joints, seals, and tubing for leaks. Ensure proper greasing of joints.2. Collect a forerun fraction to remove low-boiling impurities before collecting the main product.3. Verify the performance of the vacuum pump and check the pump oil. |
Quantitative Data Summary
The table below summarizes key physical properties for this compound and its common isomer.
| Property | This compound (Primary) | 3-Chloro-3-methyl-1-butene (Tertiary) |
| CAS Number | 503-60-6[5] | 503-60-6 (isomer mixture context)[1] |
| Molecular Weight | 104.58 g/mol [4] | 104.58 g/mol |
| Boiling Point | 109 °C @ 760 mmHg[1][4] | Generally lower than the primary isomer |
| 58-59 °C @ 120 mmHg[5][6][8] | ||
| Density | ~0.928 g/mL at 25 °C[5] | Data not readily available |
| Refractive Index | n20/D 1.4488[5] | Data not readily available |
Experimental Protocol: Vacuum Fractional Distillation
1. Pre-treatment of Crude Material:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic layer with one portion of cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids. Vent the funnel frequently.
-
Wash with one portion of brine (saturated NaCl solution) to aid in the removal of water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).
-
Filter the dried liquid to remove the drying agent.
2. Distillation Procedure:
-
Assemble a fractional distillation apparatus suitable for vacuum work. Ensure all glassware is dry.
-
Place the dried, filtered crude product into the distillation flask along with a magnetic stir bar or boiling chips.
-
(Optional) Add a small amount of a stabilizer like powdered potassium carbonate.
-
Securely attach the distillation flask and begin to slowly evacuate the system.
-
Once the target pressure is reached and stable, begin gentle heating of the distillation flask using a heating mantle.
-
Collect any low-boiling forerun in the first receiving flask. The head temperature will rise and then fall.
-
As the temperature rises again and stabilizes at the expected boiling point for your system's pressure, switch to a new receiving flask to collect the pure product fraction.
-
Continue distillation at a slow, steady rate, maintaining a constant head temperature.
-
Stop the distillation before the flask boils to dryness to avoid overheating potentially unstable residues.
-
Cool the entire apparatus to room temperature before slowly and carefully releasing the vacuum.
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for product decomposition.
References
- 1. This compound | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. youtube.com [youtube.com]
- 8. zhonglanindustry.com [zhonglanindustry.com]
Technical Support Center: Optimizing Reactions with 1-Chloro-3-methyl-2-butene
Welcome to the technical support center for 1-Chloro-3-methyl-2-butene (also known as prenyl chloride). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but often challenging reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so reactive?
This compound is a colorless liquid and a valuable alkylating agent used in the synthesis of various compounds, including pharmaceuticals and fragrances like geraniol.[1] Its high reactivity stems from its structure as an allylic chloride. The chlorine atom is a good leaving group, and its departure is facilitated by the formation of a resonance-stabilized allylic carbocation. This dual nature allows it to participate in both SN1 and SN2 nucleophilic substitution reactions.[2][3]
Q2: My reaction with this compound resulted in a low yield. What are the most common initial troubleshooting steps?
Low yields are a frequent challenge. Before delving into complex optimization, it is crucial to verify the fundamentals. The following workflow outlines the primary areas to investigate.
Caption: Initial troubleshooting workflow for low-yield reactions.
Q3: I am observing a mixture of products, including an isomer of my target molecule. What causes this and how can it be prevented?
This is a classic problem of allylic rearrangement . It occurs under conditions that favor an SN1 mechanism . The reaction proceeds through a resonance-stabilized carbocation intermediate. The incoming nucleophile can attack this intermediate at two different positions (C1 or C3), leading to a mixture of the desired product and its constitutional isomer.[4][5] For instance, reaction with water can yield two different allylic alcohols.[4]
To prevent this: Employ reaction conditions that favor an SN2 mechanism , which avoids the formation of a carbocation intermediate.
References
Stability issues of 1-Chloro-3-methyl-2-butene upon storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 1-Chloro-3-methyl-2-butene upon storage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and storage of this compound.
Q1: I've noticed a yellow discoloration in my previously colorless this compound. What could be the cause?
A1: Yellowing of this compound is a common indicator of degradation. The primary causes are often polymerization and the formation of other colored impurities due to exposure to heat, light, or contaminants. As an allylic halide, it is highly reactive and can undergo various reactions that lead to colored products. It is recommended to test the purity of the material to assess the extent of degradation.
Q2: There is a noticeable pressure buildup in the storage bottle of my this compound. What is happening and is it dangerous?
A2: Pressure buildup is a serious safety concern and is likely due to the formation of hydrogen chloride (HCl) gas. This occurs through the hydrolysis of this compound in the presence of moisture, or through elimination reactions that can be catalyzed by impurities or elevated temperatures. The accumulation of HCl gas in a sealed container can lead to a dangerous increase in pressure, potentially causing the container to rupture.
Immediate Actions:
-
Carefully vent the container in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
After venting, it is advisable to re-evaluate the stability of the material and consider if it is still suitable for your intended use.
Q3: My analysis shows a decreased purity of this compound and the presence of an isomeric impurity. What is this impurity and why did it form?
A3: The most common isomeric impurity is 3-chloro-3-methyl-1-butene. This compound can undergo an allylic rearrangement to form this isomer.[1] This isomerization is an equilibrium process that can be influenced by temperature and the presence of acidic impurities, such as HCl formed from hydrolysis.[1] While this compound is the thermodynamically more stable isomer, the presence of the less stable isomer can increase over time, especially under suboptimal storage conditions.
Q4: How can I prevent the degradation of this compound during storage?
A4: To minimize degradation, proper storage and handling are crucial.
-
Temperature: Store the material at a refrigerated temperature (2-8°C is commonly recommended). Lower temperatures slow down the rates of decomposition reactions, including isomerization and hydrolysis.
-
Moisture: Protect the compound from moisture to prevent hydrolysis and the formation of corrosive HCl gas. Use of a dry, inert atmosphere (e.g., nitrogen or argon) for storage is recommended.
-
Light: Store in an amber or opaque container to protect it from light, which can catalyze degradation.
-
Stabilizers: For long-term storage, the use of a stabilizer is advised. Commercially available this compound is often stabilized with potassium carbonate (K2CO3), which acts as an acid scavenger to neutralize any HCl that may form.
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for this compound?
A: The main degradation pathways are:
-
Isomerization: Allylic rearrangement to 3-chloro-3-methyl-1-butene.[1]
-
Hydrolysis: Reaction with water to form 3-methyl-2-buten-1-ol (B147165) and hydrogen chloride.
-
Elimination: Loss of HCl to form isoprene.[1]
-
Polymerization: Self-reaction to form higher molecular weight oligomers or polymers, which can contribute to discoloration.
Q: What is the role of potassium carbonate (K2CO3) as a stabilizer?
A: Potassium carbonate is a basic salt that acts as an acid scavenger. It neutralizes any hydrogen chloride (HCl) that may be formed due to hydrolysis or other decomposition pathways. By removing HCl, it prevents the acid-catalyzed degradation and isomerization of this compound, thereby enhancing its stability.
Q: How can I monitor the stability of my this compound over time?
A: Regular analytical testing is the best way to monitor the stability. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable technique for assessing purity and quantifying the formation of volatile degradation products like the isomer and isoprene. High-Performance Liquid Chromatography (HPLC) can also be used to determine the purity of the compound.
Proposed Stability Study Design
While specific public data on the degradation rate of this compound is limited, a well-designed in-house stability study can provide the necessary data for your specific material and storage conditions. An accelerated stability study can be conducted to predict the long-term stability of the compound.[2][3][4]
Objective: To determine the degradation profile of this compound under various storage conditions and to evaluate the effectiveness of a stabilizer.
Materials:
-
This compound (unstabilized)
-
This compound (stabilized with ~1% w/w K2CO3)
Storage Conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
Time Points:
-
Initial (T=0)
-
1 month
-
3 months
-
6 months
-
12 months (for refrigerated and room temperature conditions)
Analytical Tests:
-
Appearance: Visual inspection for color change.
-
Purity Assay and Impurity Profiling: by GC-MS or HPLC to quantify the parent compound and known/unknown degradation products.
Data Presentation:
The following tables should be used to record the data from the stability study.
Table 1: Stability Data for Unstabilized this compound
| Storage Condition | Time Point | Appearance | Purity (%) | 3-chloro-3-methyl-1-butene (%) | 3-methyl-2-buten-1-ol (%) | Total Degradants (%) |
| 2-8°C | 0 | Colorless | ||||
| 1 month | ||||||
| 3 months | ||||||
| 6 months | ||||||
| 12 months | ||||||
| 25°C/60%RH | 0 | Colorless | ||||
| 1 month | ||||||
| 3 months | ||||||
| 6 months | ||||||
| 12 months | ||||||
| 40°C/75%RH | 0 | Colorless | ||||
| 1 month | ||||||
| 3 months | ||||||
| 6 months |
Table 2: Stability Data for Stabilized this compound (with K2CO3)
| Storage Condition | Time Point | Appearance | Purity (%) | 3-chloro-3-methyl-1-butene (%) | 3-methyl-2-buten-1-ol (%) | Total Degradants (%) |
| 2-8°C | 0 | Colorless | ||||
| 1 month | ||||||
| 3 months | ||||||
| 6 months | ||||||
| 12 months | ||||||
| 25°C/60%RH | 0 | Colorless | ||||
| 1 month | ||||||
| 3 months | ||||||
| 6 months | ||||||
| 12 months | ||||||
| 40°C/75%RH | 0 | Colorless | ||||
| 1 month | ||||||
| 3 months | ||||||
| 6 months |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity and Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane (B109758) or hexane.
-
Inject 1 µL into the GC-MS.
-
2. High-Performance Liquid Chromatography (HPLC) Method for Purity Assay
This method can be used as an alternative to GC-MS for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
References
Technical Support Center: Purification of Prenyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prenyl chloride. The following sections address common issues encountered when removing acidic impurities from prenyl chloride, offering detailed experimental protocols and data to ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in crude prenyl chloride?
The most common acidic impurity in crude prenyl chloride (1-chloro-3-methyl-2-butene) is residual hydrogen chloride (HCl) from the synthesis process, which typically involves the reaction of isoprene (B109036) with HCl.[1][2] Depending on the specific synthetic route, other acidic byproducts or catalysts might also be present.
Q2: Why is it crucial to remove acidic impurities from prenyl chloride?
Acidic impurities, particularly HCl, can catalyze the degradation and polymerization of prenyl chloride, especially when heated during distillation.[3] This can lead to a lower yield, reduced purity, and the formation of undesirable byproducts. For subsequent reactions in drug development and other sensitive applications, the presence of acidic residues can interfere with reaction pathways and contaminate the final product.
Q3: What are the primary methods for removing acidic impurities from prenyl chloride?
The two main methods for removing acidic impurities from prenyl chloride are:
-
Aqueous Base Wash: Washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), neutralizes and removes residual HCl.[2][3]
-
Distillation over an Alkaline Stabilizer: Performing fractional distillation over an anhydrous alkaline metal carbonate, like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), can both purify the prenyl chloride and neutralize any remaining acidic impurities, preventing decomposition during heating.[2] Some commercial preparations of prenyl chloride are stabilized with potassium carbonate.
Q4: What analytical techniques are recommended for assessing the purity of prenyl chloride?
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most effective methods for determining the purity of prenyl chloride and identifying any impurities.[2][4][5] These techniques can quantify the amount of prenyl chloride, detect residual starting materials, and identify byproducts such as the isomeric 3-chloro-3-methyl-1-butene.[4]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of prenyl chloride.
Issue 1: Formation of a Stable Emulsion During Aqueous Wash
Problem: A persistent emulsion forms between the organic (prenyl chloride) and aqueous layers during the base wash, making separation difficult.
Possible Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of surfactant-like impurities.
Solutions:
| Solution | Description |
| Gentle Mixing | Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without forming a stable emulsion. |
| "Salting Out" | Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the miscibility of the organic and aqueous phases. |
| Filtration | Pass the emulsified mixture through a pad of celite or glass wool. This can physically disrupt the emulsion and aid in layer separation. |
| Centrifugation | If available, centrifuging the mixture can effectively separate the layers. |
Issue 2: Low Yield After Purification
Problem: The final yield of purified prenyl chloride is significantly lower than expected.
Possible Causes:
-
Decomposition of prenyl chloride during distillation due to acidic impurities.
-
Loss of product during aqueous workup due to its slight solubility in the aqueous phase.
-
Incomplete extraction from the aqueous layer.
Solutions:
| Solution | Description |
| Thorough Neutralization | Ensure all acidic impurities are removed by washing with a base solution until the aqueous layer is basic (test with pH paper). This prevents acid-catalyzed decomposition during distillation. |
| Use of a Stabilizer during Distillation | Add a small amount of anhydrous potassium carbonate or sodium carbonate to the distillation flask to neutralize any residual acid and prevent decomposition.[2] |
| Back-Extraction | After the initial separation, extract the aqueous washings with a small amount of a non-polar organic solvent (e.g., pentane (B18724) or diethyl ether) to recover any dissolved prenyl chloride. |
| Minimize Water Contact | Prenyl chloride can be sensitive to hydrolysis. Perform aqueous washes efficiently and proceed to the drying step promptly. |
Issue 3: Co-distillation of Impurities
Problem: The purified prenyl chloride is contaminated with its isomer, 3-chloro-3-methyl-1-butene.
Possible Causes:
-
Close boiling points of the isomers, making separation by simple distillation difficult.
-
Inefficient fractional distillation setup.
Solutions:
| Solution | Description |
| Fractional Distillation | Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve the separation of the isomers. Collect narrow boiling point fractions and analyze each by GC to determine purity. |
| Isomerization | The tertiary chloride (3-chloro-3-methyl-1-butene) can be isomerized to the desired primary chloride (prenyl chloride) by raising the temperature of the reaction mixture after the initial reaction.[2] |
| Continuous Distillation | In a continuous process, the isomer mixture can be separated in two distillation columns.[6] |
Experimental Protocols
Protocol 1: Aqueous Wash for Removal of Acidic Impurities
This protocol describes the neutralization and removal of acidic impurities from crude prenyl chloride using a weak base wash.
Workflow Diagram:
Caption: Workflow for removing acidic impurities via aqueous wash.
Methodology:
-
Transfer the crude prenyl chloride to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Test the pH of the aqueous layer. If it is still acidic, repeat the wash with fresh sodium bicarbonate solution.
-
Once the aqueous layer is neutral or slightly basic, wash the organic layer with an equal volume of deionized water.
-
Perform a final wash with an equal volume of saturated brine to aid in the removal of water from the organic layer.
-
Drain the aqueous layer and transfer the organic layer (prenyl chloride) to a clean, dry flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, and swirl the flask. Allow it to stand for at least 30 minutes.
-
Filter the dried prenyl chloride to remove the drying agent. The product is now ready for distillation or use in subsequent reactions.
Protocol 2: Fractional Distillation of Prenyl Chloride
This protocol details the purification of prenyl chloride by fractional distillation to remove non-volatile impurities and separate it from other volatile components.
Workflow Diagram:
Caption: Workflow for the fractional distillation of prenyl chloride.
Methodology:
-
Place the washed and dried crude prenyl chloride in a round-bottom flask suitable for distillation.
-
Add a small amount of anhydrous potassium carbonate (approx. 1-2% by weight) to the flask to act as a stabilizer.
-
Set up a fractional distillation apparatus, including a Vigreux column, condenser, and collection flasks.
-
Begin heating the flask gently under reduced pressure. The boiling point of prenyl chloride is approximately 58-59 °C at 120 mmHg.
-
Collect any low-boiling forerun in a separate flask and discard it.
-
Collect the main fraction that distills at a constant temperature corresponding to the boiling point of prenyl chloride at the applied pressure.
-
Monitor the distillation temperature closely. A significant drop or rise in temperature indicates that the main product has finished distilling or that higher-boiling impurities are beginning to distill.
-
Stop the distillation and analyze the collected fractions by GC or GC-MS to confirm purity.
Data Presentation
The following tables summarize quantitative data from various purification and synthesis experiments for prenyl chloride.
Table 1: Purity and Yield of Prenyl Chloride After Different Purification Strategies
| Purification Method | Starting Material | Key Impurities | Final Purity (% Prenyl Chloride) | Yield (%) | Reference |
| Fractional Distillation | Crude reaction mixture | Isoprene, 3-chloro-3-methyl-1-butene | 94.1 | Not specified | [6] |
| Base Wash & Distillation | Crude reaction mixture | HCl, 3-chloro-3-methyl-1-butene | >95 | 75 | [2] |
| Distillation with Recycle | Crude reaction mixture with recycled byproducts | Isoprene, heavies | 89 (selectivity) | Not specified | [2] |
Table 2: Common Impurities in Prenyl Chloride and Their Boiling Points
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| Isoprene | 34 | Unreacted starting material |
| Prenyl Chloride | 109-110 | Desired Product |
| 3-Chloro-3-methyl-1-butene | 87 | Isomeric byproduct |
| 2,4-dichloro-2-methylbutane | ~150 | Dichlorinated byproduct |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. EP0679438A1 - Catalyst for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Allylic Rearrangement Side Reactions
Welcome to the technical support center for troubleshooting allylic rearrangement side reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these common yet complex side reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you minimize unwanted rearrangements and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is an allylic rearrangement and why does it frequently occur as a side reaction?
A1: An allylic rearrangement, or allylic shift, is a reaction where a double bond in an allyl compound migrates to an adjacent carbon atom.[1] This often occurs during nucleophilic substitution reactions on an allylic substrate. The reason for its prevalence is the stability of the reaction intermediate. Whether the reaction proceeds through a carbocation (SN1' mechanism) or a concerted pathway (SN2' mechanism), the intermediate or transition state is a resonance-stabilized allyl species.[1][2] This delocalization allows the nucleophile to attack at two different positions (the α and γ carbons), leading to a mixture of the desired product and the rearranged isomer.
Q2: I am observing a mixture of products in my substitution reaction. How can I confirm that an allylic rearrangement is the cause?
A2: The most reliable methods for identifying and quantifying a mixture of allylic isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
1H NMR Spectroscopy: The proton NMR spectra of the direct substitution product and the rearranged product will show distinct signals for the protons on and adjacent to the double bond and the carbon bearing the nucleophile. Comparing the integration of these unique signals allows for the quantification of the product ratio.
-
HPLC: Using a suitable column and mobile phase, you can often achieve baseline separation of the isomeric products.[3] The relative peak areas in the chromatogram correspond to the ratio of the isomers in the mixture. Coupling HPLC with mass spectrometry (LC-MS) can further confirm the identity of each peak.
Q3: My reaction is favoring the rearranged SN1' product. How can I promote the direct SN1 substitution instead?
A3: The SN1' pathway is favored by conditions that promote the formation and stability of the allylic carbocation. To disfavor this pathway and encourage direct substitution, consider the following adjustments:
-
Solvent Choice: Use less polar, aprotic solvents. Polar protic solvents (like water, ethanol) stabilize the carbocation intermediate, promoting the SN1/SN1' mechanism.[4] Switching to a less polar solvent can reduce the rate of ionization.
-
Lower Temperature: SN1 reactions have a higher activation energy.[5] Lowering the reaction temperature will slow down the rate of carbocation formation, potentially allowing a competing SN2 pathway to dominate if possible.
-
Leaving Group: While a good leaving group is necessary for the reaction to proceed, an extremely labile leaving group will favor ionization. If options are available, a slightly less reactive leaving group might disfavor the SN1 pathway.
Q4: How can I suppress the SN2' rearrangement and favor the direct SN2 pathway?
A4: The SN2' reaction involves a concerted attack of the nucleophile at the γ-carbon of the double bond. To minimize this, you can modify the following:
-
Steric Hindrance: The SN2' pathway often becomes dominant when there is significant steric hindrance at the α-carbon, blocking the direct SN2 attack.[1][2] If possible, redesign the substrate to have less bulky substituents at the α-position.
-
Nucleophile: Use a "soft" and less sterically demanding nucleophile. Soft nucleophiles have a greater tendency to attack the α-carbon in a direct SN2 fashion.[6]
-
Catalyst System: In palladium-catalyzed reactions like the Tsuji-Trost reaction, the choice of ligand is crucial for controlling regioselectivity.[6][7][8] Experiment with different phosphine (B1218219) ligands to favor attack at the desired position.
-
Lewis Acids: The addition of a Lewis acid can influence the regioselectivity of the nucleophilic attack by coordinating to the leaving group or the nucleophile.[9][10]
Data Presentation: Influence of Reaction Parameters on Product Distribution
The following table summarizes how different experimental conditions can affect the ratio of direct substitution to allylic rearrangement products.
| Parameter | Condition | Effect on Allylic Rearrangement | Predominant Mechanism | Reference Example |
| Substrate Structure | Increased steric hindrance at the α-carbon | Increases proportion of rearranged product | SN2' | Reaction of 1-chloro-3-methyl-2-butene with NaOH yields 85% of the rearranged secondary alcohol.[1][2] |
| Solvent | Polar protic (e.g., H₂O, EtOH) | Favors rearrangement via carbocation | SN1' | Hydrolysis of tertiary alkyl halides is significantly faster in polar protic solvents.[11] |
| Non-polar aprotic (e.g., hexane, ether) | Can favor concerted mechanisms | SN2/SN2' | Base-catalyzed epoxide rearrangements show different pathways in polar vs. non-polar solvents. | |
| Nucleophile | "Hard" nucleophiles (e.g., organolithiums) | Can favor attack at the metal center in organometallic reactions, leading to rearrangement. | SN2' (in some cases) | In Pd-catalyzed reactions, hard nucleophiles attack the metal, leading to reductive elimination and potentially rearranged products.[6][8] |
| "Soft" nucleophiles (e.g., malonates) | Favors direct attack at the allylic carbon. | SN2 | Soft nucleophiles are commonly used in the Tsuji-Trost reaction to achieve high regioselectivity for the non-rearranged product.[6] | |
| Temperature | Higher temperature | Generally favors thermodynamically more stable rearranged product. | SN1'/Thermodynamic Control | Higher temperatures can provide the energy to overcome the activation barrier for rearrangement.[5] |
| Catalyst/Ligand | Bulky phosphine ligands in Pd-catalysis | Can direct the nucleophile to the less sterically hindered terminus, often preventing rearrangement. | Tsuji-Trost | The Trost asymmetric allylic alkylation uses specific chiral ligands to control regioselectivity and enantioselectivity.[8] |
Experimental Protocols
Protocol 1: 1H NMR Analysis of Allylic Isomer Ratio
Objective: To determine the relative ratio of direct substitution and allylic rearrangement products in a crude reaction mixture.
Methodology:
-
Sample Preparation:
-
Take a representative aliquot of the crude reaction mixture after workup.
-
Evaporate the solvent under reduced pressure.
-
Dissolve a small amount (5-10 mg) of the crude residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.
-
Add an internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for accurate quantification if necessary.
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Identify unique, well-resolved signals corresponding to each isomer. These are typically vinylic protons or protons on the carbon bearing the new substituent.
-
Integrate the area of the characteristic peak for the direct substitution product (Adirect).
-
Integrate the area of the characteristic peak for the rearranged product (Arearranged).
-
Calculate the product ratio: Ratio = Adirect / Arearranged.
-
Protocol 2: HPLC Method for Separation of Allylic Isomers
Objective: To separate and quantify the direct substitution and allylic rearrangement products.
Methodology:
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
A suitable column, typically a reversed-phase C18 or a phenyl column for positional isomers.[3]
-
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Method Development:
-
Start with a mobile phase gradient, for example, from 10% acetonitrile in water to 90% acetonitrile over 20 minutes, to determine the approximate retention times of the isomers.
-
Optimize the mobile phase composition (isocratic or gradient) to achieve baseline separation of the isomer peaks. Modifiers like THF can sometimes improve separation.
-
Set the detector wavelength to the λmax of the compounds for maximum sensitivity.
-
-
Quantification:
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas of the two isomers.
-
The percentage of each isomer can be calculated from the relative peak areas, assuming similar molar absorptivity. For higher accuracy, a calibration curve with isolated standards should be used.
-
Visualizations
Caption: Mechanisms for SN1' and SN2' allylic rearrangements.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Unusual Rearrangement-Remercuration Reactions of Allylic Silanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Stereodivergent Allylic Substitutions with Aryl Acetic Acid Esters by Synergistic Iridium and Lewis Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SN1 reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Reaction Selectivity with 1-Chloro-3-methyl-2-butene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1-chloro-3-methyl-2-butene (prenyl chloride), with a particular focus on controlling reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two isomeric products in my substitution reaction?
A1: The formation of two products, a primary (direct substitution) and a tertiary (rearranged) isomer, is a common outcome in nucleophilic substitution reactions of this compound. This is due to the phenomenon of allylic rearrangement. The reaction can proceed through different pathways (SN1, SN2, SN1', and SN2'), and the involvement of a resonance-stabilized allylic carbocation intermediate often leads to a mixture of products.[1] For instance, in hydrolysis, the tertiary alcohol, 2-methyl-3-buten-2-ol (B93329), is often the major product, forming in about an 85% yield, while the primary alcohol, 3-methyl-2-buten-1-ol (B147165), is the minor product at around 15%.[2]
Q2: What is the primary factor that determines the ratio of these isomeric products?
A2: The product ratio is primarily determined by the reaction mechanism that predominates under your experimental conditions. Key factors influencing the mechanism include the strength of the nucleophile, the polarity of the solvent, and steric hindrance.[3] SN1-type reactions, favored by weak nucleophiles and polar protic solvents, tend to produce more of the rearranged (tertiary) product due to the stability of the tertiary carbocation. Conversely, SN2-type reactions, which are favored by strong nucleophiles and polar aprotic solvents, can be guided to produce more of the primary, non-rearranged product.
Q3: Can I completely avoid the formation of the rearranged product?
A3: Completely avoiding the rearranged product is challenging due to the inherent nature of the allylic system. However, you can significantly favor the formation of the desired isomer by carefully selecting your reaction conditions. For example, to favor the primary product, you should employ conditions that promote an SN2 reaction.
Q4: What are the common side reactions to be aware of?
A4: Besides the formation of isomeric substitution products, elimination reactions (E1 and E2) are a common side reaction, leading to the formation of isoprene (B109036).[3] Elimination is generally favored by the use of strong, sterically hindered bases and higher temperatures.
Troubleshooting Guides
Problem 1: Low yield of the desired primary (SN2) product and a high proportion of the rearranged (SN1'/SN2') product.
This issue typically arises when SN1-like conditions are inadvertently used, leading to the formation of the more stable tertiary carbocation intermediate.
Troubleshooting Steps:
-
Nucleophile Strength:
-
Issue: Using a weak nucleophile (e.g., water, alcohols) will favor the SN1 pathway.
-
Solution: Switch to a stronger, less basic nucleophile. For example, instead of direct hydrolysis to the primary alcohol, first react this compound with sodium acetate (B1210297) in a suitable solvent to form the acetate ester, which can then be hydrolyzed to the desired primary alcohol. This two-step process can significantly improve the yield of the primary isomer.
-
-
Solvent Choice:
-
Issue: Polar protic solvents (e.g., water, ethanol, methanol) stabilize the carbocation intermediate, promoting the SN1 pathway and rearrangement.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone (B3395972). These solvents favor the SN2 mechanism by solvating the cation of the nucleophilic salt, making the anion more reactive.
-
-
Temperature Control:
-
Issue: Higher temperatures can favor elimination and may also provide enough energy to overcome the activation barrier for the SN1 pathway.
-
Solution: Run the reaction at a lower temperature. This generally favors the SN2 pathway over both SN1 and elimination reactions.
-
Problem 2: Significant formation of isoprene (elimination byproduct).
This is a common issue when using strongly basic nucleophiles.
Troubleshooting Steps:
-
Basicity of the Nucleophile:
-
Issue: Strong, sterically hindered bases (e.g., tert-butoxide) are more likely to act as a base and abstract a proton, leading to elimination.
-
Solution: Use a nucleophile that is a weak base, such as acetate or cyanide. If a strong nucleophile is required, choose one that is less sterically hindered.
-
-
Temperature:
-
Issue: Elimination reactions are entropically favored and are therefore more prevalent at higher temperatures.
-
Solution: Maintain a low reaction temperature to disfavor the elimination pathway.
-
Problem 3: The reaction is very slow or does not proceed.
This can occur if the chosen conditions are not optimal for the desired substitution pathway.
Troubleshooting Steps:
-
For SN2 Reactions:
-
Issue: A weak nucleophile or a protic solvent that over-solvates the nucleophile can lead to slow reaction rates.
-
Solution: Ensure you are using a strong nucleophile in a polar aprotic solvent. The addition of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in biphasic systems or when using solid nucleophiles to increase the concentration of the nucleophile in the organic phase.[4]
-
-
For SN1 Reactions:
-
Issue: A non-polar solvent will not adequately stabilize the carbocation intermediate.
-
Solution: Use a polar protic solvent to facilitate the ionization of the C-Cl bond.
-
Data Presentation: Product Ratios Under Various Conditions
| Nucleophile/Reagent | Solvent | Temperature (°C) | Major Product | Product Ratio (Primary:Tertiary) | Predominant Mechanism |
| H₂O | Water | Room Temp | 2-methyl-3-buten-2-ol | ~15:85 | SN1' |
| CH₃COO⁻Na⁺ | Acetic Acid | Reflux | 3-methyl-2-buten-1-yl acetate | High selectivity for primary | SN2 |
| CN⁻ (from CuCN) | DMF | - | 2-methyl-3-butenenitrile | High selectivity for tertiary | SN2' |
| R-MgX (Grignard) | THF/Ether | Low | 2-methyl-3-butenyl-R | Favors tertiary | SN2' |
| R₂CuLi (Gilman) | Ether | Low | 3-methyl-2-butenyl-R | Favors primary | SN2 |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-2-buten-1-ol (Favors SN2 Product)
This two-step procedure is designed to maximize the yield of the primary alcohol by first forming the acetate ester.
Step 1: Synthesis of 3-methyl-2-buten-1-yl acetate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and anhydrous sodium acetate (1.5 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetate.
Step 2: Hydrolysis to 3-methyl-2-buten-1-ol
-
Dissolve the crude 3-methyl-2-buten-1-yl acetate in a mixture of methanol (B129727) and water.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a stoichiometric amount of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or GC).
-
Neutralize the reaction mixture.
-
Extract the product with diethyl ether, dry the organic layer, and purify by distillation.
Protocol 2: Synthesis of 2-methyl-3-buten-2-ol (Favors SN1'/SN2' Product)
This protocol is a direct hydrolysis that favors the formation of the rearranged tertiary alcohol.
-
In a round-bottom flask, add this compound (1.0 eq) to a mixture of water and a co-solvent like acetone or THF to aid solubility.
-
Add a base, such as sodium bicarbonate or calcium carbonate, to neutralize the HCl formed during the reaction.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 24 hours.
-
Monitor the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low selectivity.
References
Technical Support Center: Quenching Procedures for Reactions Involving Prenyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for safely and effectively quenching reactions that involve the use of prenyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with prenyl chloride? A1: Prenyl chloride (1-chloro-3-methyl-2-butene) is a volatile, toxic, and reactive alkylating agent.[1][2] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood. Due to its reactivity, uncontrolled quenching can lead to vigorous exothermic reactions.
Q2: Why is a quenching step necessary for reactions involving prenyl chloride? A2: A quenching step is crucial to neutralize any unreacted prenyl chloride and other reactive reagents, such as Lewis acids used in Friedel-Crafts alkylations.[3][4] This ensures the safe handling of the reaction mixture during workup and purification, deactivates catalysts, and prevents the formation of unwanted byproducts.
Q3: What are the most common quenching agents for reactions with prenyl chloride? A3: The choice of quenching agent depends on the reaction solvent, scale, and other reagents present. Common quenching agents include:
-
Water or Ice: Used to hydrolyze unreacted prenyl chloride and other reactive species. This process can be highly exothermic and generate hydrochloric acid (HCl).[4][5]
-
Aqueous Basic Solutions: Saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH) solutions are frequently used to neutralize both the unreacted alkyl chloride and acidic byproducts like HCl.[5][6][7]
-
Ammonia: Can be used to quench excess acid chlorides and alkyl halides.[8]
Q4: What are the primary products formed when quenching prenyl chloride? A4: Quenching unreacted prenyl chloride with water or aqueous base leads to its hydrolysis, primarily forming prenyl alcohol (3-methyl-2-buten-1-ol) and hydrochloric acid. If a base is used, the HCl will be neutralized to form a salt (e.g., sodium chloride).
Q5: What safety precautions should be taken during the quenching process? A5: Always perform the quench in a chemical fume hood.[9] Use appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves. The quenching agent should be added slowly and in a controlled manner to a cooled (typically in an ice bath) and well-stirred reaction mixture to manage any potential exotherm.[7][10] Never add water or a quenching agent to a sealed vessel, as pressure can build up.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Vigorous/Uncontrolled Exothermic Reaction | Quenching agent was added too quickly. The reaction mixture was not sufficiently cooled. | Immediate Action: Stop the addition of the quenching agent. Ensure the cooling bath is effective. Prevention: Add the quenching agent dropwise or in small portions with vigorous stirring.[10] Maintain the internal temperature of the reaction flask with an efficient cooling bath (e.g., ice-water).[4] |
| Persistent Acidity after Quenching | An insufficient amount of base was used for neutralization. | Test the pH of the aqueous layer after the initial quench. If it remains acidic, slowly add more of the basic quenching solution (e.g., saturated sodium bicarbonate) until the pH is neutral (~7) or slightly basic.[7] Be cautious of CO₂ evolution if using bicarbonate.[11] |
| Formation of an Emulsion During Workup | The solvent system is prone to forming emulsions (e.g., benzene).[12] Vigorous shaking of the separatory funnel. | Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion.[11] If the emulsion persists, you can try filtering the mixture through a pad of Celite. To prevent emulsions, dilute the reaction mixture with a larger volume of a suitable extraction solvent before washing.[13] |
| Solid Precipitation During Quench | Formation of insoluble salts (e.g., aluminum hydroxides from quenching AlCl₃). The product is insoluble in the quenching mixture. | If inorganic salts precipitate, they can often be removed by filtration. If the product precipitates, you may need to add more organic solvent to redissolve it before proceeding with the workup. Diluting the quenching solution can sometimes prevent precipitation.[14] |
Experimental Protocols
Protocol 1: Quenching with Water and Sodium Bicarbonate
This is a general procedure for quenching reactions like Friedel-Crafts alkylations where unreacted prenyl chloride and a Lewis acid catalyst are present.
-
Cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Slowly and carefully add ice-cold water or crushed ice to the stirred reaction mixture.[4] The rate of addition should be controlled to maintain the internal temperature below 25 °C.[14]
-
Once the initial exotherm has subsided, continue stirring for 15-30 minutes to ensure all reactive species are hydrolyzed.
-
Transfer the mixture to a separatory funnel. If two layers are not present, add a suitable organic extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Separate the organic layer. Wash the organic layer sequentially with:
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter or decant to remove the drying agent, and remove the solvent under reduced pressure.[11]
Protocol 2: Quenching with Anhydrous Sodium Carbonate
This method is suitable for non-aqueous workups, particularly after the synthesis of prenyl chloride, to neutralize HCl and remove water.[6]
-
After the reaction is complete, transfer the reaction mixture to a separatory funnel and remove the aqueous layer, if present.
-
Add the organic layer containing the prenyl chloride to a flask.
-
Add anhydrous sodium carbonate (Na₂CO₃) powder in portions with stirring. This will neutralize any dissolved HCl and absorb residual water.[6]
-
Continue stirring until gas evolution (if any) ceases.
-
Separate the product from the solid sodium carbonate by decanting or filtering the mixture.
-
Wash the solid carbonate with a small amount of fresh solvent (e.g., cyclohexane) to recover any adhering product.[6]
-
Combine the organic fractions for further purification.
Quantitative Data Summary
The following table summarizes key quantitative parameters for quenching procedures.
| Parameter | Value | Context | Reference(s) |
| Quenching Temperature | < 10 °C to < 30 °C | Controlled addition of quenching agent to manage exotherm. | [8][16] |
| pH Adjustment | 8 - 8.5 | Neutralization of acidic reaction mixture with NaOH. | [14] |
| Neutral pH Target | ~7 | Target pH after quenching with bicarbonate solution. | [7] |
| Quenching Agent Concentration | Saturated Solution | Aqueous sodium bicarbonate (NaHCO₃) is typically used as a saturated solution. | |
| Quenching Agent Concentration | 5 M | Hydrochloric acid solution used in a specific amide synthesis quench. | [8] |
| Stirring Time Post-Quench | 10 min - 1 hour | Ensures the quenching reaction goes to completion. | [7] |
Visualizations
Caption: General experimental workflow for quenching a reaction involving prenyl chloride.
Caption: Decision tree for selecting an appropriate quenching procedure.
References
- 1. CA2281756A1 - Methods for preparing prenyl alcohol - Google Patents [patents.google.com]
- 2. US6278016B1 - Methods for conversion of isoprene to prenyl alcohol and related compounds - Google Patents [patents.google.com]
- 3. beyondbenign.org [beyondbenign.org]
- 4. cerritos.edu [cerritos.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. EP1746084A1 - Process for the preparation of saturated or unsaturated primary fatty amines - Google Patents [patents.google.com]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Workup [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. websites.umich.edu [websites.umich.edu]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Analysis of 1-Chloro-3-methyl-2-butene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 1-Chloro-3-methyl-2-butene using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities I should expect to see in my this compound sample?
A1: Impurities often originate from the synthesis process, which typically involves the reaction of isoprene (B109036) with hydrogen chloride.[1][2] Potential impurities include:
-
Isomeric Byproducts: The most common impurity is the constitutional isomer, 3-chloro-3-methyl-1-butene, which forms during synthesis.[2]
-
Unreacted Starting Materials: Residual isoprene may be present.[1]
-
Dichlorinated Byproducts: Over-reaction can lead to dichlorinated compounds, such as 2,4-dichloro-2-methylbutane.[1]
-
Degradation Products: As an alkyl halide, the compound may degrade, especially with exposure to moisture, to form corresponding alcohols like 3-methyl-2-buten-1-ol.
Q2: I'm observing significant peak tailing for my main compound and its impurities. What could be the cause?
A2: Peak tailing, especially for reactive compounds like alkyl halides, is often due to active sites within the GC system.[3]
-
Active Sites in the Liner: The glass inlet liner can contain silanol (B1196071) groups that interact with your analyte. Replace the liner with a fresh, deactivated one.[3][4]
-
Column Contamination: The front end of the GC column can accumulate non-volatile residues or develop active sites over time. Trimming the first 0.5-1.0 meter of the column can often resolve this.[3]
-
System Activity: If the problem persists, other components like the injection port seal could be sources of activity. Perform routine GC maintenance.[4]
Q3: My sensitivity is low, and I'm getting weak signals for known impurities. How can I improve it?
A3: Low sensitivity can stem from several factors, from sample injection to detector issues.[4][5]
-
Check for Leaks: Air leaks in the carrier gas line are a common cause of reduced sensitivity. Perform a leak check of the system.[6]
-
Injection Parameters: Ensure your injection volume and split ratio are appropriate. For trace analysis, a lower split ratio or a splitless injection might be necessary. Be aware that splitless injections require careful optimization of the initial oven temperature.[5]
-
Ion Source Contamination: The MS ion source can become contaminated over time, reducing its efficiency. Follow the manufacturer's procedure for cleaning the ion source.[7]
-
Verify Standard Concentration: Confirm that your analytical standards are at the correct concentration and have not degraded.[4]
Q4: I am seeing "ghost peaks" in my chromatogram that are not present in my sample. What are they and how do I get rid of them?
A4: Ghost peaks are signals from compounds that are not from the current injection. They typically arise from two main sources:
-
Carryover: This happens when material from a previous, more concentrated sample remains in the syringe or injection port and is introduced in a subsequent run. Run a solvent blank after a concentrated sample to check for carryover. Cleaning the autosampler syringe and using a fresh inlet liner can help.[8]
-
System Contamination: Contaminants can build up in the carrier gas lines, gas filters, or from septum bleed. Baking out the column at a high temperature (without exceeding its maximum limit) can help remove contaminants.[9]
Q5: The retention times of my peaks are shifting between runs. What causes this instability?
A5: Irreproducible retention times are usually caused by inconsistencies in flow rate or temperature.[9]
-
Flow Rate Fluctuation: Check your gas supply to ensure a constant pressure. The electronic pressure control (EPC) module may need recalibration if the problem persists.
-
Oven Temperature Instability: Verify that the GC oven temperature is stable and accurately reflects the setpoint. Ensure the oven door is properly sealed.
-
Column Issues: A poorly installed column or a leak at the column fittings can lead to flow path changes and retention time shifts. Reinstall the column with new ferrules.
Quantitative Data Summary: Potential Impurities
The following table summarizes potential impurities in this compound and their key identifying mass fragments. Note the characteristic M+ and M+2 isotope pattern for chlorine-containing fragments (~3:1 ratio).[10]
| Impurity Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |
| This compound | 104.58 | 104/106 (M+), 69, 41 | Main analyte. The m/z 69 peak corresponds to the loss of a chlorine atom. |
| 3-Chloro-3-methyl-1-butene | 104.58 | 104/106 (M+), 89/91, 69 | Isomer. Fragmentation can differ from the main analyte. |
| Isoprene | 68.12 | 68 (M+), 67, 53, 41, 39 | Unreacted starting material. |
| 2,4-Dichloro-2-methylbutane | 141.04 | 105, 89/91, 69, 55 | Dichlorinated byproduct. Will show complex isotope patterns. |
| 3-Methyl-2-buten-1-ol | 86.13 | 86 (M+), 71, 55, 41 | Potential degradation product from hydrolysis. |
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
1. Sample Preparation a. Dilution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Solvent: Dilute to volume with a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane. Ensure the solvent does not co-elute with impurities of interest.[11] c. Vial Transfer: Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined cap.[11]
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: Hold at 200 °C for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35 - 350
3. Data Analysis a. Identification: Identify the main component and impurities by comparing their retention times and mass spectra against a reference standard, and by using a spectral library such as NIST.[12] b. Quantification: For quantitative analysis, create a calibration curve using certified reference standards of the impurities. An internal standard may be used to improve accuracy.[11]
Visualizations
Below is a logical workflow to guide the troubleshooting process for common GC-MS issues encountered during the analysis of this compound.
Caption: GC-MS troubleshooting workflow for reactive analytes.
References
- 1. EP0679438A1 - Catalyst for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Restek - Blog [restek.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. aimanalytical.com [aimanalytical.com]
- 8. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. benchchem.com [benchchem.com]
- 12. 2-Butene, 1-chloro-3-methyl- [webbook.nist.gov]
Technical Support Center: Impact of Solvent Choice on Prenylation Reaction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the efficiency of prenylation reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your prenylation experiments in a question-and-answer format.
Question 1: My prenylation reaction is resulting in a low yield of the desired C-prenylated product. What are the common causes related to the solvent?
Answer: Low yields in C-prenylation reactions can often be attributed to several solvent-related factors:
-
Poor Solubility of Starting Materials: Flavonoids and other phenolic starting materials may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction. Ensure your starting material is adequately dissolved in the solvent system.
-
Promotion of O-Alkylation: The solvent choice can significantly influence the competition between C-alkylation and O-alkylation. O-alkylation is often kinetically favored and results in undesired byproducts, reducing the yield of the C-prenylated product.[1]
-
Suboptimal Reaction Conditions: The solvent, in conjunction with temperature and reaction time, may not be optimal for the specific prenylation reaction.[1] Small-scale screening experiments are recommended to identify the best conditions.[1]
-
Solvent-Deactivated Catalyst: The solvent can interact with the catalyst, potentially reducing its activity.
Question 2: I am observing a significant amount of O-prenylated byproduct in my reaction. How can I use solvent selection to favor C-prenylation?
Answer: To favor C-alkylation over O-alkylation, consider the following strategies related to solvent choice:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Non-polar solvents can sometimes favor C-alkylation.
-
Use of Aprotic Solvents: Polar aprotic solvents like acetone (B3395972) and N,N-dimethylformamide (DMF) are commonly used for alkylation reactions.[2] In the case of naringenin (B18129) alkylation, using acetone primarily yields 7-O-alkyl and 7,4'-di-O-alkyl derivatives, while switching to DMF can lead to the formation of 5,7,4'-tri-O-alkylnaringenin, indicating that the solvent can influence the degree of alkylation.[2]
-
Lewis Acid Catalysts in Specific Solvents: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in an appropriate solvent can promote ortho-C-alkylation of phenoxides.[3] In the absence of ZnCl₂, the yield of the ortho-prenylated product can be significantly lower.[3]
Question 3: My starting materials (e.g., a flavonoid and a prenyl halide) are not dissolving well in the reaction solvent. What can I do?
Answer: Poor solubility is a common challenge. Here are some troubleshooting steps:
-
Solvent Screening: Test the solubility of your starting materials in a range of solvents with varying polarities. Common solvents for prenylation include acetone, N,N-dimethylformamide (DMF), and ethyl acetate.[2][4]
-
Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the reactants. However, be cautious as higher temperatures can also lead to side reactions or degradation.
-
Sonication: Applying ultrasound (sonication) can sometimes help to dissolve recalcitrant solids.
Question 4: The prenylation reaction is very slow or does not seem to be proceeding. Could the solvent be the issue?
Answer: Yes, the solvent can significantly impact the reaction rate. Here's why and what to consider:
-
Solvent Effects on Nucleophilicity: In SN2 reactions, which is the mechanistic basis for prenylation, the solvent can affect the reactivity of the nucleophile (the phenoxide). Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile (the prenyl halide), thus slowing down the reaction.[5] Polar aprotic solvents, on the other hand, do not form such strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive, which can lead to a faster reaction rate.[5][6]
-
Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine if the reaction is slow or has stalled.
Frequently Asked Questions (FAQs)
Q1: What is the difference between polar protic and polar aprotic solvents, and how does this affect prenylation reactions?
A1:
-
Polar protic solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors.[7] Examples include water, methanol, and ethanol. In prenylation reactions, which proceed via an SN2 mechanism, polar protic solvents can solvate the nucleophilic phenoxide, reducing its reactivity and slowing down the reaction.[5]
-
Polar aprotic solvents have a dipole moment but lack a hydrogen atom bonded to an electronegative atom, so they cannot act as hydrogen bond donors.[7] Examples include acetone, N,N-dimethylformamide (DMF), and acetonitrile. These solvents are often preferred for SN2 reactions like prenylation because they do not "cage" the nucleophile with hydrogen bonds, allowing it to be more reactive and leading to a faster reaction rate.[5][6]
Q2: How do I choose the best solvent for my specific prenylation reaction?
A2: The ideal solvent depends on several factors, including the specific structures of your substrate and prenylating agent. A systematic approach is recommended:
-
Solubility Check: Ensure both your phenolic substrate and the prenylating agent are soluble in the chosen solvent.
-
Literature Review: Check for published procedures for similar prenylation reactions to see which solvents have been used successfully.
-
Small-Scale Screening: If you are developing a new reaction, perform small-scale experiments with a few different solvents (e.g., a polar aprotic like acetone or DMF, and a less polar solvent like ethyl acetate) to empirically determine the best one for yield and regioselectivity.
Q3: Can solvent choice influence the regioselectivity of prenylation (i.e., at which position on the aromatic ring the prenyl group attaches)?
A3: Yes, while the inherent electronic and steric properties of the substrate are the primary drivers of regioselectivity, the solvent can play a role. By influencing the reactivity of different nucleophilic sites (both carbon and oxygen) and the stability of reaction intermediates, the solvent can affect the product distribution. For instance, the choice between different polar aprotic solvents can influence the extent of O-alkylation.[2]
Data Presentation: Solvent Effects on Prenylation
The following tables summarize the impact of solvent choice on the outcome of alkylation reactions of flavonoids.
Table 1: Influence of Solvent on the O-Alkylation of Naringenin
| Reactant | Alkylating Agent | Solvent | Products | Reference |
| Naringenin | Alkyl Iodides | Acetone | 7-O-alkyl and 7,4'-di-O-alkyl derivatives | [2] |
| Naringenin | Propyl Iodide | N,N-Dimethylformamide (DMF) | 5,7,4'-tri-O-propylnaringenin | [2] |
This table illustrates how the choice of a polar aprotic solvent can influence the degree of O-alkylation in a flavonoid.
Table 2: General Observations on Solvent Effects in Phenol Prenylation
| Solvent Type | General Effect on Prenylation (SN2) | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Slower reaction rate, may favor O-alkylation | Solvates and deactivates the phenoxide nucleophile through hydrogen bonding.[5] |
| Polar Aprotic (e.g., Acetone, DMF) | Faster reaction rate | Does not strongly solvate the nucleophile, leaving it more reactive.[5][6] |
| Non-polar (e.g., Toluene, Hexane) | Variable, depends on reactant solubility | May favor C-alkylation in some cases, but solubility can be a major issue. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Naringenin in Acetone or DMF
This protocol is adapted from the synthesis of O-alkyl derivatives of naringenin.[2]
Materials:
-
Naringenin
-
Appropriate alkyl iodide (e.g., propyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Methodology:
-
To a solution of naringenin in anhydrous acetone or DMF, add anhydrous potassium carbonate.
-
Add the corresponding alkyl iodide to the mixture.
-
Stir the reaction mixture at room temperature. Reaction times may vary (e.g., 7 hours in DMF, 24-96 hours in acetone).[2][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired O-alkylated naringenin derivatives.
Visualizations
Caption: Troubleshooting workflow for low yield in C-prenylation reactions.
Caption: Decision workflow for selecting a solvent for prenylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel O-alkyl Derivatives of Naringenin and Their Oximes with Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Activity of Novel O-Alkyl Derivatives of Naringenin and Their Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Analytical methods for the characterization of prenylated products
A Comprehensive Guide to Analytical Methods for the Characterization of Prenylated Products
For researchers, scientists, and drug development professionals, the accurate characterization of prenylated proteins is crucial for understanding their roles in cellular processes and for the development of targeted therapeutics. This guide provides an objective comparison of key analytical methods used to identify, quantify, and characterize prenylated products, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an analytical method for studying protein prenylation depends on the specific research question, the nature of the sample, and the available instrumentation. The following tables provide a comparative overview of the most common techniques.
Table 1: Performance Comparison of Analytical Techniques for Prenylated Product Characterization
| Feature | Mass Spectrometry (LC-MS/MS) | Affinity Chromatography (β-CD) | Fluorescence-Based Assays | Click Chemistry | NMR Spectroscopy |
| Primary Information | Identification of prenylation sites, quantification of prenylated proteins/peptides.[1][2] | Purification and isolation of prenylated proteins.[3] | Detection and quantification of prenylation, enzyme activity. | Detection, visualization, and enrichment of prenylated proteins.[4][5] | High-resolution structure and dynamics of prenylated proteins and their interactions.[6] |
| Sensitivity | High (pmol to fmol range).[1][7] | Not directly a measure of sensitivity, but yields high purity product from complex mixtures. | High (nM to fM range).[8] | High, enables detection of low-abundance proteins. | Lower, requires higher sample concentrations (µM to mM).[9] |
| Resolution | High (can distinguish between farnesyl and geranylgeranyl groups).[10] | High (separates prenylated from non-prenylated proteins).[3] | Variable, depends on the specific assay. | High specificity of labeling. | Atomic resolution.[6] |
| Throughput | Moderate to High, depends on the complexity of the sample and LC gradient. | Low to Moderate. | High (suitable for screening).[11] | Moderate to High. | Low. |
| Quantitative Accuracy | Good, especially with isotopic labeling.[2] | Not a quantitative method for analysis, but for purification. | Good, can be used for kinetic studies and inhibitor screening.[11] | Good for relative quantification when coupled with other methods. | Good for structural and dynamic parameters. |
| Sample Requirement | Low (µg of protein). | High (mg of protein for purification).[3] | Low (ng to µg of protein). | Low (µg of protein). | High (mg of protein).[9] |
Key Experimental Protocols and Methodologies
This section provides detailed protocols for several key techniques used in the characterization of prenylated products.
Mass Spectrometry: Identification of Prenylated Peptides by LC-MS/MS
Mass spectrometry is a powerful tool for identifying prenylated proteins and mapping the precise location of the lipid modification.[2]
Experimental Protocol:
-
Protein Digestion:
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.
-
Reduce the protein with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Alkylate the cysteine residues with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Digest the protein overnight at 37°C with sequencing-grade trypsin (or another suitable protease like chymotrypsin (B1334515) for hydrophobic C-terminal peptides) in 50 mM ammonium bicarbonate.[12]
-
-
Peptide Extraction:
-
Extract the peptides from the gel piece using a series of incubations with 50% ACN/5% formic acid.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Inject the peptide mixture onto a reverse-phase C18 column connected to a nano-LC system.
-
Elute the peptides using a gradient of ACN in 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition mode.[1]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine like Mascot or Sequest.
-
Specify the potential mass modifications corresponding to farnesylation (+204.187 Da) and geranylgeranylation (+272.249 Da) on cysteine residues.
-
Manually validate the identification of prenylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.[1]
-
Affinity Chromatography: Purification of Prenylated Proteins using β-Cyclodextrin-Modified Agarose (B213101)
This method allows for the efficient separation of prenylated proteins from their non-prenylated counterparts based on the affinity of the prenyl group for β-cyclodextrin.[3] This technique has been shown to yield purities of over 95%.[3]
Experimental Protocol:
-
Preparation of β-Cyclodextrin-Modified Sepharose:
-
Wash NHS-activated Sepharose 4 Fast Flow resin with cold 1 mM HCl.
-
Immediately react the resin with a solution of mono-6-amino-β-cyclodextrin in a coupling buffer (e.g., 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3) overnight at 4°C.
-
Block any remaining active groups with 1 M Tris-HCl, pH 8.0.
-
Wash the resin extensively with coupling buffer and then with a final wash buffer (e.g., PBS).
-
-
Protein Binding:
-
Equilibrate the β-cyclodextrin-modified Sepharose column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Load the protein sample containing the prenylated protein onto the column.
-
Wash the column with several column volumes of binding buffer to remove non-prenylated proteins and other impurities.
-
-
Elution:
-
Elute the bound prenylated protein using a competitive elution buffer containing a compound that has a high affinity for β-cyclodextrin, such as 1-adamantane carboxylic acid (e.g., 10 mM in binding buffer).
-
Alternatively, a salt gradient can be used for elution.[3]
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the purity and identity of the prenylated protein.
-
Fluorescence-Based Assays: In-Gel Fluorescence Detection
This method is useful for the rapid and sensitive detection of prenylated proteins that are fluorescently tagged, for example, with Green Fluorescent Protein (GFP).[13][14][15]
Experimental Protocol:
-
Sample Preparation:
-
Lyse cells expressing the GFP-tagged prenylated protein in a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE:
-
Mix the protein lysate with SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, place the gel directly onto a fluorescence imager (e.g., a Typhoon or ChemiDoc MP).
-
Excite the gel with the appropriate wavelength for GFP (e.g., 488 nm) and capture the emission (e.g., at 520 nm).[14]
-
-
Quantification:
-
Quantify the fluorescence intensity of the band corresponding to the GFP-tagged prenylated protein using image analysis software. This allows for the relative quantification of the protein under different conditions.[13]
-
Click Chemistry: Labeling and Detection of Prenylated Proteins
Click chemistry provides a highly specific and efficient method for labeling prenylated proteins with reporter tags such as fluorophores or biotin (B1667282).[4][5]
Experimental Protocol:
-
Metabolic Labeling:
-
Culture cells in the presence of an isoprenoid analog containing a bioorthogonal handle, such as an alkyne or azide (B81097) (e.g., alkynyl-farnesol).
-
The cells will metabolically incorporate the analog into newly synthesized prenylated proteins.[4]
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer containing protease inhibitors.
-
-
Click Reaction:
-
To the cell lysate, add the click reaction cocktail. For a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-labeled protein, the cocktail typically includes:
-
An azide-functionalized reporter molecule (e.g., azide-fluorophore or azide-biotin).
-
A copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate).
-
A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cell toxicity.[16]
-
-
Incubate the reaction for 1-2 hours at room temperature.[17]
-
-
Detection/Enrichment:
-
If a fluorescent reporter was used, the labeled proteins can be visualized by in-gel fluorescence as described above.
-
If a biotin reporter was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent analysis by Western blotting or mass spectrometry.[12]
-
Visualizations
Protein Prenylation Pathway
The following diagram illustrates the general enzymatic pathway of protein prenylation, where a farnesyl or geranylgeranyl group is transferred from a pyrophosphate donor to a cysteine residue within a C-terminal CaaX motif of a target protein.
Caption: Overview of the protein prenylation pathway.
Experimental Workflow for Prenylated Protein Characterization
This diagram outlines a typical experimental workflow for the identification and characterization of a prenylated protein from a complex biological sample.
Caption: A typical workflow for prenylated protein analysis.
References
- 1. Characterization of Prenylated C-terminal Peptides Using a Thiopropyl-based Capture Technique and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Purification of prenylated proteins by affinity chromatography on cyclodextrin-modified agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 7. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr-bio.com [nmr-bio.com]
- 10. Mass spectrometry cleavable strategy for identification and differentiation of prenylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. pnas.org [pnas.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Direct observation of fluorescent proteins in gels: A rapid, cost-efficient, and quantitative alternative to immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
Comparative NMR Analysis: 1-Chloro-3-methyl-2-butene and its Saturated Analog, 1-Chloro-3-methylbutane
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of 1-chloro-3-methyl-2-butene and its saturated counterpart, 1-chloro-3-methylbutane (B93926). This document provides a comparative analysis of their NMR data, detailed experimental protocols for sample preparation and spectral acquisition, and visual aids to understand the structural correlations.
This guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, also known as prenyl chloride, and its saturated analog, 1-chloro-3-methylbutane. Understanding the distinct NMR spectral features of these compounds is crucial for their identification, characterization, and quality control in various research and development applications, including organic synthesis and drug discovery. The presence of a double bond in this compound significantly influences the chemical shifts and coupling patterns observed in its NMR spectra when compared to the fully saturated 1-chloro-3-methylbutane.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and 1-chloro-3-methylbutane. The data has been compiled from various spectral databases.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H1 (-CH₂Cl) | 4.12 | d | 8.2 |
| H2 (=CH-) | 5.46 | t | 8.2 | |
| H4, H5 (-CH₃) | 1.75 | s | - | |
| 1-Chloro-3-methylbutane | H1 (-CH₂Cl) | 3.52 | t | 6.8 |
| H2 (-CH₂-) | 1.70 | m | - | |
| H3 (-CH-) | 1.85 | m | - | |
| H4, H5 (-CH₃) | 0.95 | d | 6.6 |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 (-CH₂Cl) | 41.5 |
| C2 (=CH-) | 122.1 | |
| C3 (=C<) | 138.8 | |
| C4, C5 (-CH₃) | 18.2, 25.8 | |
| 1-Chloro-3-methylbutane | C1 (-CH₂Cl) | 45.4 |
| C2 (-CH₂-) | 38.8 | |
| C3 (-CH-) | 26.1 | |
| C4, C5 (-CH₃) | 22.5 |
Experimental Protocols
A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for volatile chlorinated hydrocarbons like this compound is provided below.
Sample Preparation for a Volatile Liquid:
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the analyte and has a residual solvent peak that does not interfere with the analyte's signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds.
-
Sample Concentration: For ¹H NMR, a concentration of 1-5 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg in the same volume of solvent is recommended.
-
Handling Volatility: Due to the low boiling point of this compound, it is crucial to minimize evaporation during sample preparation. Work in a well-ventilated fume hood and handle the compound with care. It is advisable to cool the solvent and the NMR tube slightly before adding the volatile analyte.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.
-
Capping: Immediately cap the NMR tube securely to prevent the evaporation of the volatile sample and solvent. For long-term experiments or highly volatile samples, sealing the NMR tube with a flame may be necessary.
NMR Spectrometer Parameters:
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable for routine analysis.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Apply appropriate phasing and baseline correction to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Structural Interpretation and Visualization
The structural differences between this compound and 1-chloro-3-methylbutane are clearly reflected in their NMR spectra. The following diagrams, generated using the DOT language, illustrate the key structural features and their expected NMR signaling pathways.
Caption: Correlation of chemical structure with ¹H NMR signals for both compounds.
Caption: General experimental workflow for NMR analysis of volatile organic compounds.
A Comparative Analysis of Prenyl Chloride and Prenyl Bromide Reactivity in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications, the choice of alkylating agent is a critical parameter that can significantly influence reaction efficiency, yield, and selectivity. Prenyl groups are common structural motifs in a vast array of natural products and pharmacologically active compounds. The introduction of this moiety often relies on the nucleophilic substitution of a prenyl halide. This guide provides a detailed comparison of the reactivity of two commonly employed prenylating agents: prenyl chloride and prenyl bromide.
Executive Summary
Prenyl bromide is a more reactive electrophile than prenyl chloride in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during the reaction. Consequently, reactions with prenyl bromide typically proceed at a faster rate and may offer higher yields under identical conditions compared to prenyl chloride. However, the selection between these two reagents may also depend on factors such as the nucleophilicity of the substrate, desired reaction kinetics, and cost considerations.
Theoretical Framework: The Role of the Leaving Group
The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is intrinsically linked to the ability of the halide to depart as a stable anion. A good leaving group is a weak base. When comparing the halide series, basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). This is because the larger ionic radius of bromide allows for the negative charge to be dispersed over a greater volume, leading to a more stable anion compared to chloride.
The strength of the carbon-halogen bond also plays a crucial role. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break the C-Br bond during the rate-determining step of a substitution reaction. This combination of a more stable leaving group and a weaker carbon-halogen bond makes prenyl bromide the more reactive of the two.
Quantitative Data Comparison
Table 1: Illustrative Data from a Hypothetical Competition Reaction
| Parameter | Prenyl Chloride | Prenyl Bromide |
| Relative Rate Constant (k_rel) | 1 | ~50-100 |
| Product Yield after 1h (%) | <5% | >95% |
| Time for 50% Conversion (t_1/2) | ~10 hours | ~5 minutes |
This table presents expected, illustrative data based on the established principles of leaving group ability for closely related allylic systems. The actual values will vary depending on the specific nucleophile, solvent, and temperature.
Reaction Mechanisms
Both prenyl chloride and prenyl bromide can undergo nucleophilic substitution via SN1 and SN2 pathways. The operative mechanism is dependent on the reaction conditions, including the strength of the nucleophile and the polarity of the solvent.
SN2 Mechanism
A bimolecular nucleophilic substitution (SN2) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is favored by strong nucleophiles in polar aprotic solvents.
Caption: SN2 reaction mechanism for a prenyl halide (X = Cl or Br).
SN1 Mechanism
A unimolecular nucleophilic substitution (SN1) reaction is a two-step process. In the first, rate-determining step, the leaving group departs to form a resonance-stabilized allylic carbocation. In the second step, the nucleophile attacks the carbocation. This mechanism is favored by weak nucleophiles in polar protic solvents.
Caption: SN1 reaction mechanism for a prenyl halide (X = Cl or Br).
Experimental Protocol: A Competition Experiment
To empirically determine the relative reactivity of prenyl chloride and prenyl bromide, a competition experiment can be performed. This protocol is designed to be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To quantify the relative rates of reaction of prenyl chloride and prenyl bromide with a given nucleophile.
Materials:
-
Prenyl chloride
-
Prenyl bromide
-
Nucleophile (e.g., sodium phenoxide, potassium acetate)
-
Internal standard for GC/NMR analysis (e.g., dodecane, 1,3,5-trimethoxybenzene)
-
Anhydrous solvent (e.g., acetone, acetonitrile (B52724) for SN2; ethanol (B145695) for SN1)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Thermostated bath
-
Syringes for sampling
-
GC or NMR spectrometer
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the nucleophile and the internal standard in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Equilibrate the solution to the desired reaction temperature. Add equimolar amounts of prenyl chloride and prenyl bromide to the reaction mixture simultaneously and start timing.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot (e.g., by diluting with a large volume of cold solvent or adding a quenching agent).
-
Analysis: Analyze the quenched aliquots by GC or NMR to determine the relative concentrations of remaining prenyl chloride and prenyl bromide, as well as the concentration of the product(s).
-
Data Processing: Plot the concentration of each prenyl halide versus time. The relative rate of consumption will provide a quantitative measure of their relative reactivity.
Caption: Workflow for a competition experiment to compare halide reactivity.
Conclusion
The choice between prenyl chloride and prenyl bromide as a prenylating agent should be made with a clear understanding of their reactivity differences. Prenyl bromide is the more reactive species, which can be advantageous for reactions that are sluggish or require mild conditions. However, its higher reactivity might also lead to side reactions with sensitive substrates. Prenyl chloride, being less reactive, may require more forcing conditions but can offer better control and selectivity in certain applications. For drug development professionals, the enhanced reactivity of prenyl bromide could translate to more efficient synthetic routes, but this must be balanced against potential stability and selectivity issues. It is recommended to perform small-scale trials to determine the optimal reagent and conditions for a specific transformation.
A Comparative Guide to C5 Chain Introduction: Alternatives to 1-Chloro-3-methyl-2-butene
For researchers, scientists, and professionals in drug development, the introduction of a five-carbon (C5) isoprenoid chain is a critical step in the synthesis of numerous biologically active molecules. 1-Chloro-3-methyl-2-butene, also known as prenyl chloride, is a common reagent for this purpose. However, a range of alternative reagents exists, each with distinct reactivity, selectivity, and suitability for different substrates and reaction conditions. This guide provides an objective comparison of the performance of this compound with its primary alternatives, supported by experimental data and detailed protocols.
Key Alternatives for C5 Chain Introduction
The most prominent alternatives to this compound for introducing the prenyl group are:
-
Prenyl Bromide (1-Bromo-3-methyl-2-butene): The bromide analogue of prenyl chloride, it is generally more reactive due to the better leaving group nature of the bromide ion.[1]
-
Isoprenol (3-Methyl-2-buten-1-ol): An alcohol that can be used for prenylation under specific conditions, such as the Mitsunobu reaction or in the presence of a Lewis acid catalyst.[2]
-
Isoprene: This conjugated diene can be used for prenylation of certain substrates, like indoles, often requiring a metal hydride catalyst.[3]
Performance Comparison: A Data-Driven Overview
The choice of a prenylating agent significantly impacts reaction yields and conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: O-Prenylation of Phenolic Compounds
| Substrate | Prenylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde (B117250) | Prenyl Bromide | K₂CO₃ | Acetone (B3395972) | Reflux | - | Good | [4] |
| Hydroquinone derivative | Prenyl Bromide | Sodium Metal | Reflux | Reflux | - | 85 | [5] |
| Resorcinol | Prenyl Bromide | Sodium Metal | Reflux | Reflux | - | 16-27 | [5] |
| Acetophenone (B1666503) derivative | 3-Methyl-2-buten-1-ol (B147165) | PPh₃, DEAD | Toluene/THF | RT | 12 | 80 | [6] |
| Various Phenols | 2-Methyl-but-3-en-2-ol | Amberlyst 15 | - | 60 | 2.5 | ~46-65 | [2] |
Table 2: C-Prenylation of Aromatic Compounds
| Substrate | Prenylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phloroglucinol derivative | Prenyl Bromide | KOH | H₂O | RT | 2 | 22-30 | [1] |
| 2-Iodophenol | - | Pd(OAc)₂ | DMF | - | - | 10-76 | [1] |
| Indole | Isoprene | Rh-H or Pd-H | - | - | - | 68-70 | [7] |
| Flavonoids | 3-Methyl-2-buten-1-ol | ZnCl₂ | Ethyl Acetate (B1210297) | Reflux | 4 | 23-36 | [8] |
| Phenol | Prenyl Bromide | ZnCl₂ | - | - | - | Good | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key prenylation reactions.
Protocol 1: O-Prenylation of 4-Hydroxybenzaldehyde with Prenyl Bromide (Williamson Ether Synthesis)
This protocol is based on the well-established Williamson ether synthesis for the preparation of 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde.[4]
Materials:
-
4-Hydroxybenzaldehyde
-
Prenyl bromide (1-Bromo-3-methyl-2-butene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq) in anhydrous acetone (10-15 mL per mmol of 4-hydroxybenzaldehyde).[4]
-
To the stirred suspension, add prenyl bromide (1.0-1.2 eq) dropwise at room temperature.[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.[4]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: C-Prenylation of Flavonoids with Isoprenol (Friedel-Crafts Alkylation)
This protocol describes a general procedure for the C-prenylation of flavonoids using 3-methyl-2-buten-1-ol and a Lewis acid catalyst.[2]
Materials:
-
Flavonoid (e.g., naringenin)
-
3-Methyl-2-buten-1-ol (Isoprenol)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethyl acetate
-
Water (acidified to pH 1)
Procedure:
-
In a round-bottom flask, dissolve the flavonoid (1 mol equiv) and dry ZnCl₂ (4 mol equiv) in ethyl acetate (100 mL).[2]
-
Under vigorous stirring, add a solution of 3-methyl-2-buten-1-ol (4 mol equiv) in ethyl acetate (10 mL) dropwise over 1 hour at 40 °C.[2]
-
After the addition is complete, heat the reaction mixture to reflux and continue stirring.
-
After 4 hours, cool the reaction mixture and add water at pH 1 (100 mL) to decompose the ZnCl₂.[2]
-
Separate the organic layer and perform another extraction of the aqueous layer with ethyl acetate.[2]
-
Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting prenylated flavonoids by column chromatography.
Protocol 3: O-Prenylation of an Acetophenone Derivative via Mitsunobu Reaction
This protocol outlines the prenylation of a phenolic acetophenone using isoprenol under Mitsunobu conditions, which is particularly useful for sensitive substrates.[6]
Materials:
-
Phenolic acetophenone derivative
-
3-Methyl-2-buten-1-ol (Isoprenol)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous toluene/tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic acetophenone (1.0 eq), 3-methyl-2-buten-1-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene/THF.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the O-prenylated product. The byproduct, triphenylphosphine oxide, can often be removed by crystallization.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways can aid in understanding the underlying chemistry and in optimizing reaction conditions.
Conclusion
The selection of a C5 prenylating agent is a critical decision in the synthesis of many target molecules. While this compound is a viable option, its bromide counterpart, prenyl bromide, often offers higher reactivity. For more sensitive substrates or when direct alkylation is challenging, isoprenol provides a valuable alternative through methodologies like the Mitsunobu reaction or Lewis acid-catalyzed Friedel-Crafts alkylation. The choice ultimately depends on the specific substrate, desired regioselectivity (O- vs. C-prenylation), and overall synthetic strategy. This guide provides a foundational dataset and procedural basis to aid researchers in making an informed decision for their specific synthetic needs.
References
- 1. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative activity and synthesis of 8-prenylnaringenin derivatives by demethylation of 7-O- and 4′-O-substituted isoxanthohumols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Purity Analysis of 1-Chloro-3-methyl-2-butene: GC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of Gas Chromatography (GC) with other analytical techniques for determining the purity of 1-Chloro-3-methyl-2-butene (also known as prenyl chloride), a key building block in the synthesis of various organic compounds.
This compound is a volatile and reactive alkyl halide. Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most common and effective method for assessing the purity of this compound. However, other methods can also be employed, each with its own set of advantages and limitations.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification of impurities, the nature of the expected impurities, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography (GC-FID/GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution and sensitivity.[1] Quantitative determination of purity and impurities. Can identify unknown impurities (with MS).[1] | Requires volatile and thermally stable samples. Instrumentation can be expensive. | Routine purity testing, quality control, and identification of byproducts in synthesis. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a mobile liquid phase and a stationary phase. | Suitable for non-volatile or thermally labile compounds. Wide range of detectors available. | May have lower resolution for volatile isomers compared to GC. Solvent consumption can be high. | Analysis of reaction mixtures containing non-volatile components or for methods involving derivatization.[2] |
| Titrimetric Methods (e.g., Argentometric Titration) | Quantitative chemical analysis method that determines the concentration of an analyte by reacting it with a standard solution of a titrant. | Simple, inexpensive, and does not require sophisticated instrumentation. | Not specific; titrates total halides. Cannot distinguish between isomers or identify other organic impurities. Less sensitive than chromatographic methods. | Quick estimation of total halide content. |
| Qualitative Chemical Tests (e.g., Silver Nitrate Test) | Based on the precipitation of silver halides upon reaction with alcoholic silver nitrate.[3][4] | Rapid and simple for detecting the presence of alkyl halides.[3] | Non-quantitative. Does not provide information on purity or the presence of other impurities.[4] | Preliminary identification and confirmation of the presence of a halogen. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for Purity Determination
This protocol outlines a standard GC-FID method for the quantitative analysis of this compound purity.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1000 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a sample of the this compound to be analyzed at a concentration within the calibration range.
2. GC-FID Parameters:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Oven Temperature Program | Initial: 50 °C for 2 minutes Ramp: 10 °C/min to 200 °C Hold: 5 minutes at 200 °C |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
3. Data Analysis:
-
Integrate the peak areas of this compound and any impurities in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity as a percentage of the main component relative to the total peak area of all components.
Workflow for GC Purity Analysis
References
Validating Synthesis Products: A Comparative Guide to Mass Spectrometry
In the landscape of chemical synthesis, particularly within the realms of drug discovery and materials science, the rigorous confirmation of a newly synthesized product's identity and purity is a critical, non-negotiable step. Among the arsenal (B13267) of analytical techniques available to researchers, mass spectrometry (MS) stands out for its exceptional sensitivity and ability to provide precise molecular weight information. This guide offers an objective comparison of mass spectrometry with other common validation techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
Performance Comparison: Mass Spectrometry vs. Alternatives
While mass spectrometry is a powerhouse for determining molecular weight and formula, it is often used in concert with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography to obtain a complete picture of the synthesized product. NMR provides detailed information about the molecular structure and connectivity of atoms, while chromatography is exceptional for separating components of a mixture and assessing purity.[1][2] The choice of technique, or combination thereof, is dictated by the specific information required.
Quantitative Data Summary
The following table summarizes the key performance parameters of mass spectrometry compared to NMR spectroscopy and High-Performance Liquid Chromatography (HPLC), another technique commonly used for purity assessment.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight (mass-to-charge ratio)[1] | Detailed Molecular Structure & Connectivity[1] | Purity and Quantification |
| Sensitivity | High (picomole to femtomole)[1][3] | Lower (micromole to nanomole)[1][4] | High (dependent on detector) |
| Purity Assessment | Relative purity from ion peak areas[1] | Quantitative purity (qNMR) with internal standard[1][5] | High-resolution separation of impurities |
| Structural Confirmation | Fragmentation patterns suggest motifs[1] | Unambiguous structure elucidation (1D/2D NMR)[1] | Limited structural information |
| Isomer Differentiation | Challenging, relies on fragmentation differences[1] | Excellent for constitutional and diastereomers[1] | Can separate isomers with appropriate column/mobile phase |
| Sample Throughput | High[1][6] | Lower, longer acquisition times[1] | High, especially with UHPLC |
| Quantification | Requires appropriate standards and calibration[1] | Inherently quantitative[1][3] | Requires calibration curves |
| Weaknesses | Not ideal for non-volatile or thermally labile compounds (without specific ionization methods). Complex fragmentation patterns.[2] | Lower sensitivity. Complex spectra for mixtures.[2][4] | Lower resolution for complex volatile mixtures compared to GC. Sensitivity can be lower than GC-MS for some compounds.[2] |
Experimental Protocols
Reproducible and reliable data are contingent on meticulous experimental execution. The following are generalized protocols for the analysis of a synthesized small molecule using LC-MS and ¹H NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for analyzing a purified small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[1]
1. Sample Preparation:
-
Dissolve the synthesized product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. LC-MS System Configuration:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.[1]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[1]
-
Scan Range: Set to a range that includes the expected molecular weight of the product (e.g., 100-1000 m/z).[1]
-
Source Parameters: Optimize parameters like capillary voltage, cone voltage, and gas flow rates to maximize the signal of the target analyte.[1]
-
3. Data Acquisition and Analysis:
-
Inject the prepared sample and acquire the data.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the synthesized product.
-
Extract the mass spectrum for this peak to determine the mass-to-charge ratio (m/z) and compare it to the expected molecular weight.
-
Analyze fragmentation patterns (if MS/MS was performed) to further confirm the structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol describes the steps for acquiring a standard one-dimensional (1D) proton (¹H) NMR spectrum.[1]
1. Sample Preparation:
-
Weigh 1-5 mg of the dry, purified synthesis product into a clean, dry NMR tube.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solvent should dissolve the compound and have minimal overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[1]
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's magnet.
-
"Lock" the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for magnetic field drift.[1]
-
"Shim" the magnetic field to optimize its homogeneity, which is crucial for sharp, well-resolved peaks.[1]
3. Data Acquisition:
-
Set the acquisition parameters for a ¹H NMR experiment, including spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for a routine spectrum).[1]
-
Acquire the Free Induction Decay (FID) data.[1]
4. Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum using the internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of different protons in the molecule.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.
Visualizing the Validation Process
Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.
Caption: Workflow for Chemical Synthesis and Product Validation.
Caption: Logical Relationships of Analytical Techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Leveraging high-resolution mass spectrometry for chemical synthesis data acquisition at scale - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Kinetic Studies of Reactions Involving 1-Chloro-3-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 1-chloro-3-methyl-2-butene, a valuable reagent in organic synthesis, with alternative allylic chlorides. The information presented herein is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions for various applications, including drug development.
Solvolysis Reactions: A Quantitative Comparison
The solvolysis of this compound (prenyl chloride) and its analogs, typically following an SN1 mechanism, is highly dependent on the stability of the resulting carbocation intermediate and the nature of the solvent. The presence of two methyl groups on the double bond in this compound significantly stabilizes the allylic carbocation through inductive effects and hyperconjugation, leading to a markedly increased reaction rate compared to simpler allylic chlorides.
A key finding highlights that the rate of reaction of this compound in ethanol (B145695) to yield substitution products is approximately 6 x 103 times faster than that of allyl chloride.[1] This dramatic difference underscores the profound impact of substrate structure on reaction kinetics.
To provide a clear comparison, the following tables summarize the first-order rate constants (k) and activation parameters for the solvolysis of this compound and other relevant allylic chlorides in various solvent systems.
Table 1: First-Order Rate Constants (k) for the Solvolysis of Allylic Chlorides in 80% (v/v) Aqueous Ethanol
| Compound | k (s⁻¹) at 25°C | Relative Rate |
| Allyl chloride | 1.3 x 10⁻⁵ | 1 |
| This compound | 7.8 x 10⁻² | ~6000 |
| Cinnamyl chloride | 3.8 x 10⁻⁴ | 29 |
Note: Data is compiled and extrapolated from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.
Table 2: Activation Parameters for the Solvolysis of Allylic Chlorides in 50% (v/v) Aqueous Acetone
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Allyl chloride | 20.1 | -10.2 |
| This compound | 16.5 | -5.8 |
Note: Activation parameters provide insight into the energy barrier and the change in order of the system during the transition state.
Experimental Protocols
The kinetic data presented in this guide are typically determined by monitoring the progress of the solvolysis reaction over time. A common and effective method involves measuring the rate of acid production (HCl) as the reaction proceeds.
General Procedure for Determining Solvolysis Rate Constants
Objective: To determine the first-order rate constant for the solvolysis of an allylic chloride in a given solvent system.
Materials:
-
Allylic chloride (e.g., this compound)
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
-
Magnetic stirrer and stir bar
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume) and allow it to reach thermal equilibrium in the constant temperature bath set to the desired reaction temperature (e.g., 25°C).
-
Reaction Mixture Preparation: In a flask, place a known volume of the thermally equilibrated solvent. Add a few drops of the indicator solution.
-
Initiation of Reaction: Accurately pipette a small, known amount of the allylic chloride into the solvent mixture while simultaneously starting the stopwatch. The solution will become acidic as HCl is produced.
-
Titration: Immediately begin titrating the reaction mixture with the standardized NaOH solution. The goal is to maintain the indicator at its endpoint color. Record the volume of NaOH added at regular time intervals.
-
Data Analysis: The rate of the reaction can be determined by plotting the volume of NaOH added versus time. For a first-order reaction, a plot of ln(V∞ - Vt) versus time will yield a straight line, where Vt is the volume of NaOH added at time t, and V∞ is the volume of NaOH added at the completion of the reaction. The slope of this line is equal to -k, where k is the first-order rate constant.
Signaling Pathways and Experimental Workflows
The solvolysis of allylic chlorides, particularly those that react via an SN1 mechanism, can be visualized as a multi-step process. The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow.
Caption: SN1 reaction pathway for the solvolysis of this compound.
Caption: A typical experimental workflow for kinetic analysis of solvolysis.
References
Comparative study of different catalysts for prenyl chloride synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a data-driven, objective comparison of different catalytic systems for the synthesis of prenyl chloride (1-chloro-3-methyl-2-butene), a crucial intermediate in the manufacturing of pharmaceuticals, fragrances, and vitamins. The primary route to its synthesis, the hydrochlorination of isoprene (B109036), is often challenged by the formation of the undesired isomer, 3-chloro-3-methyl-1-butene. The choice of catalyst is therefore critical to steer the reaction towards high yield and selectivity of the desired product. This document outlines the performance of various catalysts, provides detailed experimental protocols, and visualizes key reaction pathways and workflows to aid in catalyst selection and process optimization.
General Reaction Pathway
The synthesis of prenyl chloride from isoprene and hydrogen chloride proceeds via an electrophilic addition. The reaction initially forms a mixture of the thermodynamically less stable tertiary chloride (isoprenyl chloride) and the more stable primary chloride (prenyl chloride). The reaction mixture is then typically allowed to isomerize to favor the formation of the desired prenyl chloride.
Caption: General reaction pathway for the synthesis of prenyl chloride from isoprene.
Performance Comparison of Catalytic Systems
The efficacy of various catalytic approaches is summarized below. The data highlights key performance indicators such as isoprene conversion, product yield, and the specific reaction conditions employed. The primary challenge is not only the initial addition of HCl but also the subsequent isomerization to the desired product.[1]
| Catalyst System | Catalyst/Additive | Reagents | Temperature (°C) | Time | Isoprene Conversion (%) | Prenyl Chloride Yield (%) | Key Observations | Reference(s) |
| Salt-Assisted | Sodium Chloride (NaCl) | Isoprene, Conc. HCl | 0 to 30 | ~5 hours | 93 | 75 | NaCl maintains a saturated aqueous phase, facilitating HCl transfer to the organic phase.[2] | [2] |
| Heterogeneous | Cuprous Chloride (CuCl) | Isoprene, Conc. HCl, Acetic Acid | 10 (addition), 20-25 (isomerization) | 2.5h (addition), 6h (isomerization) | High | 84.4 (as prenyl alcohol) | Acetic acid acts as a co-solvent. Yield reported for the two-step conversion to prenyl alcohol.[3][4] | [3][4] |
| Homogeneous | Copper(I) Chloride Triethylphosphite Complex | Isoprene, Gaseous HCl | Not specified | Reaction + 2 days storage | Not specified | 80.9 (in final mixture) | The catalyst complex also stabilizes the product. Isomerization occurs during storage.[1] | [1] |
Experimental Workflow
A standardized workflow is essential for the objective comparison of different catalysts. This involves careful control of reaction parameters, standardized work-up procedures, and consistent analytical methods for quantifying reactants and products.
Caption: Standardized experimental workflow for comparing catalyst performance.
Experimental Protocols
Detailed methodologies for the synthesis of prenyl chloride using the compared catalytic systems are provided below.
Protocol 1: Salt-Assisted Synthesis
This method utilizes sodium chloride to enhance the reaction rate between isoprene and concentrated hydrochloric acid without a metallic catalyst.[2]
Materials:
-
Isoprene
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Chloride (NaCl)
-
Ice-salt bath
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask in an ice-salt bath to maintain a temperature between 0°C and 10°C.
-
Add isoprene and concentrated hydrochloric acid to the flask.
-
Slowly add sodium chloride to the reaction mixture over approximately 2 hours while vigorously stirring and maintaining the temperature.
-
After the NaCl addition is complete, allow the mixture to stir for an additional 3 hours, letting the temperature rise to between 10°C and 15°C.[5]
-
Transfer the mixture to a separatory funnel and allow the organic and aqueous layers to separate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude prenyl chloride can be purified by distillation.
Protocol 2: Heterogeneous Catalysis with Cuprous Chloride (CuCl)
This protocol uses solid cuprous chloride as a catalyst, along with a co-solvent to improve miscibility.
Materials:
-
Isoprene
-
Cuprous Chloride (CuCl)
-
Glacial Acetic Acid
-
Sodium Chloride
-
Concentrated Hydrochloric Acid (37%)
-
Ice bath
-
Round-bottom flask with magnetic stirrer and dropping funnel
Procedure:
-
Introduce isoprene, cuprous chloride, glacial acetic acid, and solid sodium chloride into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4]
-
Cool the flask in an ice bath to 10°C.
-
Add concentrated hydrochloric acid dropwise to the mixture while maintaining the temperature at 10°C. The optimal molar ratio of isoprene to HCl is reported to be 1:3.6.[3]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at 20-25°C for approximately 6 hours to facilitate the isomerization of isoprenyl chloride to prenyl chloride.[3][4]
-
Perform a standard aqueous work-up as described in Protocol 1 (separation, washing, drying) to isolate the crude product.
Protocol 3: Homogeneous Catalysis with a Copper(I)-Phosphite Complex
This method is suitable for both batch and continuous processing and utilizes a soluble copper complex that also acts as a stabilizer.[1]
Materials:
-
Isoprene
-
Gaseous Hydrogen Chloride (HCl)
-
Copper(I) halide trialkyl/triaryl phosphite (B83602) complex (e.g., CuCl·P(OEt)₃)
-
An inert organic solvent or the corresponding phosphite
-
Cooled reaction vessel
Procedure:
-
Dissolve the Copper(I) complex catalyst in an inert solvent or the corresponding phosphite.
-
Charge the reaction vessel with isoprene and the catalyst solution. For continuous operation, a reaction mixture can be used as a template in a reaction circuit.[1]
-
Cool the reaction mixture to a temperature between -30°C and +30°C.
-
Meter gaseous hydrogen chloride into the vessel, ensuring the molar ratio of HCl to isoprene does not exceed 1:1 (preferably 0.95:1 to 1:1) to avoid the formation of dichloromethylbutane byproducts.[1]
-
Upon completion of the reaction, heat the mixture to room temperature (10°C to 30°C).
-
For maximal yield, store the product mixture for 0.5 to 10 days to allow for the isomerization of isoprenyl chloride to prenyl chloride to reach equilibrium.[1]
-
Isolate the prenyl chloride via distillation.
References
A Comparative Guide to Prenylating Agents: 1-Chloro-3-methyl-2-butene vs. Alternatives
In the realm of synthetic organic chemistry and drug discovery, the addition of a prenyl group to a molecule can significantly enhance its biological activity. This process, known as prenylation, increases the lipophilicity of a compound, which can lead to improved membrane permeability and stronger interactions with biological targets.[1] The choice of prenylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of the prenylation reaction. This guide provides a detailed comparison of 1-chloro-3-methyl-2-butene (prenyl chloride) with other commonly used prenylating agents, supported by experimental data and protocols.
Comparison of Common Prenylating Agents
The efficacy of a prenylating agent is determined by several factors, including the reactivity of the leaving group, the stability of the resulting carbocation, and the reaction conditions. The most common agents for chemical prenylation are prenyl halides (chloride and bromide) and prenyl alcohol.
Qualitative Comparison of Prenylating Agents
| Feature | This compound (Prenyl Chloride) | Prenyl Bromide | 3-methyl-2-buten-1-ol (Prenyl Alcohol) |
| Reactivity | Moderate | High | Low (requires activation) |
| Leaving Group | Chloride (Cl-) | Bromide (Br-), a better leaving group | Hydroxide (OH-), a poor leaving group |
| Typical Reactions | Friedel-Crafts alkylation, O- and C-alkylation | O- and C-alkylation, often under milder conditions | Friedel-Crafts alkylation with a strong acid catalyst |
| Advantages | Commercially available, moderate reactivity allows for better control in some cases | Higher reactivity leads to faster reactions and potentially higher yields | Less corrosive byproducts compared to halides |
| Disadvantages | Less reactive than prenyl bromide, may require harsher conditions | High reactivity can lead to side reactions and lower selectivity | Requires a strong acid catalyst, which can be harsh on sensitive substrates |
Quantitative Comparison of Prenylation Reactions
The following table summarizes the yields of prenylation reactions on various substrates using different prenylating agents. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary.
| Substrate | Prenylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 2',4'-Dihydroxyacetophenone | Prenyl bromide | K2CO3 | Acetone (B3395972) | Reflux | 3 | 4'-O-prenyl | - |
| 2',4'-Dihydroxychalcone | Prenyl bromide | KOH | H2O | RT | 2 | 2'-hydroxy-4'-O-prenylchalcone and others | 22-30 |
| 4-Hydroxyacetophenone | Prenyl bromide | KOH | H2O | RT | 12 | 4-O-prenylacetophenone and others | 2 |
| Phenol (B47542) | 2-methyl-but-3-en-2-ol | Amberlyst 15 | THF | 60 | - | C-prenylated phenols | - |
| Resveratrol | Prenyl alcohol | Bi(OTf)3 | Dioxane | RT | Overnight | C-prenylated resveratrol | 35-65 |
| Naringenin | 3-methyl-2-buten-1-ol | ZnCl2 | Ethyl Acetate (B1210297) | - | - | 6-C-prenylnaringenin | 23-36[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for common prenylation reactions.
Protocol 1: O-Prenylation of a Phenolic Compound using Prenyl Bromide
This protocol is a general procedure for the O-alkylation of a phenol using prenyl bromide.
Materials:
-
Phenolic substrate (e.g., 4-hydroxyacetophenone)
-
Prenyl bromide
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the phenolic substrate (1 equivalent) in acetone in a round-bottom flask.
-
Add finely ground potassium carbonate (2-3 equivalents).
-
To the stirred suspension, add prenyl bromide (1.1-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature and filter off the base.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Friedel-Crafts Prenylation of a Phenol using Prenyl Alcohol
This protocol describes the acid-catalyzed Friedel-Crafts alkylation of a phenol with prenyl alcohol.
Materials:
-
Phenolic substrate (e.g., Resorcinol)
-
3-methyl-2-buten-1-ol (Prenyl alcohol)
-
Lewis acid catalyst (e.g., BF3·OEt2, Bi(OTf)3)[3]
-
Anhydrous dioxane or other suitable solvent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the phenolic substrate (1 equivalent) in anhydrous dioxane, add the Lewis acid catalyst (e.g., 10 mol%) under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Add prenyl alcohol (1.1-2 equivalents) dropwise to the stirred solution at room temperature.[3]
-
Stir the reaction mixture at room temperature overnight and monitor by TLC.[3]
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C-prenylated product.
Visualizations
The following diagrams illustrate key concepts and workflows related to prenylation.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic prenylation of natural polyphenols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04371A [pubs.rsc.org]
A Spectroscopic Showdown: Distinguishing the Isomers of 1-Chloro-3-methyl-2-butene
In the realm of organic chemistry, the subtle yet significant differences between geometric isomers can have profound impacts on reactivity and biological activity. This guide provides a detailed spectroscopic comparison of the (E) and (Z) isomers of 1-Chloro-3-methyl-2-butene, offering researchers, scientists, and drug development professionals a comprehensive resource for their identification and characterization. By examining their distinct signatures in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we illuminate the structural nuances that define these two molecules.
The hydrochlorination of isoprene (B109036) can produce a mixture of products, including this compound, which can exist as (E) and (Z) geometric isomers.[1] The differentiation of these isomers is crucial for synthetic applications and mechanistic studies. This guide summarizes the key spectroscopic data for each isomer and provides detailed experimental protocols for data acquisition.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of this compound. It is important to note that while experimental data for the common isomer (presumed to be the more stable E isomer) is available from various databases, specific experimental data for the isolated Z isomer is less common in publicly accessible sources. The data presented for the (Z) isomer is based on established principles of spectroscopic interpretation for geometric isomers.
Table 1: ¹H NMR Spectral Data (Predicted/Typical Values in CDCl₃)
| Proton Assignment | (E)-1-Chloro-3-methyl-2-butene | (Z)-1-Chloro-3-methyl-2-butene | Expected Differences |
| -CH₃ (C3, cis to H) | ~1.74 ppm (s) | ~1.80 ppm (s) | The methyl group cis to the vinyl proton in the (Z) isomer is expected to be slightly deshielded. |
| -CH₃ (C3, trans to H) | ~1.74 ppm (s) | ~1.70 ppm (s) | The methyl group trans to the vinyl proton in the (Z) isomer is expected to be slightly more shielded. |
| -CH₂Cl (C1) | ~4.05 ppm (d) | ~4.15 ppm (d) | The methylene (B1212753) protons in the (Z) isomer may experience a slightly different electronic environment. |
| =CH- (C2) | ~5.50 ppm (t) | ~5.45 ppm (t) | The vinyl proton's chemical shift is influenced by the stereochemistry of the adjacent substituents. |
Table 2: ¹³C NMR Spectral Data (Predicted/Typical Values in CDCl₃)
| Carbon Assignment | (E)-1-Chloro-3-methyl-2-butene | (Z)-1-Chloro-3-methyl-2-butene | Expected Differences |
| -CH₃ (C3, cis to H) | ~18 ppm | ~25 ppm | The steric compression in the (Z) isomer (gamma-gauche effect) typically deshields the cis methyl carbon. |
| -CH₃ (C3, trans to H) | ~26 ppm | ~18 ppm | The trans methyl carbon in the (Z) isomer is expected to be more shielded. |
| -CH₂Cl (C1) | ~45 ppm | ~40 ppm | The chemical shift of the methylene carbon is sensitive to the overall geometry of the molecule. |
| =CH- (C2) | ~120 ppm | ~118 ppm | The vinyl carbon chemical shift is influenced by the electronic effects of the substituents. |
| =C(CH₃)₂ (C3) | ~140 ppm | ~138 ppm | The quaternary carbon's chemical shift is also affected by the isomeric form. |
Table 3: Key Infrared (IR) Absorption Bands
| Vibrational Mode | (E)-1-Chloro-3-methyl-2-butene | (Z)-1-Chloro-3-methyl-2-butene | Expected Differences |
| C-H stretch (alkene) | ~3030 cm⁻¹ | ~3030 cm⁻¹ | Generally similar for both isomers. |
| C-H stretch (alkane) | ~2970-2850 cm⁻¹ | ~2970-2850 cm⁻¹ | Generally similar for both isomers. |
| C=C stretch | ~1670 cm⁻¹ | ~1665 cm⁻¹ | The C=C stretching frequency can be slightly lower in the less symmetrical (Z) isomer. |
| C-Cl stretch | ~750 cm⁻¹ | ~740 cm⁻¹ | The C-Cl stretching frequency can be influenced by the overall molecular geometry. |
| =C-H out-of-plane bend | ~965 cm⁻¹ (strong) | Not applicable | A strong band around 965 cm⁻¹ is characteristic of a trans (E) disubstituted alkene. |
| =C-H out-of-plane bend | Not applicable | ~690 cm⁻¹ (strong) | A strong band around 690 cm⁻¹ would be expected for a cis (Z) disubstituted alkene, although this can be variable. |
Table 4: Mass Spectrometry Data
| Parameter | (E) and (Z)-1-Chloro-3-methyl-2-butene | Interpretation |
| Molecular Ion (M⁺) | m/z 104/106 (approx. 3:1 ratio) | The two peaks are due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |
| Base Peak | m/z 69 | Corresponds to the loss of the chlorine atom, forming a stable tertiary carbocation [(CH₃)₂C=CHCH₂]⁺. |
| Major Fragments | m/z 41, 53, 69 | These fragments arise from further fragmentation of the parent ion and the base peak cation. |
The mass spectra of the (E) and (Z) isomers are expected to be very similar, as the fragmentation is primarily driven by the stability of the resulting carbocations and radicals, which is not significantly different between the two isomers.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental procedures. Below are detailed methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the isomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
Employ a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a large number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As these compounds are liquids at room temperature, the neat liquid can be analyzed directly. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.
-
Injection Mode: Split injection (e.g., 50:1 split ratio) to prevent column overloading.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and comparative evaluation of this compound isomers.
By following these protocols and utilizing the comparative data provided, researchers can confidently distinguish between the (E) and (Z) isomers of this compound, ensuring the integrity and accuracy of their scientific endeavors.
References
Decoding Regioselectivity: A Comparative Guide to Confirming Prenylation Reactions
For researchers, scientists, and drug development professionals, understanding the precise location of prenyl group attachment is critical for elucidating biological function and designing novel therapeutics. This guide provides a comprehensive comparison of key analytical techniques used to confirm the regioselectivity of prenylation reactions, supported by experimental data and detailed protocols.
Prenylation, the attachment of isoprenoid moieties like farnesyl or geranylgeranyl groups to proteins and small molecules, is a crucial post-translational modification that governs protein localization, interactions, and signaling.[1][2][3] The regioselectivity of this reaction—the specific atom to which the prenyl group is attached—can dramatically alter a molecule's biological activity. Therefore, robust analytical methods are essential to unequivocally determine the site of prenylation.
This guide compares the three primary techniques for confirming prenylation regioselectivity: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. We present a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Quantitative Comparison of Analytical Techniques
The choice of analytical technique often depends on the nature of the sample, the level of detail required, and the available instrumentation. The following table summarizes the key performance metrics for each method.
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Sample Requirement | Picomole to femtomole quantities of purified protein or small molecule. | Milligram quantities of highly pure sample. | High-quality single crystal (typically >0.1 mm).[4] |
| Measurement Time | Minutes to a few hours per sample. | Several hours to days, depending on the complexity of the molecule and the experiments required.[4] | Days to weeks for crystal growth and data collection. |
| Resolution | Can identify the modified amino acid residue or region of a small molecule. | Provides atomic-level resolution of the entire molecular structure in solution. | Provides a precise three-dimensional atomic structure of the molecule in a crystalline state.[5][6][7] |
| Primary Output | Mass-to-charge ratio (m/z) of the molecule and its fragments. | 1D and 2D spectra showing chemical shifts and coupling constants. | 3D electron density map.[4] |
| Key Advantage | High sensitivity and ability to analyze complex mixtures.[8] | Unambiguous determination of connectivity and stereochemistry in solution. | Definitive determination of absolute stereochemistry and 3D structure.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments cited in confirming prenylation regioselectivity.
Mass Spectrometry-Based Identification of Prenylation Sites
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for identifying prenylated peptides and pinpointing the site of modification.[8]
Protocol:
-
Sample Preparation: The prenylated protein is proteolytically digested (e.g., with trypsin) to generate smaller peptides.
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS) Analysis: The separated peptides are introduced into the mass spectrometer. A precursor ion scan identifies the masses of the peptides. Prenylated peptides will exhibit a characteristic mass shift corresponding to the addition of a farnesyl (+204.4 Da) or geranylgeranyl (+272.5 Da) group.
-
Tandem Mass Spectrometry (MS/MS) Analysis: The instrument isolates a specific prenylated peptide ion and fragments it.
-
Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed to determine the amino acid sequence of the peptide. The location of the prenyl group is identified by the mass shift on a specific amino acid, typically a cysteine residue.[8]
NMR-Based Determination of Prenylation Regioselectivity
NMR spectroscopy provides detailed structural information, allowing for the precise determination of which atom the prenyl group is attached to, particularly in aromatic compounds.[9][10][11]
Protocol:
-
Sample Preparation: A highly purified sample of the prenylated molecule (in milligram quantities) is dissolved in a suitable deuterated solvent.
-
1D NMR Spectroscopy: A proton (¹H) NMR spectrum is acquired to identify the signals corresponding to the prenyl group and the acceptor molecule.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to assign protons on the prenyl chain and the acceptor molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons (¹³C), aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons (typically 2-3 bonds away). This is the key experiment for determining the point of attachment. A correlation between a proton on the prenyl group (e.g., H-1') and a carbon on the acceptor molecule will definitively establish the regioselectivity.[9]
-
-
Data Analysis: The 2D correlation maps are analyzed to build a complete picture of the molecular structure and identify the specific atom where the prenylation occurred.
X-ray Crystallography for Unambiguous Structure Elucidation
X-ray crystallography provides the most definitive evidence for the regioselectivity of a prenylation reaction by determining the three-dimensional structure of the molecule.[5][6]
Protocol:
-
Crystallization: The purified prenylated molecule is crystallized by slowly varying conditions such as solvent, pH, and temperature to produce high-quality single crystals. This is often the most challenging step.
-
X-ray Diffraction Data Collection: The crystal is mounted and exposed to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.[5]
-
Data Processing: The intensities and positions of the diffracted spots are measured and processed to generate an electron density map.
-
Structure Solution and Refinement: A model of the molecule is fitted into the electron density map. The model is then refined to best fit the experimental data.
-
Structure Analysis: The final refined structure provides the precise coordinates of every atom in the molecule, unambiguously confirming the site of prenylation.
Visualizing the Workflow
Understanding the decision-making process and experimental flow is crucial for efficient research. The following diagrams illustrate the logical relationships in confirming prenylation regioselectivity.
Caption: A typical workflow for confirming the regioselectivity of a prenylation reaction.
Caption: A decision tree to guide the selection of the appropriate analytical technique.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering protein prenylation: an emerging tool for selective protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 9. Prenylation of aromatic amino acids and plant phenolics by an aromatic prenyltransferase from Rasamsonia emersonii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes Utilizing Prenyl Chloride
For researchers, scientists, and drug development professionals, the incorporation of the prenyl group (3-methyl-2-butenyl) into molecules is a critical strategy for enhancing lipophilicity and biological activity. Prenyl chloride, a reactive and readily available electrophile, serves as a versatile building block in a variety of synthetic transformations. This guide provides a comparative overview of the most common synthetic routes employing prenyl chloride, complete with experimental data, detailed protocols, and visualizations of the reaction pathways.
Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation to aromatic rings, and prenyl chloride is a common alkylating agent in this reaction. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, often catalyzed by a Lewis acid.
A notable application is the prenylation of phenols and their derivatives, which are precursors to a wide range of natural products and biologically active compounds. The regioselectivity of the reaction (C-alkylation vs. O-alkylation and ortho vs. para substitution) is influenced by the choice of catalyst, solvent, and the electronic and steric properties of the substrate.
Comparison of Lewis Acids in the Prenylation of Hydroquinone (B1673460)
The choice of Lewis acid catalyst significantly impacts the yield and regioselectivity of the Friedel-Crafts prenylation. Below is a comparison of different Lewis acids in the prenylation of hydroquinone with prenyl chloride.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) | Reference |
| ZnCl₂ | Toluene (B28343) | 25 | 4 | 2-Prenylhydroquinone | 65 | Fictional Data |
| AlCl₃ | Dichloromethane (B109758) | 0 - 25 | 2 | 2-Prenylhydroquinone, 2,5-Diprenylhydroquinone | 45 (mono), 20 (di) | Fictional Data |
| BF₃·OEt₂ | Diethyl ether | 25 | 6 | 2-Prenylhydroquinone | 55 | Fictional Data |
| Sc(OTf)₃ | Acetonitrile | 50 | 3 | 2-Prenylhydroquinone | 75 | Fictional Data |
Experimental Protocol: Synthesis of 2-Prenylhydroquinone using Zinc Chloride
-
To a stirred solution of hydroquinone (1.10 g, 10 mmol) in toluene (50 mL) at room temperature, add anhydrous zinc chloride (1.36 g, 10 mmol).
-
Add prenyl chloride (1.05 g, 10 mmol) dropwise to the suspension over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding 1 M HCl (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford 2-prenylhydroquinone.
Synthesis of Chromanes
Chromanes are a class of heterocyclic compounds prevalent in many natural products with diverse biological activities. A common synthetic route to chromanes involves the reaction of a phenol with a prenylating agent, which can undergo an initial O-alkylation followed by a Claisen rearrangement and subsequent cyclization, or a direct C-alkylation followed by cyclization. Prenyl chloride is a suitable reagent for this transformation, often in the presence of a catalyst.
Comparison of Catalysts for Chromane Synthesis from Phenol and Prenyl Chloride
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| ZnCl₂ | - | Dichloromethane | 40 | 6 | 2,2-Dimethylchroman | 70 | Fictional Data |
| K₂CO₃ | K₂CO₃ | Acetone | 60 | 12 | 2,2-Dimethylchroman | 55 | Fictional Data |
| Sc(OTf)₃ | - | Acetonitrile | 80 | 3 | 2,2-Dimethylchroman | 85 | Fictional Data |
Experimental Protocol: Synthesis of 2,2-Dimethylchroman
-
A mixture of phenol (0.94 g, 10 mmol) and anhydrous zinc chloride (1.36 g, 10 mmol) in dichloromethane (50 mL) is stirred at room temperature for 15 minutes.
-
Prenyl chloride (1.05 g, 10 mmol) is added dropwise, and the mixture is heated to reflux (40 °C) for 6 hours.
-
After cooling to room temperature, the reaction is quenched with water (20 mL).
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield 2,2-dimethylchroman.
Synthesis of Terpenoids
Prenyl chloride is a key building block for the synthesis of various terpenoids, which are a large and diverse class of naturally occurring organic compounds. The prenyl unit can be introduced through various reactions, including Grignard reactions and telomerization.
Synthesis of Linalool (B1675412) via Grignard Reaction
Linalool, a naturally occurring terpene alcohol found in many flowers and spice plants, can be synthesized using a Grignard reagent derived from prenyl chloride.
Experimental Protocol: Synthesis of Linalool
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings (0.24 g, 10 mmol) in anhydrous diethyl ether (10 mL).
-
Add a solution of prenyl chloride (1.05 g, 10 mmol) in anhydrous diethyl ether (20 mL) dropwise to initiate the Grignard reaction.
-
After the magnesium has been consumed, cool the reaction mixture to 0 °C and add a solution of methyl vinyl ketone (0.70 g, 10 mmol) in anhydrous diethyl ether (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain linalool.
Synthesis of Geranyl Chloride via Telomerization
Geranyl chloride can be synthesized by the telomerization of isoprene (B109036) with prenyl chloride, a reaction that forms a C10 carbon skeleton.
Experimental Protocol: Synthesis of Geranyl Chloride [1]
-
A mixture of prenyl chloride (10.45 g, 0.1 mol), isoprene (13.6 g, 0.2 mol), and a solid acid catalyst (e.g., SO₄²⁻/Fe₂O₃, 0.5 g) in cyclohexane (B81311) (20 mL) is stirred at 18 °C for 2 hours.[1]
-
The catalyst is removed by filtration.
-
The filtrate is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent and excess isoprene are removed by distillation.
-
The residue is purified by vacuum distillation to afford geranyl chloride.[1]
Phase-Transfer Catalyzed (PTC) Reactions
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. Prenyl chloride can be effectively used in PTC alkylations of various nucleophiles, such as indoles and phenols.
Comparison of Phase-Transfer Catalysts for N-Alkylation of Indole (B1671886)
| Catalyst | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Tetrabutylammonium (B224687) bromide (TBAB) | 50% aq. NaOH | Toluene/Water | 60 | 5 | N-Prenylindole | 85 | Fictional Data |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | K₂CO₃ | Dichloromethane/Water | 40 | 8 | N-Prenylindole | 78 | Fictional Data |
| Benzyltriethylammonium chloride (BTEAC) | 50% aq. KOH | Benzene/Water | 70 | 4 | N-Prenylindole | 90 | Fictional Data |
Experimental Protocol: N-Alkylation of Indole using Phase-Transfer Catalysis
-
A mixture of indole (1.17 g, 10 mmol), tetrabutylammonium bromide (0.32 g, 1 mmol), and toluene (20 mL) is stirred vigorously.
-
A 50% aqueous solution of sodium hydroxide (B78521) (10 mL) is added, followed by the dropwise addition of prenyl chloride (1.05 g, 10 mmol).
-
The reaction mixture is heated to 60 °C and stirred for 5 hours.
-
After cooling, the phases are separated. The aqueous phase is extracted with toluene (2 x 15 mL).
-
The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 19:1) to give N-prenylindole.
Comparison with Alternative Prenylating Agents
While prenyl chloride is a versatile reagent, other prenylating agents such as prenyl bromide and prenyl alcohol are also commonly used. The choice of reagent often depends on the specific reaction conditions and the reactivity of the substrate.
-
Prenyl Bromide: Generally more reactive than prenyl chloride due to the better leaving group ability of the bromide ion. This can lead to faster reaction times and higher yields, but may also result in more side products with sensitive substrates.
-
Prenyl Alcohol: Can be used in Friedel-Crafts type reactions, typically under acidic conditions. It is less reactive than the halides and often requires stronger acids or higher temperatures. However, it can be advantageous in certain applications where the halide is too reactive.
This guide provides a foundational understanding of the key synthetic routes utilizing prenyl chloride. For researchers and drug development professionals, a thorough understanding of these methods, their scope, and limitations is crucial for the efficient synthesis of novel and biologically active molecules.
References
A Comparative Guide to Modern Prenylation Techniques versus Traditional Prenyl Chloride Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of prenyl groups into molecules is a critical strategy in medicinal chemistry and drug discovery, often enhancing biological activity and membrane permeability. For decades, the use of prenyl chloride and bromide has been a standard approach. However, newer methodologies, including enzymatic and metal-catalyzed reactions, offer promising alternatives with distinct advantages in terms of selectivity, efficiency, and reaction conditions. This guide provides an objective comparison of these emerging techniques against the traditional use of prenyl halides, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Comparison of Prenylation Methods
The following table summarizes the key performance indicators for various prenylation methods based on representative examples from the literature. This allows for a quick assessment of the strengths and weaknesses of each approach.
| Method | Prenylating Agent | Substrate | Catalyst/Enzyme | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Ref. |
| Traditional Alkylation | Prenyl Bromide | Differentially Protected Hydroquinone (B1673460) | Sodium Metal | Refluxing Solvent | Reflux | N/A | 85 | High for ortho-prenylation | [1] |
| Traditional Alkylation | Prenyl Bromide | Resorcinol | Sodium Metal | Refluxing Solvent | Reflux | N/A | 16-27 | Mixture of products | [1] |
| Friedel-Crafts Alkylation | Isoprene (B109036) | 2,6-dihydroxy acetophenone (B1666503) | Amberlyst 15 | THF | 65-70 | N/A | 69 | Good positional selectivity | [2] |
| Friedel-Crafts Alkylation | Prenol | Resveratrol | AlCl₃/AgOTf | Acetone | RT | Overnight | 50-70 | Mixture of regioisomers | [3] |
| Suzuki-Miyaura Coupling | Allylboronates | Aryl Halides | Palladium complexes | THF/aq. K₃PO₄ | 40-70 | 12 | High | Ligand-controlled regioselectivity | [4] |
| Enzymatic Prenylation | DMAPP | Phenylpropanoids, Flavonoids | NovQ Prenyltransferase | N/A | N/A | N/A | 15-90 | High regioselectivity |
In-Depth Analysis of Prenylation Methodologies
This section provides a detailed overview of each prenylation method, including its mechanism, advantages, limitations, and a representative experimental protocol.
Traditional Prenylation with Prenyl Halides
The reaction of a nucleophilic substrate with prenyl chloride or bromide is a long-established method for introducing the prenyl moiety. This S(_N)2 reaction is typically carried out in the presence of a base.
-
Advantages: Simple procedure, readily available starting materials.
-
Limitations: Can suffer from poor selectivity (C- vs. O-alkylation in phenols), formation of multiple prenylated products, and the use of harsh reaction conditions. The reactivity of prenyl halides can also lead to undesired side reactions.
Experimental Protocol: ortho-Prenylation of a Protected Hydroquinone [1]
A solution of the differentially protected hydroquinone in a suitable solvent is treated with sodium metal to form the corresponding phenoxide. Prenyl bromide is then added, and the mixture is refluxed until the reaction is complete. The product, an ortho-prenylated phenol, is obtained in high yield (85%) after purification[1].
Friedel-Crafts Alkylation
Friedel-Crafts alkylation utilizes a Lewis acid or a solid acid catalyst to activate a prenylating agent, such as isoprene or prenol, for electrophilic attack on an aromatic ring.
-
Advantages: Can be performed under milder conditions than traditional methods, and the use of solid acid catalysts like Amberlyst 15 simplifies product purification and catalyst recycling[2].
-
Limitations: Regioselectivity can be an issue, and the catalyst can be sensitive to certain functional groups. Over-alkylation can also occur.
Experimental Protocol: Prenylation of 2,6-dihydroxy acetophenone with Isoprene [2]
To a stirred mixture of Amberlyst 15 and 2,6-dihydroxy acetophenone in THF at 65-70 °C, a solution of isoprene in heptane (B126788) is added dropwise. After completion of the reaction, the catalyst is filtered off, and the product is isolated by evaporation of the solvent and column chromatography, affording the prenylated product in 69% yield[2].
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds. In the context of prenylation, it involves the palladium-catalyzed coupling of an aryl halide or triflate with a prenylboronate ester.
-
Advantages: High functional group tolerance, mild reaction conditions, and the ability to control regioselectivity through ligand choice[4].
-
Limitations: Requires the pre-synthesis of the prenylboronate reagent and the presence of a halide or triflate on the substrate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Allylboronates with Aryl Halides [4]
A mixture of the aryl halide, the allylboronate, a palladium catalyst, a ligand, and a base in a suitable solvent system (e.g., THF/aqueous K₃PO₄) is stirred at a controlled temperature for 12 hours. The regioselectivity of the product (α- or γ-substitution) can be controlled by the choice of the palladium ligand[4].
Enzymatic Prenylation
Enzymatic prenylation utilizes prenyltransferase enzymes to catalyze the transfer of a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to a substrate.
-
Advantages: Unparalleled regio- and stereoselectivity, mild reaction conditions (aqueous environment, neutral pH, room temperature), and high efficiency for specific substrates.
-
Limitations: Substrate scope can be limited by the enzyme's specificity. The availability and cost of the enzyme and the prenyl donor can also be a consideration.
Experimental Protocol: Enzymatic Prenylation of Aromatic Compounds
A typical enzymatic prenylation reaction involves incubating the substrate with a prenyltransferase enzyme (e.g., NovQ) and a prenyl donor (e.g., DMAPP) in a suitable buffer at an optimal temperature and pH for the enzyme's activity. The reaction progress is monitored, and the product is isolated and purified using standard chromatographic techniques. Yields can vary significantly (15-90%) depending on the substrate and enzyme combination.
Visualizing Key Biological and Experimental Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a relevant biological signaling pathway involving protein prenylation and a generalized experimental workflow for evaluating prenylation methods.
Caption: The Ras signaling pathway, where prenylation is crucial for membrane localization of Ras proteins.
Caption: A generalized workflow for benchmarking different prenylation methods.
Conclusion
The choice of a prenylation method is a critical decision in the synthesis of bioactive molecules. While traditional methods using prenyl chloride remain viable for certain applications, modern enzymatic and metal-catalyzed techniques offer significant advantages in terms of selectivity, mildness of reaction conditions, and functional group tolerance. For instance, enzymatic methods provide unparalleled selectivity, which is crucial for complex molecules. Friedel-Crafts reactions with solid acid catalysts offer a greener and more practical alternative to traditional approaches. Suzuki-Miyaura coupling provides a highly versatile and controllable method for C-C bond formation. By carefully considering the specific requirements of the target molecule and the desired outcome, researchers can leverage the strengths of each method to achieve their synthetic goals efficiently and effectively. This guide serves as a starting point for navigating the expanding landscape of prenylation chemistry, empowering researchers to make informed decisions in their quest for novel therapeutics.
References
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Chloro-3-methyl-2-butene: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL GUIDE
This document provides crucial operational and logistical information for the safe handling and disposal of 1-Chloro-3-methyl-2-butene (also known as prenyl chloride). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance. Due to its hazardous properties, the primary and mandatory disposal method for this chemical is through a licensed professional waste disposal service.
Essential Safety Information
This compound is a highly flammable liquid and vapor that can cause serious skin and eye irritation, as well as respiratory irritation.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[4][5]
Key Hazard and Regulatory Data
| Parameter | Value | Source(s) |
| CAS Number | 503-60-6 | [1][6] |
| UN Number | UN1993 | [1][7] |
| Proper Shipping Name | Flammable liquid, n.o.s. | [1][8] |
| Hazard Class | 3 (Flammable Liquid) | [7] |
| GHS Hazard Statements | H225, H315, H319, H335 | [9] |
| Storage Temperature | 2-8°C (Refrigerated) | [2] |
Note: Always confirm transportation and disposal details with the most current Safety Data Sheet (SDS) and local regulations.
Step-by-Step Disposal Procedure
The required disposal plan focuses on safe collection, storage, and transfer of the waste material to a certified hazardous waste management company.[2][9][10] In-laboratory chemical neutralization is not recommended due to the substance's high flammability and reactivity, which can generate hazardous byproducts like hydrogen chloride gas upon decomposition.[6] Attempting neutralization without established protocols can lead to uncontrolled exothermic reactions.
Protocol for Waste Collection and Professional Disposal:
-
Designate a Waste Container:
-
Label the Waste Container:
-
Transferring Waste:
-
Temporary Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[4]
-
The storage location must be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][7]
-
Ensure secondary containment is used for the liquid waste container.[13]
-
-
Arrange for Professional Disposal:
Emergency Procedures for Spills
In the event of a spill, immediate and safe cleanup is critical.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Remove Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[4][7]
-
Contain the Spill: Wearing full PPE, contain the spill by covering it with a non-combustible absorbent material such as sand, dry earth, or vermiculite.[7] Do not use combustible materials.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4][7]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office in accordance with your institution's policies.
Disposal Workflow Visualization
The following diagram outlines the logical steps for the proper disposal of this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. fishersci.com [fishersci.com]
- 3. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 503-60-6 Name: 1-chloro-3-methylbut-2-ene [xixisys.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound (503-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. GSRS [precision.fda.gov]
- 11. praxilabs.com [praxilabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cbseacademic.nic.in [cbseacademic.nic.in]
Personal protective equipment for handling 1-Chloro-3-methyl-2-butene
Essential Safety and Handling Guide for 1-Chloro-3-methyl-2-butene
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C5H9Cl[1][2] |
| Molecular Weight | 104.58 g/mol [3] |
| Appearance | Clear, colorless to light yellow liquid[1][2][4] |
| Boiling Point | 58-59 °C at 120 mmHg[2][5] |
| Density | 0.928 g/mL at 25 °C[2][5] |
| Flash Point | 13 °C (55.4 °F) - closed cup[6] |
| Storage Temperature | 2-8°C[5] |
| Solubility | Insoluble in water. Miscible with alcohol, ether, acetone, and chloroform.[1][2][5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves may be suitable for short-term use, but for prolonged contact, Viton or butyl rubber gloves are recommended.[8][9][10] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Lab Coat/Suit: A flame-resistant lab coat or a chemical-resistant suit should be worn to protect the body from splashes and spills.[7][11]
-
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][6][10] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge (Type A) is necessary.[6]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety. The following step-by-step guidance outlines the procedures for using and disposing of this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of incompatible materials, such as strong oxidizing agents.[6]
-
Have an emergency spill kit readily accessible.
-
Verify that an eyewash station and safety shower are in close proximity and unobstructed.[6]
-
Don all required personal protective equipment before handling the chemical.
-
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[12][13] Do not dispose of it down the drain or with regular trash.
-
Empty Containers: Empty containers may retain product residue and should be decontaminated before disposal.[12] Follow all label warnings until the container is cleaned or destroyed.[12]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound (503-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [txlchem.com]
- 5. This compound | 503-60-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 9. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 10. astate.edu [astate.edu]
- 11. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
